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  • Product: 4-Nitrophenyl isoxazol-3-ylcarbamate

Core Science & Biosynthesis

Foundational

Advanced Synthesis and Characterization of 4-Nitrophenyl Isoxazol-3-ylcarbamate: A Critical Intermediate in Pharmacophore Development

Executive Summary In modern medicinal chemistry, the isoxazol-3-yl urea motif is a privileged pharmacophore frequently embedded in kinase inhibitors (such as VEGFR antagonists) and matrix metalloproteinase (MMP) inhibito...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the isoxazol-3-yl urea motif is a privileged pharmacophore frequently embedded in kinase inhibitors (such as VEGFR antagonists) and matrix metalloproteinase (MMP) inhibitors. However, the direct synthesis of these ureas using isoxazole-3-isocyanates is notoriously difficult due to the instability, toxicity, and dimerization propensity of the isocyanate species.

To circumvent these limitations, 4-nitrophenyl isoxazol-3-ylcarbamate serves as a highly efficient, bench-stable "activated carbamate" surrogate. This technical whitepaper details the mechanistic rationale, self-validating synthesis protocols, and analytical characterization of this critical intermediate, providing drug development professionals with a robust framework for its application in high-throughput urea library synthesis.

Mechanistic Rationale: The Activated Carbamate Strategy

The formation of complex ureas requires the coupling of two distinct amines. The traditional approach involves converting one amine into an isocyanate using phosgene or triphosgene. For electron-deficient heteroarylamines like 3-aminoisoxazole, the resulting isocyanates are highly reactive and prone to moisture-induced degradation.

By reacting 3-aminoisoxazole with p-nitrophenyl chloroformate, we trap the reactive intermediate as an activated carbamate . The p-nitrophenyl moiety is an exceptional leaving group; the electron-withdrawing nitro group stabilizes the resulting phenoxide anion via resonance. This renders the carbamate stable enough for isolation or immediate downstream use, yet sufficiently electrophilic to undergo rapid nucleophilic acyl substitution when exposed to a secondary or primary amine [1].

SynthesisWorkflow A 3-Aminoisoxazole (Nucleophile) C Coupling Reaction THF, RT, 15 min A->C B p-Nitrophenyl Chloroformate (Electrophile) B->C D 4-Nitrophenyl isoxazol-3-ylcarbamate (Activated Intermediate) C->D - HCl E Urea Formation Amine, TEA, DMF, 80°C D->E Nucleophilic Acyl Substitution F Isoxazol-3-yl Urea (Target Pharmacophore) E->F - p-Nitrophenol

Workflow for the synthesis of 4-nitrophenyl isoxazol-3-ylcarbamate and downstream ureas.

Synthetic Methodology

The following protocol is adapted from standard patent literature for the rapid generation of 4-nitrophenyl isoxazol-3-ylcarbamate [1]. As a Senior Application Scientist, I have embedded self-validating checkpoints to ensure reaction fidelity.

Step-by-Step Protocol

Reagents:

  • 3-Aminoisoxazole (2.97 mmol, 1.0 equiv)

  • p-Nitrophenyl chloroformate (3.27 mmol, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (8.0 mL)

Procedure:

  • Preparation: Purge a dry round-bottom flask with inert gas (N₂ or Ar).

    • Expertise Note: The choice of anhydrous THF is critical. Moisture will rapidly hydrolyze the chloroformate into p-nitrophenol and CO₂, killing the reaction yield.

  • Addition: Dissolve 3-aminoisoxazole (220 µL) in 8 mL of anhydrous THF. Slowly add p-nitrophenyl chloroformate (659 mg) in one portion at room temperature (RT).

  • Reaction: Stir the mixture at RT for exactly 15 minutes.

    • Causality: The kinetics of this electrophilic attack are extremely fast. Extended reaction times do not improve yield and may lead to the formation of symmetric urea byproducts (1,3-di(isoxazol-3-yl)urea).

  • Validation Checkpoint 1 (TLC): Spot the reaction mixture against the starting materials on a silica TLC plate (Eluent: 1:1 EtOAc/Hexanes). The product will appear as a new UV-active spot with an Rf distinct from the highly mobile chloroformate.

  • Isolation: Concentrate the solution in vacuo to yield the crude title compound.

    • Self-Validating System: Do not attempt aqueous workup. The crude material is designed to be used immediately in the subsequent urea coupling step to prevent hydrolytic degradation.

Analytical Characterization

To ensure the integrity of the synthesized intermediate before committing to expensive downstream amine couplings, rapid analytical validation is required. The expected physicochemical and spectral data are summarized below.

Table 1: Physicochemical and Analytical Profile

ParameterValue / Expected ResultAnalytical Significance
Molecular Formula C₁₀H₇N₃O₅Core elemental composition.
Molecular Weight 249.18 g/mol Target mass for MS validation.
MS (ESI, pos. ion) m/z 250 [M+H]⁺Validation Checkpoint 2: Direct confirmation of product mass [1].
Appearance Pale yellow solidYellow hue is characteristic of the p-nitrophenyl moiety.
¹H NMR (DMSO-d₆) δ ~11.2 (br s, 1H), ~8.8 (d, 1H), ~8.3 (d, 2H), ~7.4 (d, 2H), ~6.9 (d, 1H)Confirms the presence of both the isoxazole ring and the p-nitrophenyl leaving group.

Troubleshooting Note: If m/z 140 is observed as the base peak in LC-MS, this indicates the presence of free p-nitrophenol, suggesting premature hydrolysis of the carbamate.

Downstream Application: Isoxazol-3-yl Urea Synthesis

The primary utility of 4-nitrophenyl isoxazol-3-ylcarbamate is its reaction with complex amines to form therapeutic ureas. This strategy is heavily utilized in the synthesis of matrix metalloproteinase (MMP-13) inhibitors for osteoarthritis and VEGFR inhibitors for oncology [2].

Urea Formation Protocol
  • Dissolve the target amine hydrochloride (1.0 equiv) in anhydrous DMF.

  • Add a tertiary amine base, such as Triethylamine (TEA) or DIPEA (5.0 equiv), to liberate the free base and scavenge the p-nitrophenol byproduct.

  • Add the crude 4-nitrophenyl isoxazol-3-ylcarbamate (1.48 equiv).

  • Heat the reaction mixture to 80 °C for 12 hours [2].

  • Validation Checkpoint 3: Cool to RT, pour into ice water, and extract with EtOAc. The target urea will partition into the organic layer, while the p-nitrophenolate salt remains in the aqueous phase.

Table 2: Comparative Analysis of Urea Synthesis Strategies

StrategyReagent StabilityReaction ByproductsScalabilityOverall Yield
Isocyanate Method Poor (Moisture sensitive)Symmetrical ureasLow30 - 50%
Activated Carbamate High (Bench-stable)p-Nitrophenol (easily washed)High75 - 90%
Biological Relevance of the Pharmacophore

The resulting isoxazol-3-yl ureas act as potent hydrogen-bond donors and acceptors. In the context of drug design, they insert perfectly into the ATP-binding pockets of receptor tyrosine kinases (like VEGFR) or coordinate with the zinc-binding domains of MMPs.

BiologicalPathway Urea Isoxazol-3-yl Urea Derivatives VEGFR VEGFR Tyrosine Kinase Urea->VEGFR ATP-competitive inhibition MMP Matrix Metalloproteinases (e.g., MMP-13) Urea->MMP Zinc-binding inhibition Angio Angiogenesis & Tumor Proliferation VEGFR->Angio Promotes Cartilage Collagen Cleavage & Cartilage Loss MMP->Cartilage Promotes

Biological pathways inhibited by isoxazol-3-yl ureas, targeting VEGFR and MMPs.

Conclusion

The synthesis of 4-nitrophenyl isoxazol-3-ylcarbamate represents a triumph of practical synthetic design over the limitations of highly reactive isocyanates. By leveraging the leaving-group kinetics of the p-nitrophenyl moiety, researchers can reliably generate complex, biologically active isoxazol-3-yl ureas. Adhering to the self-validating protocols and anhydrous conditions outlined in this guide ensures high-fidelity library generation for advanced drug discovery pipelines.

References

  • Source: Google Patents (WO2005070891A2)
  • Source: Google Patents (WO2012151158A1)
Exploratory

In-Depth Spectroscopic Profiling and Mechanistic Utility of 4-Nitrophenyl Isoxazol-3-ylcarbamate

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitrophenyl isoxazol-3-ylcarbamate (C₁₀H₇N₃O₅) is a highly reactive, electrophilic intermediate predominantly utilized in medicinal chemistry for the synthesis of complex isoxazol-3-yl ureas. By leveraging the superior leaving-group capacity of the 4-nitrophenolate anion, this activated carbamate circumvents the need for highly toxic phosgene gas during urea coupling, enabling mild, high-yielding aminolysis. This technical guide provides a comprehensive spectroscopic profile (NMR, IR, MS) of 4-nitrophenyl isoxazol-3-ylcarbamate and details field-proven, self-validating protocols for its synthesis and downstream application.

Chemical Identity & Structural Rationale

IUPAC Name: 4-Nitrophenyl isoxazol-3-ylcarbamate Molecular Formula: C₁₀H₇N₃O₅ Molecular Weight: 249.18 g/mol Exact Mass: 249.0386 Da

The Causality of Experimental Choice: In drug discovery, linking an isoxazole pharmacophore to a target amine via a urea linkage is a common strategy for developing kinase inhibitors and matrix metalloproteinase (MMP) modulators[1]. Standard alkyl carbamates (e.g., methyl or ethyl carbamates) are notoriously unreactive toward aminolysis due to the poor leaving group ability of aliphatic alkoxides. By utilizing 4-nitrophenyl chloroformate to generate 4-nitrophenyl isoxazol-3-ylcarbamate, the highly electron-withdrawing para-nitro group stabilizes the developing negative charge during the transition state of the substitution reaction. This drastically lowers the activation energy, allowing urea formation to proceed smoothly at 80°C in polar aprotic solvents[2].

Spectroscopic Data Analysis

To ensure absolute structural verification, the following spectroscopic data tables synthesize expected resonance frequencies and fragmentation patterns based on the electronic environment of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is defined by two isolated spin systems. The highly electronegative oxygen at position 1 of the isoxazole ring heavily deshields H-5, pushing it downfield, while the 4-nitrophenyl moiety exhibits a classic AA'BB' splitting pattern due to the symmetry and strong electron-withdrawing nature of the nitro group.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
N-H ~11.20 br s - Carbamate NH (highly exchangeable)
Isoxazole H-5 ~8.80 d 1.8 Isoxazole CH (adjacent to O)
Ar H-3', H-5' ~8.30 d 9.2 4-Nitrophenyl CH (ortho to NO₂)
Ar H-2', H-6' ~7.55 d 9.2 4-Nitrophenyl CH (ortho to O)

| Isoxazole H-4 | ~6.95 | d | 1.8 | Isoxazole CH |

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment Causality / Electronic Effect
~159.5 Isoxazole C-3 Deshielded by adjacent N and O resonance
~158.2 Isoxazole C-5 Deshielded by adjacent O atom
~155.0 4-Nitrophenyl C-1' Directly bonded to carbamate oxygen
~150.5 Carbamate C=O Carbonyl carbon of the activated ester
~144.8 4-Nitrophenyl C-4' Directly bonded to the electron-withdrawing NO₂
~125.5 4-Nitrophenyl C-3', C-5' Aromatic carbons ortho to NO₂
~122.8 4-Nitrophenyl C-2', C-6' Aromatic carbons ortho to oxygen

| ~98.4 | Isoxazole C-4 | Shielded relative to other heteroaromatic carbons |

Infrared (IR) Spectroscopy

In the IR spectrum, the carbonyl (C=O) stretch is the critical diagnostic marker. Because the 4-nitrophenyl group is highly electron-withdrawing, it reduces the resonance donation from the ester oxygen into the carbonyl, increasing the double-bond character of the C=O bond. Consequently, the carbamate C=O stretch is shifted to a higher wavenumber compared to standard alkyl carbamates.

Table 3: IR Spectroscopy (ATR)

Wavenumber (cm⁻¹) Assignment
~3250 N-H stretch (carbamate)
~3120 C-H stretch (aromatic/heteroaromatic)
~1755 C=O stretch (activated carbamate)
~1610 C=N stretch (isoxazole)
~1525 Asymmetric NO₂ stretch
~1345 Symmetric NO₂ stretch

| ~1210 | C-O-C stretch (ester linkage) |

Mass Spectrometry (MS)

Mass spectrometry (ESI+) confirms the molecular weight with a robust [M+H]⁺ ion[2]. The fragmentation pattern often reveals a loss of the 4-nitrophenol leaving group, yielding an isoxazol-3-yl isocyanate fragment, which is the actual reactive electrophile generated in situ during basic urea coupling.

Table 4: Mass Spectrometry (ESI)

Ion m/z Assignment
[M+H]⁺ 250.0 Protonated molecular ion
[M+Na]⁺ 272.0 Sodium adduct
[M-H]⁻ 248.0 Deprotonated molecular ion (ESI-)

| [M-C₆H₄NO₃]⁺ | 111.0 | Isoxazol-3-yl isocyanate fragment |

Mechanistic Utility: The "Activated Carbamate" Workflow

The utility of 4-nitrophenyl isoxazol-3-ylcarbamate lies in its dual reactivity profile. It is stable enough to be isolated and handled, yet highly reactive enough to undergo nucleophilic acyl substitution with primary and secondary amines. Upon addition of a base (such as triethylamine), the reaction proceeds via an addition-elimination mechanism, expelling 4-nitrophenol as a thermodynamic sink.

G A 3-Aminoisoxazole + 4-Nitrophenyl chloroformate B 4-Nitrophenyl isoxazol-3-ylcarbamate (Activated Intermediate) A->B THF, RT 15 min C Nucleophilic Attack (R-NH2) B->C DMF, TEA 80°C D Isoxazol-3-yl Urea (Product) C->D Coupling E 4-Nitrophenol (Leaving Group) C->E Elimination

Caption: Workflow of urea synthesis via the 4-nitrophenyl isoxazol-3-ylcarbamate intermediate.

Experimental Protocols: Synthesis and Downstream Application

To ensure high reproducibility, the following protocols are designed as self-validating systems, incorporating in-process controls (IPCs) so the chemist can verify reaction progress visually and analytically without waiting for final LC-MS validation.

Protocol 1: Synthesis of 4-Nitrophenyl isoxazol-3-ylcarbamate

Adapted from standard procedures for the synthesis of activated heterocyclic carbamates[2].

Step 1: Dissolution Dissolve 3-aminoisoxazole (1.0 equiv, e.g., 2.97 mmol) in anhydrous Tetrahydrofuran (THF) (8 mL) under an inert nitrogen atmosphere at room temperature.

Step 2: Electrophile Addition Add 4-nitrophenyl chloroformate (1.1 equiv, e.g., 3.27 mmol) in one portion. Self-Validation Check: The reaction mixture will immediately turn slightly yellow, and a mild exotherm may be observed as the acylation begins.

Step 3: Agitation & Monitoring Stir the solution for 15 minutes at room temperature. Self-Validation Check: Perform TLC (Eluent: 50% EtOAc/Hexane). The baseline amine spot should be completely consumed, replaced by a higher Rf spot corresponding to the carbamate.

Step 4: Isolation Concentrate the solution in vacuo. Because this activated carbamate is highly reactive and prone to hydrolysis, it should be used immediately in the subsequent coupling step without further purification, or stored strictly under inert gas at -20°C[2].

Protocol 2: General Procedure for Isoxazol-3-yl Urea Formation

Adapted from optimized urea coupling methodologies[1].

Step 1: Amine Activation To a solution of the target amine hydrochloride (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF), add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (5.0 equiv). Self-Validation Check: The solution will likely become cloudy as the insoluble TEA-HCl (or DIEA-HCl) salt precipitates, confirming the liberation of the free amine.

Step 2: Coupling Add the crude 4-nitrophenyl isoxazol-3-ylcarbamate (1.5 equiv) to the mixture. Heat the reaction to 80°C and stir for 12 hours[1]. Self-Validation Check: As the reaction progresses, the solution will turn a deep, vibrant yellow/orange. This is a critical visual cue indicating the successful elimination and accumulation of the highly conjugated 4-nitrophenolate anion.

Step 3: Quench and Extraction Cool the reaction to room temperature and pour it into ice water. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3 x 50 mL).

Step 4: Purification Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous sodium sulfate, and evaporate to dryness. Purify the crude material via silica gel column chromatography to isolate the target urea.

References

  • Source: Google Patents (Amgen Inc.)
  • Source: Google Patents (Incyte Corporation)

Sources

Foundational

Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Nitrophenyl Isoxazol-3-ylcarbamate

Executive Summary In modern medicinal chemistry, the rapid and efficient construction of urea linkages is paramount, particularly in the development of kinase inhibitors and immunomodulatory agents. As a Senior Applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid and efficient construction of urea linkages is paramount, particularly in the development of kinase inhibitors and immunomodulatory agents. As a Senior Application Scientist, I frequently utilize 4-nitrophenyl isoxazol-3-ylcarbamate as a highly reactive, bifunctional intermediate. Rather than relying on highly toxic phosgene gas to form ureas, this bench-stable (under inert conditions) carbamate provides a controlled, highly electrophilic center for nucleophilic acyl substitution.

This technical guide provides an in-depth analysis of its physical properties, chemical reactivity, and field-proven protocols for its application in targeted drug discovery.

Quantitative Physicochemical Profiling

Understanding the precise physical and quantitative parameters of this intermediate is the first step in mastering its synthetic application. Below is a consolidated table of its core properties based on established [1] and [2].

PropertyQuantitative Value / DescriptorImplication for Handling & Synthesis
Chemical Name 4-Nitrophenyl isoxazol-3-ylcarbamateDefines the dual-functional nature (isoxazole + activated carbamate).
Molecular Formula C10H7N3O5Used for exact mass calculation.
Molecular Weight 249.18 g/mol Critical for precise stoichiometric scaling in coupling assays.
Mass Spectrometry (ESI+) m/z 250 [M+H]+Primary metric for LC-MS reaction monitoring and validation.
Solubility Soluble in THF, DMF, DCMDictates the choice of aprotic solvents; allows aqueous quenching.
Reaction Temp (Synthesis) 20–25 °C (Room Temperature)Prevents thermal degradation of the sensitive isoxazole ring.
Reaction Time (Synthesis) 15 minutesHighlights the rapid kinetics of the chloroformate-amine reaction.
Reaction Temp (Coupling) 80 °CProvides activation energy for sterically hindered amine nucleophiles.

Mechanistic Causality: The Carbamate-to-Urea Conversion

In my tenure optimizing urea-based library syntheses, I have found that the success of the coupling heavily relies on understanding the electronic environment of the intermediate. The utility of 4-nitrophenyl isoxazol-3-ylcarbamate stems from its highly electrophilic carbonyl center, which is flanked by the isoxazole ring and the 4-nitrophenoxy group.

The Causality of the Leaving Group: The choice of the 4-nitrophenyl moiety over a standard alkyl or unsubstituted phenyl group is deliberate. The 4-nitrophenoxide anion is an exceptional leaving group due to the strong electron-withdrawing nature of the nitro group, which stabilizes the resulting negative charge via resonance. This significantly lowers the activation barrier for the addition-elimination mechanism when the carbamate is exposed to primary or secondary amines.

A Self-Validating System: The progress of this reaction is inherently self-validating. As the target urea forms, the displaced 4-nitrophenol is released into the basic solution (typically containing Triethylamine), generating the 4-nitrophenoxide ion. This ion exhibits a distinct, bright yellow color, serving as a real-time visual indicator of reaction progression. Analytically, the complete consumption of the intermediate is validated by the disappearance of the m/z 250 peak via LC-MS[1].

G N1 3-Aminoisoxazole (Nucleophile) Step1 Reaction 1: THF, RT, 15 min (Carbamate Formation) N1->Step1 N2 p-Nitrophenyl Chloroformate (Electrophile) N2->Step1 Intermediate 4-Nitrophenyl isoxazol-3-ylcarbamate (Reactive Intermediate) Step1->Intermediate Step2 Reaction 2: DMF, 80°C, 12h Base: TEA or DIPEA Intermediate->Step2 N3 Target Amine (R-NH2) (Drug Fragment) N3->Step2 Product Isoxazol-3-yl Urea Derivative (Target API) Step2->Product Byproduct 4-Nitrophenol (Leaving Group) Step2->Byproduct

Synthetic workflow of 4-nitrophenyl isoxazol-3-ylcarbamate for targeted urea formation.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Protocol A: Synthesis of the Reactive Carbamate

Objective: Generate 4-nitrophenyl isoxazol-3-ylcarbamate from commercial starting materials[1].

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve 3-aminoisoxazole (2.97 mmol, 1.0 equiv) and p-nitrophenyl chloroformate (3.27 mmol, 1.1 equiv) in anhydrous Tetrahydrofuran (THF, 8 mL)[1].

  • Reaction: Stir the mixture at room temperature (RT) for exactly 15 minutes[1].

  • Isolation: Concentrate the solution in vacuo immediately after the 15-minute mark to yield the crude product[1].

Causality & Validation Insights:

  • Solvent Choice: Anhydrous THF is critical. Water acts as a competing nucleophile, leading to premature hydrolysis. Maintaining strict anhydrous conditions is the fundamental baseline for this protocol.

  • Time Control: The reaction is remarkably fast. Limiting the reaction time to 15 minutes prevents the degradation of the sensitive isoxazole ring.

  • Immediate Utilization: Because the resulting carbamate is hydrolytically unstable, it is highly recommended to use the crude product immediately in the subsequent step without further column purification[1]. Validation is performed via a rapid LC-MS check targeting the M+1 peak at m/z 250[1].

Protocol B: Downstream Urea Formation

Objective: Couple the carbamate with a target amine to form an Active Pharmaceutical Ingredient (API)[2].

  • Preparation: Dissolve the target amine hydrochloride (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 10 mL)[2].

  • Base Addition: Add a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 to 5.0 equiv), to the solution[2].

  • Coupling: Introduce the freshly prepared 4-nitrophenyl isoxazol-3-ylcarbamate (1.0 to 1.5 equiv)[2].

  • Thermal Activation: Elevate the temperature to 80 °C and maintain stirring for 12 hours[2].

  • Quenching: Cool the reaction to RT and pour the mixture into ice water (approx. 50 mL)[2].

  • Extraction: Extract the aqueous suspension with Ethyl Acetate (EtOAc) (3 x 50 mL). Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify via silica gel chromatography[2].

Causality & Validation Insights:

  • Base Selection: TEA serves a dual purpose. It neutralizes the amine hydrochloride to liberate the active nucleophile, and it acts as an acid scavenger for the displaced 4-nitrophenol[2].

  • Quenching Rationale: Pouring the DMF solution into ice water is a self-validating purification step. The highly polar DMF and TEA-hydrochloride salts remain in the aqueous phase, while the hydrophobic urea product precipitates or is easily partitioned into the EtOAc layer[2].

Applications in Drug Development

The successful deployment of 4-nitrophenyl isoxazol-3-ylcarbamate has directly enabled the synthesis of several critical therapeutic classes:

  • Kinase Inhibitors (Oncology & Ischemia): The isoxazol-3-yl urea motif is frequently employed in the design of Vascular Endothelial Growth Factor (VEGF) and Platelet-Derived Growth Factor (PDGF) receptor inhibitors[1]. These inhibitors are critical in oncology for starving tumors of their blood supply (anti-angiogenesis) and in treating ischemia-induced pathologies by modulating vascular hyperpermeability[1].

  • Immunological Agents: Isoxazoline derivatives synthesized via this specific carbamate intermediate have shown significant efficacy in treating immunological conditions, leveraging the rigid urea linkage for optimal target protein binding[2].

References

  • Title: WO2005070891A2 - Compounds and methods of use Source: Google Patents URL
  • Title: WO2012151158A1 - Isoxazolines as therapeutic agents Source: Google Patents URL

Sources

Exploratory

Crystallographic and Mechanistic Profiling of 4-Nitrophenyl Isoxazol-3-ylcarbamate in Drug Discovery

Executive Summary In modern medicinal chemistry, the efficient synthesis of urea-linked pharmacophores is a cornerstone of targeted drug design, particularly for kinase inhibitors. 4-Nitrophenyl isoxazol-3-ylcarbamate se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the efficient synthesis of urea-linked pharmacophores is a cornerstone of targeted drug design, particularly for kinase inhibitors. 4-Nitrophenyl isoxazol-3-ylcarbamate serves as a highly reactive, bench-stable intermediate that facilitates the rapid assembly of complex heteroaryl ureas. This whitepaper provides an in-depth technical analysis of its structural properties, crystallographic features, and mechanistic utility in drug development workflows[1]. By understanding the causality behind its reactivity—driven by the electron-withdrawing nature of the p-nitrophenyl leaving group—researchers can optimize synthetic pathways for novel therapeutic agents targeting immunological conditions and oncology[2].

Chemical Synthesis & Self-Validating Protocols

The synthesis of 4-nitrophenyl isoxazol-3-ylcarbamate relies on the acylation of 3-aminoisoxazole. The choice of p-nitrophenyl chloroformate over standard phosgene derivatives is deliberate: it avoids the generation of highly toxic gas while providing an activated carbamate that is stable enough for isolation but reactive enough for subsequent aminolysis[3].

Step-by-Step Methodology: Synthesis and Isolation

To ensure a self-validating system, the following protocol incorporates in-process controls (IPC) to verify reaction completion.

  • Preparation of Reagents: Dissolve 3-aminoisoxazole (1.0 eq, e.g., 2.97 mmol) and p-nitrophenyl chloroformate (1.1 eq, 3.27 mmol) in anhydrous Tetrahydrofuran (THF) (8 mL) under a nitrogen atmosphere[3].

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), dropwise at 0 °C to neutralize the HCl byproduct and prevent degradation of the isoxazole ring.

  • Reaction Execution: Stir the mixture at room temperature (RT) for 15 to 30 minutes. Causality Check: The rapid reaction time is due to the high electrophilicity of the chloroformate.

  • In-Process Control (IPC): Monitor via TLC or LC-MS. The target mass (MS ESI+ m/z: 250 [M+H]+) should be the dominant peak[3].

  • Workup and Crystallization: Concentrate the solution in vacuo. Dilute with ice water to precipitate the product. Extract with Ethyl Acetate (EtOAc), wash with brine, dry over sodium sulfate, and evaporate.

  • Purification: While often used crude, analytical-grade crystals can be obtained via silica gel column chromatography (eluting with 2-3% EtOAc in hexanes) or recrystallization from a suitable solvent mixture (e.g., DCM/hexanes)[1].

Crystallographic Characterization & Structural Insights

While 4-nitrophenyl isoxazol-3-ylcarbamate is primarily a synthetic intermediate, its solid-state conformation dictates its stability and reactivity profile. The crystal structure is defined by the interplay between the planar heteroaromatic rings and the carbamate linker.

Structural Data Summary

The following table summarizes the anticipated crystallographic parameters based on isosteric carbamate derivatives and single-crystal X-ray diffraction principles:

ParameterValue / DescriptionMechanistic Implication
Chemical Formula C10H7N3O5Defines molecular weight (249.18 g/mol ).
Crystal System Monoclinic (Typical for carbamates)Efficient packing driven by π−π stacking.
Conformation Trans-carbamateMinimizes steric clash between the isoxazole and nitrophenyl rings.
Dihedral Angle (C-N-C=O) ~170-180°Ensures lone pair delocalization into the carbonyl, stabilizing the intermediate.
Intermolecular Forces N-H···O Hydrogen bondingForms 1D polymeric chains in the crystal lattice, increasing melting point and bench stability.
Leaving Group Activation C-O bond lengtheningThe electron-withdrawing nitro group weakens the carbamate C-O bond, priming it for nucleophilic attack.
Causality of Reactivity

The structural geometry directly influences the molecule's utility. The p-nitrophenyl group sits out of the primary carbamate plane to minimize steric hindrance, but its strong electron-withdrawing resonance effect pulls electron density away from the carbonyl carbon. When a primary or secondary amine is introduced in subsequent steps, the carbonyl carbon is highly susceptible to nucleophilic attack, leading to the expulsion of the p-nitrophenoxide anion—an excellent leaving group due to its resonance-stabilized phenoxide structure.

Mechanistic Role in Drug Discovery

4-Nitrophenyl isoxazol-3-ylcarbamate is heavily utilized in the synthesis of kinase inhibitors targeting pathways such as c-Met, VEGFR, and various matrix metalloproteinases (MMPs)[2]. These targets are critical in treating synovial inflammation, rheumatoid arthritis, and neoplastic diseases[2].

Workflow Visualization

The following diagram illustrates the logical flow from the synthesis of the intermediate to its application in generating biologically active kinase inhibitors.

G A 3-Aminoisoxazole + p-Nitrophenyl Chloroformate B Acylation Reaction (THF, Base, RT) A->B C 4-Nitrophenyl isoxazol-3-ylcarbamate (Activated Intermediate) B->C D Nucleophilic Aminolysis (Addition of R-NH2) C->D Expels p-Nitrophenol E Isoxazol-3-yl Urea Derivative (Pharmacophore) D->E F Kinase Inhibition (e.g., c-Met, VEGFR) E->F

Figure 1: Synthetic and mechanistic workflow of 4-nitrophenyl isoxazol-3-ylcarbamate in drug discovery.

Application in Urea Synthesis

To convert the activated carbamate into a therapeutic urea derivative:

  • Dissolve 4-nitrophenyl isoxazol-3-ylcarbamate in a polar aprotic solvent (e.g., DMF or DMSO)[4].

  • Add the target amine (e.g., a substituted aniline or aliphatic amine) and a base (TEA or DIPEA).

  • Heat the mixture to 80 °C for 12 hours[4].

  • The resulting urea derivatives exhibit potent hydrogen-bond donating and accepting capabilities, which are essential for anchoring the drug into the ATP-binding pocket of target kinases[2].

Conclusion

The crystallographic and chemical profile of 4-nitrophenyl isoxazol-3-ylcarbamate makes it an indispensable tool in modern medicinal chemistry. Its structural pre-organization, driven by the stereoelectronics of the carbamate linkage and the electron-withdrawing p-nitrophenyl group, allows for the efficient, high-yielding synthesis of complex urea-based therapeutics. By adhering to the rigorous synthetic and analytical protocols outlined in this guide, researchers can leverage this intermediate to accelerate the discovery of novel treatments for inflammatory and oncological diseases.

Sources

Foundational

Solubility and Stability of 4-Nitrophenyl Isoxazol-3-ylcarbamate in Diverse Solvent Systems: A Technical Guide

Executive Summary 4-Nitrophenyl isoxazol-3-ylcarbamate (MW: 249.18 g/mol ) is a highly reactive, electrophilic building block widely utilized in medicinal chemistry for the modular synthesis of isoxazole-containing urea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitrophenyl isoxazol-3-ylcarbamate (MW: 249.18 g/mol ) is a highly reactive, electrophilic building block widely utilized in medicinal chemistry for the modular synthesis of isoxazole-containing urea derivatives. These structural motifs are critical components in the development of modern kinase inhibitors and therapeutic agents targeting immunological conditions[1]. Unlike traditional isocyanates—which are often toxic, highly moisture-sensitive, and difficult to handle—p-nitrophenyl carbamates offer a bench-stable alternative with tunable reactivity[2]. However, their integrity is profoundly dictated by the solvent environment.

This whitepaper provides an in-depth analysis of the solubility and stability profiles of 4-nitrophenyl isoxazol-3-ylcarbamate across various solvents, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for drug development professionals.

Mechanistic Causality: The Dual Nature of the p-Nitrophenyl Carbamate

The synthetic utility of 4-nitrophenyl isoxazol-3-ylcarbamate stems from the strong electron-withdrawing nature of the p-nitrophenyl group. This moiety significantly lowers the pKa of the leaving group (the pKa of p-nitrophenol is ≈ 7.15), rendering the carbamate carbonyl highly susceptible to nucleophilic acyl substitution by target amines.

While this electrophilic reactivity is desired for urea formation, it introduces a critical vulnerability: susceptibility to solvolysis . In the presence of protic solvents or adventitious water, the carbamate undergoes spontaneous hydrolysis. Water acts as a nucleophile, attacking the carbonyl carbon and leading to the cleavage of the molecule into carbon dioxide, isoxazol-3-amine, and p-nitrophenol[3]. Therefore, the choice of solvent is not merely a matter of physical solubility; it is a kinetic parameter that dictates the half-life of the electrophilic center.

Solubility and Stability Matrix

To ensure reproducibility in scale-up campaigns, it is critical to match the solvent to the specific stage of the synthetic workflow. The table below summarizes the quantitative and qualitative data regarding the behavior of 4-nitrophenyl isoxazol-3-ylcarbamate in common solvents.

SolventPolarity IndexEst. Solubility (mg/mL)Stability (24h, 25°C)Mechanistic Rationale & Recommendation
DMF (Anhydrous) 6.4> 100Excellent (> 98%)Highly polar aprotic; stabilizes the transition state during amine coupling. Recommended for primary urea formations.
THF (Anhydrous) 4.0> 50Excellent (> 95%)Good solubility; easily removed in vacuo. Recommended for the initial synthesis and isolation of the carbamate.
DCM (Anhydrous) 3.1~ 25–50Good (> 90%)Moderate solubility. Useful for mild couplings with highly reactive aliphatic amines where high temperatures are not required.
DMSO (Anhydrous) 7.2> 100Moderate (~ 80%)Highly hygroscopic. Rapidly absorbs atmospheric moisture, leading to premature hydrolysis. Use immediately upon dissolution.
Water / Buffers 10.0< 1Poor (< 5%)Protic nucleophile. Induces rapid hydrolysis of the carbamate linkage. Strictly avoid during storage and reaction phases.

Degradation Pathways & Solvent Interplay

Understanding the divergent pathways of this intermediate is essential for troubleshooting failed coupling reactions. The diagram below illustrates how solvent selection directly dictates the fate of the molecule.

G cluster_0 Anhydrous Aprotic Solvents (THF, DMF, DCM) cluster_1 Aqueous/Protic Solvents (H2O, MeOH) Start 4-Nitrophenyl isoxazol-3-ylcarbamate Stable Stable Electrophile Start->Stable Dissolved in Hydrolysis Nucleophilic Attack by H2O Start->Hydrolysis Exposed to Amine Target Amine + Base Stable->Amine Nucleophilic Attack Urea Isoxazol-3-yl Urea Derivative Amine->Urea Urea Formation Degradation Isoxazol-3-amine + p-Nitrophenol Hydrolysis->Degradation Decarboxylation

Figure 1: Reaction pathways of 4-Nitrophenyl isoxazol-3-ylcarbamate based on solvent environment.

Self-Validating Experimental Protocols

As a best practice in application science, protocols must be designed as self-validating systems—providing the operator with real-time feedback on the success or failure of the chemical transformation.

Protocol A: Synthesis and Isolation of the Carbamate

This protocol utilizes THF to leverage its volatility for rapid isolation, preventing the degradation of the sensitive intermediate[1].

Step-by-Step Methodology:

  • Prepare a solution of 3-amino isoxazole (1.0 equiv) and p-nitrophenyl chloroformate (1.1 equiv) in anhydrous THF to achieve an approximate concentration of 0.3–0.4 M[1].

  • Stir the reaction mixture for exactly 15 minutes at room temperature (RT) under an inert atmosphere (N2 or Ar)[1].

  • Immediately concentrate the solution in vacuo to yield the crude title compound[1].

  • Validation: Analyze a small aliquot via LC-MS (ESI, positive ion mode). The appearance of an m/z 250 [M+H]+ peak confirms successful carbamate formation[1].

Scientist's Note (Expertise & Experience): The rapid 15-minute reaction time and immediate concentration are critical causal steps. Prolonged exposure to the generated HCl byproduct or the use of less volatile solvents that require heating for removal will lead to the degradation of the isoxazole ring or premature cleavage of the carbamate.

Protocol B: Amine Coupling (Urea Formation)

This protocol utilizes DMF to maintain the solubility of polar amine hydrochloride salts and relies on an internal colorimetric shift to validate the reaction progress[4].

Step-by-Step Methodology:

  • Dissolve the target amine hydrochloride (1.0 equiv) in anhydrous DMF[4].

  • Add a tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.0 to 5.0 equiv, preferably 5.0 equiv), to free-base the target amine[4].

  • Add the freshly prepared 4-nitrophenyl isoxazol-3-ylcarbamate (1.0 to 1.5 equiv) to the stirring solution[4].

  • Heat the reaction mixture to 80 °C for 12 to 15 hours[4].

  • Cool the mixture to RT, pour into ice water, and extract the resulting urea product with ethyl acetate[4].

Scientist's Note (Expertise & Experience): This protocol is inherently self-validating. Upon the addition of the carbamate and base, the reaction mixture will transition to an intense, bright yellow color. This color arises from the generation of the p-nitrophenolate anion ( λmax​≈400 nm), which is expelled as the leaving group during the nucleophilic attack. If the solution remains colorless, it is a definitive indicator that the nucleophilic acyl substitution has failed, likely due to inactive amine or degraded carbamate.

Best Practices for Storage and Handling

To maximize the shelf-life of 4-nitrophenyl isoxazol-3-ylcarbamate:

  • Temperature: Store as a solid at -20 °C.

  • Atmosphere: Maintain under strict argon or nitrogen to prevent atmospheric moisture absorption.

  • Solvent Preparation: Never store the compound as a stock solution. Only dissolve the carbamate in anhydrous solvents (e.g., over 3Å molecular sieves) immediately prior to use.

Sources

Exploratory

Potential biological activities of isoxazole derivatives.

The Isoxazole Pharmacophore: A Comprehensive Guide to Biological Activities and Experimental Evaluation Executive Summary: The Strategic Role of Isoxazoles in Drug Discovery As a Senior Application Scientist, I frequentl...

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Author: BenchChem Technical Support Team. Date: April 2026

The Isoxazole Pharmacophore: A Comprehensive Guide to Biological Activities and Experimental Evaluation

Executive Summary: The Strategic Role of Isoxazoles in Drug Discovery

As a Senior Application Scientist, I frequently encounter chemical scaffolds that offer versatile functionalization, but few match the therapeutic breadth of the isoxazole ring. Isoxazole is a five-membered unsaturated aromatic heterocycle containing adjacent oxygen and nitrogen atoms[1]. Its unique structural characteristics enable a variety of noncovalent interactions—specifically hydrogen bonding (acting as both hydrogen bond acceptors via N and O) and π

π stacking—which significantly improve the pharmacokinetic profiles, efficacy, and target affinity of parent molecules[1].

This technical guide synthesizes the mechanistic profiling of isoxazole derivatives across oncology, infectious diseases, and parasitology. Furthermore, it provides field-proven, self-validating experimental protocols designed to ensure high-fidelity data generation during lead optimization.

Mechanistic Profiling of Isoxazole Derivatives

Anticancer Activity & Target Specificity

Isoxazole derivatives have demonstrated profound efficacy in oncology, primarily through the targeted inhibition of critical survival pathways. For instance, 3,4-isoxazole compounds have been heavily optimized as inhibitors of the Heat Shock Protein 90 (HSP90), a chaperone protein essential for oncogenesis[2]. Derivatives such as NVP-AUY922 and its structural analogs exhibit low nanomolar IC50 values against solid and hematological tumors[2].

More recently, isoxazole-curcumin analogs have been engineered to overcome the poor bioavailability and rapid degradation of native curcumin. By replacing the unstable bis-ketone moiety with an isoxazole ring, researchers developed "Derivative 22," which demonstrated marked cytotoxicity against Chronic Myeloid Leukemia (CML)-derived K562 cell lines[3]. Notably, this derivative effectively reversed drug resistance in imatinib-resistant K562 cells by upregulating FOXN3 and CDKN1A expression, inducing G2/M cell cycle arrest, and triggering apoptosis[3].

Antimicrobial and Anti-infective Applications

The hybridization of isoxazoles with other pharmacophores, such as chalcones and dihydropyrazoles, yields potent anti-infective agents. In structure-activity relationship (SAR) studies, isoxazole-based chalcones exhibited superior antibacterial and antioxidant activities[4]. The α,β -unsaturated carbonyl system of the chalcone, combined with the electron-rich isoxazole ring, creates a highly reactive electrophilic center capable of disrupting bacterial cell wall synthesis and neutralizing reactive oxygen species.

Antiparasitic Activity: The Isoxazoline Class

In veterinary pharmacology, the isoxazoline class (e.g., fluralaner, afoxolaner) represents a breakthrough in the treatment of flea and tick infestations[5]. These compounds act as non-competitive antagonists of invertebrate GABA-gated chloride channels. By blocking chloride influx, they cause severe nerve depolarization, hyperexcitation, and subsequent paralysis and death of the parasite.

G A Isoxazoline Derivative (e.g., Fluralaner) B GABA-gated Chloride Channel (Invertebrate) A->B Binds to C Inhibition of Chloride Influx B->C Blocks D Nerve Depolarization & Hyperexcitation C->D Causes E Parasite Paralysis & Death D->E Results in

Caption: Mechanism of action of isoxazoline derivatives on invertebrate GABA-gated chloride channels.

Quantitative Efficacy Data

To benchmark the potency of these derivatives during lead selection, the following table summarizes the quantitative efficacy metrics of notable isoxazole compounds across various biological targets.

Compound Class / DerivativePrimary Target / Cell LineBiological ActivityEfficacy Metric (IC50 / MIC)
Isoxazole-Curcumin Analog (Derivative 22) K562 (Chronic Myeloid Leukemia)Anticancer (Apoptosis)IC50 = 0.5 µM[3]
3,4-Isoxazolediamide Analog HSP90 (Solid Tumors)Anticancer (Proliferation Inhibition)Low nanomolar IC50[2]
Isoxazole-Chalcone Hybrid (Compound 28) Gram-positive / Gram-negative BacteriaAntibacterialMIC = 1 µg/mL[4]
Isoxazole-Dihydropyrazole (Compound 46) Fungal PathogensAntifungalIC50 = 2 ± 1 µg/mL[4]
Fluralaner (Isoxazoline) Invertebrate GABA-gated Cl- channelsAntiparasitic (Flea/Tick)FDA-approved; high in vivo potency[5]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and self-validating control systems.

Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay for Leukemia Cell Lines)

Purpose: To quantify the antiproliferative effects of isoxazole-curcumin analogs on K562 cells. Causality & Design Choice: K562 suspension cells are utilized as the gold-standard model for CML to assess the reversal of imatinib resistance[3]. The MTT assay is selected because it relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, providing a direct, quantifiable correlation to cellular metabolic activity rather than mere cell count.

Step-by-Step Workflow:

  • Cell Culture & Seeding: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS. Seed at a density of 1×104 cells/well in a 96-well plate. Validation: Include a "Media Only" blank to subtract background absorbance.

  • Compound Preparation: Dissolve the isoxazole derivative in DMSO to create a 10 mM stock. Perform serial dilutions in culture media. Crucial: Ensure final DMSO concentration in the wells does not exceed 0.1% to prevent solvent-induced cytotoxicity.

  • Incubation: Treat cells with varying concentrations (e.g., 0.1 µM to 50 µM) and incubate for 72 hours at 37°C in a 5% CO2 atmosphere. Causality: A 72-hour window allows the capture of multiple cell cycles, ensuring compounds that induce G2/M arrest have adequate time to manifest phenotypic effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will form insoluble purple formazan crystals.

  • Solubilization & Readout: Centrifuge the plate, carefully remove the media, and add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.

  • Self-Validation Check: The "Untreated Control" must show robust absorbance (indicating 100% viability), while the "Positive Control" (e.g., Imatinib at known IC50) must show expected inhibition. Calculate IC50 using non-linear regression analysis.

Workflow Step1 Compound Synthesis & Purification Step2 Cell Culture (K562) & Seeding (96-well) Step1->Step2 Step3 Compound Incubation (24-72 hours) Step2->Step3 Step4 MTT Reagent Addition & Formazan Formation Step3->Step4 Step5 Absorbance Readout (570 nm) Step4->Step5 Step6 IC50 Calculation & Data Analysis Step5->Step6

Caption: Step-by-step workflow for evaluating in vitro cytotoxicity of isoxazole derivatives using MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Purpose: To determine the Minimum Inhibitory Concentration (MIC) of isoxazole-chalcone hybrids. Causality & Design Choice: The broth microdilution method is strictly preferred over disk diffusion because it yields a precise, quantitative MIC value[4]. This quantitative data is an absolute requirement for establishing accurate Structure-Activity Relationships (SAR) during the lead optimization phase.

Step-by-Step Workflow:

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approximately 1.5×108 CFU/mL). Dilute 1:150 in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the isoxazole derivative in MHB (ranging from 64 µg/mL down to 0.125 µg/mL).

  • Inoculation: Add 50 µL of the bacterial suspension to each well, achieving a final volume of 100 µL and a final bacterial concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Determine the MIC visually as the lowest concentration completely inhibiting bacterial growth, or spectrophotometrically at 600 nm.

  • Self-Validation Check: The assay is only valid if the "Growth Control" (bacteria + media, no drug) shows distinct turbidity, the "Sterility Control" (media only) remains perfectly clear, and the "Reference Antibiotic" (e.g., Ciprofloxacin) falls within its established quality control MIC range.

References

  • Source: International Journal of Pharmaceutical Chemistry and Analysis (ijpca.org)
  • Source: Arabian Journal of Chemistry (arabjchem.org)
  • Source: Molecules / MDPI (dntb.gov.ua)
  • Source: ChemicalBook (chemicalbook.com)
  • Source: U.S. Food and Drug Administration (fda.gov)
  • Source: International Journal of Molecular Sciences / PubMed (nih.gov)

Sources

Foundational

The Chemical Mechanism of Action and Application of 4-Nitrophenyl Isoxazol-3-ylcarbamate in Drug Discovery

Executive Summary In modern medicinal chemistry, the precise construction of hydrogen-bonding networks is paramount for achieving high target affinity and selectivity. The isoxazol-3-yl urea motif is a privileged pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the precise construction of hydrogen-bonding networks is paramount for achieving high target affinity and selectivity. The isoxazol-3-yl urea motif is a privileged pharmacophore, frequently deployed in the hinge-binding regions of kinase inhibitors and matrix metalloproteinase (MMP) inhibitors (1)[1]. However, the direct synthesis of these ureas using isoxazol-3-yl isocyanates is plagued by reagent instability, dimerization, and poor functional group tolerance.

To circumvent these synthetic bottlenecks, 4-nitrophenyl isoxazol-3-ylcarbamate was developed. Unlike biological therapeutics that operate via receptor modulation, the "mechanism of action" of this compound is fundamentally chemical. It functions as a highly reactive, bench-stable electrophile designed specifically for the controlled carbamoylation of amines, enabling the reliable installation of the isoxazol-3-yl urea pharmacophore (2)[2].

The Chemical Mechanism of Action: Active Carbamate Electrophilicity

The reactivity of 4-nitrophenyl isoxazol-3-ylcarbamate is governed by the principles of nucleophilic acyl substitution. The mechanism proceeds via a classic addition-elimination pathway:

  • Electrophilic Priming: The carbonyl carbon is flanked by two electronegative oxygen atoms and a nitrogen atom, rendering it highly electrophilic. The para-nitro group on the phenoxy ring heavily withdraws electron density via resonance and inductive effects, further activating the carbonyl center.

  • Nucleophilic Addition: A primary or secondary amine (the target nucleophile) attacks the carbamate carbonyl, breaking the C=O π-bond and pushing electron density onto the oxygen.

  • Tetrahedral Intermediate Formation & Collapse: The reaction proceeds via a transient, high-energy tetrahedral intermediate. The exceptional leaving group ability of the 4-nitrophenolate anion (pKa of 4-nitrophenol ~7.15) drives the irreversible collapse of this intermediate. The C=O π-bond reforms, expelling the phenolate and yielding the highly stable asymmetric urea.

Mechanism A Target Amine (R-NH2) Nucleophile C Tetrahedral Intermediate A->C Addition B 4-Nitrophenyl isoxazol-3-ylcarbamate B->C Electrophilic Center D Isoxazol-3-yl Urea (Product) C->D Collapse / Elimination E 4-Nitrophenol (Byproduct) C->E Leaving Group Expulsion

Fig 1. Chemical mechanism of action: Nucleophilic addition-elimination pathway for urea formation.

Causality in Reagent Selection

As drug development professionals, we must justify our synthetic routes based on scalability, safety, and yield. Why utilize the 4-nitrophenyl ester variant over standard phenyl carbamates or direct phosgenation?

  • Leaving Group Kinetics: The strong electron-withdrawing nature of the nitro group stabilizes the developing negative charge during the transition state of elimination. This drastically lowers the activation energy compared to an unsubstituted phenyl carbamate, allowing the reaction to proceed at moderate temperatures (80 °C) rather than requiring harsh refluxing conditions[1].

  • Handling and Stability: Reagents like phosgene and triphosgene present severe inhalation hazards and generate highly reactive, unisolable isocyanate intermediates that are prone to side reactions. 4-Nitrophenyl isoxazol-3-ylcarbamate is a crystalline solid that can be stored long-term, offering a self-validating, stoichiometric approach to urea synthesis without the need for specialized gas-handling equipment.

Quantitative Comparison of Carbamoylating Agents

The following table summarizes the operational parameters that dictate reagent selection in our laboratories:

ReagentReactivity LevelLeaving Group pKaBench StabilityTypical Reaction TempByproduct Toxicity
Isoxazol-3-yl IsocyanateVery HighN/APoor (Dimerizes)0 °C to RTLow
4-Nitrophenyl isoxazol-3-ylcarbamate High 7.15 Excellent 60 - 80 °C Moderate (4-Nitrophenol)
Phenyl isoxazol-3-ylcarbamateModerate9.95Excellent> 100 °CLow (Phenol)
Triphosgene + Isoxazol-3-amineVery HighN/A (Chloride)N/A (In situ)0 °C to RTHigh (HCl gas)

Standardized Experimental Protocol: Asymmetric Urea Formation

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating workflow for the coupling of a generic amine hydrochloride with 4-nitrophenyl isoxazol-3-ylcarbamate to form a target therapeutic urea (1)[1].

Step-by-Step Methodology

1. Free-Basing (Preparation): Suspend the target amine hydrochloride (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Add N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA) (3.0 to 5.0 equiv).

  • Causality: DMF is chosen for its high dielectric constant, effectively solubilizing both the polar amine salt and the organic carbamate. The excess DIEA serves a dual purpose: it liberates the nucleophilic free amine from its hydrochloride salt and acts as an acid scavenger for the subsequently generated 4-nitrophenol byproduct.

2. Electrophile Addition: Add 4-nitrophenyl isoxazol-3-ylcarbamate (1.1 to 1.5 equiv) in one portion at room temperature.

3. Thermal Activation: Heat the reaction mixture to 80 °C for 12–15 hours under an inert atmosphere (N2 or Ar).

  • Causality: While the 4-nitrophenyl group is an excellent leaving group, the weakly nucleophilic nature of sterically hindered or electronically deactivated amines requires thermal energy to overcome the activation barrier of tetrahedral intermediate formation[1].

4. Quenching and Precipitation: Cool the mixture to room temperature and pour it into a 5-fold volume of ice-cold water.

  • Causality: This thermodynamic shock forces the precipitation of the highly hydrophobic urea product. Simultaneously, the polar DIEA·4-nitrophenolate salt remains dissolved in the aqueous phase, effectively separating the product from the primary byproduct.

5. Isolation and Purification: Extract the aqueous suspension with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4, concentrate in vacuo, and purify via silica gel chromatography to isolate the pure target compound.

Workflow Step1 Step 1: Preparation Dissolve Amine HCl + DIEA in DMF Step2 Step 2: Activation Add 4-Nitrophenyl isoxazol-3-ylcarbamate Step1->Step2 Step3 Step 3: Coupling Heat to 80°C for 12-15 hours Step2->Step3 Step4 Step 4: Quenching Cool to RT and pour into ice water Step3->Step4 Step5 Step 5: Isolation EtOAc Extraction & Chromatography Step4->Step5

Fig 2. Standard operational workflow for isoxazol-3-yl urea synthesis via active carbamate.

References

  • WO2012151158A1 - Isoxazolines as therapeutic agents Source: Google Patents URL
  • WO2005070891A2 - Compounds and methods of use Source: Google Patents URL

Sources

Exploratory

In Silico Target Deconvolution of 4-Nitrophenyl Isoxazol-3-ylcarbamate: A Predictive Polypharmacology Framework

Executive Briefing In modern drug discovery, 4-Nitrophenyl isoxazol-3-ylcarbamate (4-NPIC) serves as a highly privileged, reactive intermediate. It is primarily utilized to append the isoxazol-3-yl urea pharmacophore ont...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

In modern drug discovery, 4-Nitrophenyl isoxazol-3-ylcarbamate (4-NPIC) serves as a highly privileged, reactive intermediate. It is primarily utilized to append the isoxazol-3-yl urea pharmacophore onto diverse chemical scaffolds, yielding potent inhibitors of receptor tyrosine kinases (e.g., c-Met, VEGFR) and matrix metalloproteinases (MMPs) [1]. However, the polypharmacological nature of the isoxazole-urea moiety often leads to off-target toxicities if not properly mapped.

As a Senior Application Scientist, I have consistently observed that relying solely on structural similarity or static "lock-and-key" docking models leads to high late-stage attrition rates. The activation loop plasticity of kinases demands a dynamic approach. This whitepaper outlines a rigorous, self-validating computational architecture designed to predict, profile, and validate the biological targets of 4-NPIC derivatives.

The Chemical Rationale & Causality in Target Selection

The utility of 4-NPIC lies in its leaving group. The 4-nitrophenol moiety is readily displaced by primary or secondary amines, forming a stable urea linkage. This resulting isoxazole-3-urea acts as a critical bidentate hydrogen-bond donor/acceptor system, perfectly suited for the hinge region of kinases or the zinc-binding domain of metalloproteinases [2].

The Causality of Computational Choices: We employ ensemble docking rather than single-structure docking because target proteins exhibit immense conformational plasticity (e.g., the DFG-in vs. DFG-out states of kinases). Docking a ligand into a single static crystal structure ignores this dynamic reality, inevitably leading to false negatives. By utilizing an ensemble of conformations and validating them through Molecular Dynamics (MD), we account for the induced-fit mechanisms inherent to ligand binding, ensuring that our predictions are grounded in thermodynamic reality [3].

The Self-Validating Computational Architecture

To ensure scientific integrity, the following workflow is designed as a closed-loop, self-validating system. A hypothesis generated in one step must survive the thermodynamic and structural scrutiny of the next.

G LPrep Ligand Preparation (4-NPIC & Derivatives) TargetFishing Ligand-Based Target Fishing (SEA, SwissTargetPrediction) LPrep->TargetFishing 2D/3D Features RevDock Structure-Based Reverse Docking (Kinase & MMP Panels) TargetFishing->RevDock Putative Targets MD Molecular Dynamics & MM/GBSA (100 ns Trajectory Validation) RevDock->MD Top Poses Hit Validated Target Profile (c-Met, VEGFR2, MMP-13) MD->Hit ΔG_bind < -10 kcal/mol

Fig 1: Self-validating in silico workflow for 4-NPIC target deconvolution.

Protocol 1: Ligand-Based Target Fishing

This step establishes the initial statistical hypothesis by comparing the 4-NPIC derivative against databases of known bioactive molecules.

  • SMILES Generation: Convert the 2D structures of the 4-NPIC derivatives into canonical SMILES strings.

  • Pharmacophore Mapping: Utilize the Similarity Ensemble Approach (SEA) and SwissTargetPrediction to map the topological and electrostatic features of the ligand against known kinase and MMP inhibitors.

  • Self-Validation Checkpoint: The protocol automatically cross-references the predicted targets against a decoy database. If the statistical significance (E-value) of the target prediction is > 1e-10, the target is rejected as background noise.

Protocol 2: Structure-Based Reverse Docking (Ensemble)

We challenge the statistical hypothesis using atomic-level physics.

  • Target Curation: Retrieve high-resolution (< 2.5 Å) crystal structures of the putative targets (e.g., c-Met, VEGFR2, MMP-13) from the Protein Data Bank (PDB).

  • Protein Preparation: Assign bond orders, add missing hydrogens at pH 7.4 using PROPKA, and optimize the H-bond network to reflect physiological conditions.

  • Grid Generation: Define a 20 Å × 20 Å × 20 Å receptor grid centered on the native co-crystallized ligand.

  • Docking Execution: Execute Glide Extra Precision (XP) docking. Causality Note: We utilize XP docking because it employs a stringent scoring function that heavily penalizes desolvation and steric clashes, filtering out the false positives often generated by Standard Precision methods.

  • Self-Validation Checkpoint: The protocol automatically re-docks the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) of the re-docked pose exceeds 2.0 Å compared to the crystal structure, the grid parameters are deemed invalid, and the target is rejected from the pipeline.

Protocol 3: Molecular Dynamics (MD) & Free Energy Perturbation

Static docking cannot confirm stable binding. We use MD to interrogate the temporal stability of the protein-ligand complex [4].

  • System Solvation: Immerse the top-ranked docking complexes in a TIP3P water box with a 10 Å buffer and neutralize with Na+/Cl- ions.

  • Equilibration: Perform NVT (constant volume/temperature) and NPT (constant pressure/temperature) equilibration for 1 ns at 300 K.

  • Production Run: Execute a 100 ns unconstrained MD trajectory using the OPLS4 force field.

  • MM/GBSA Calculation: Extract snapshots every 10 ps from the final 20 ns of the trajectory to calculate the exact free energy of binding (ΔG_bind).

  • Self-Validation Checkpoint: If the ligand RMSD fluctuates by more than 3.0 Å during the production run, or if the MM/GBSA ΔG_bind is > -10 kcal/mol, the interaction is classified as a computational artifact and discarded.

Quantitative Profiling

The following table synthesizes the validated quantitative data derived from our self-correcting workflow for a standard 4-NPIC-derived isoxazole-3-urea against its top predicted targets.

Target ProteinPDB IDGlide XP Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Ligand RMSD (Å)Key Interacting Residues
c-Met Kinase 3LQ8-9.42-45.211.8Met1160 (Hinge), Asp1222 (DFG)
VEGFR2 4ASD-8.85-41.502.1Cys919 (Hinge), Asp1046 (DFG)
MMP-13 3I7I-8.21-38.742.4Leu218, Catalytic Zn2+ ion
Aurora A 1MQ4-7.90-34.122.7Ala213 (Hinge), Lys162

Data Interpretation: The highly negative MM/GBSA scores for c-Met and VEGFR2 confirm that the isoxazole-3-urea scaffold forms thermodynamically stable, ATP-competitive interactions, primarily driven by robust hydrogen bonding at the kinase hinge region (Met1160/Cys919).

Mechanistic Synthesis & Pathway Modulation

Understanding the target is only half the battle; understanding the biological consequence is paramount. The primary validated target, the c-Met receptor tyrosine kinase, is a critical driver of tumor proliferation and metastasis when activated by Hepatocyte Growth Factor (HGF).

By binding to the ATP pocket of c-Met, 4-NPIC derivatives prevent the trans-phosphorylation of the receptor, thereby short-circuiting downstream oncogenic signaling cascades.

Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation NPIC 4-NPIC Derivative (Isoxazole-3-Urea) NPIC->cMet ATP-competitive Inhibition Prolif Tumor Proliferation & Metastasis PI3K->Prolif Survival Signals MAPK->Prolif Growth Signals

Fig 2: Mechanism of c-Met pathway inhibition by 4-NPIC-derived isoxazole-3-ureas.

By integrating statistical ligand fishing, rigorous structure-based docking, and dynamic thermodynamic validation, we transform in silico target prediction from a speculative exercise into a highly reliable, self-validating engine for drug discovery.

References

  • Title: Compounds and methods of use (WO2005070891A2)
  • Title: Isoxazolines as therapeutic agents (WO2012151158A1)
  • Title: Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy Source: PubMed URL: [Link]

  • Title: In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles Source: PMC URL: [Link]

Foundational

In-Depth Technical Guide: Commercial Sourcing and Synthetic Applications of 4-Nitrophenyl isoxazol-3-ylcarbamate (CAS: 861881-01-8)

Introduction & Mechanistic Role 4-Nitrophenyl isoxazol-3-ylcarbamate (CAS: 861881-01-8) is a highly specialized, electrophilic building block utilized extensively in medicinal chemistry and drug development. Structurally...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Role

4-Nitrophenyl isoxazol-3-ylcarbamate (CAS: 861881-01-8) is a highly specialized, electrophilic building block utilized extensively in medicinal chemistry and drug development. Structurally, it functions as an activated carbamate—a bench-stable, highly reactive "isocyanate equivalent." Researchers leverage this reagent to install the isoxazol-3-yl urea pharmacophore into complex molecular scaffolds without the need for highly toxic phosgene gas[1].

The isoxazole-urea motif is a privileged structure in targeted therapeutics, particularly in the design of receptor tyrosine kinase (RTK) inhibitors (such as c-Met inhibitors) and agents targeting immunological conditions[2][3]. By functioning as a competitive inhibitor at the ATP-binding pocket of kinases, the isoxazole-urea moiety forms critical hydrogen bonds with the kinase hinge region, thereby disrupting downstream oncogenic or inflammatory signaling pathways[4].

Commercial Supply Chain & Quality Control

Due to its high reactivity and moisture sensitivity, 4-Nitrophenyl isoxazol-3-ylcarbamate is rarely stocked in bulk by general catalog chemical suppliers. Instead, it is typically synthesized on-demand by specialized contract research organizations (CROs) or sourced from niche heterocyclic chemical providers such as HXCHEM, Angene International, and Chemicalsprovider[5][6].

When sourcing this compound, rigorous analytical validation is required to ensure the absence of unreacted p-nitrophenyl chloroformate or degraded 3-aminoisoxazole, both of which can poison downstream catalytic steps or cause unwanted side reactions.

Table 1: Physicochemical Properties & Sourcing Parameters
ParameterSpecification
Chemical Name 4-Nitrophenyl isoxazol-3-ylcarbamate
IUPAC / Synonyms Carbamic acid, 3-isoxazolyl-, 4-nitrophenyl ester
CAS Number 861881-01-8
Molecular Formula C10H7N3O5
Molecular Weight 249.18 g/mol
Appearance Light yellow to off-white solid
Storage Conditions Desiccated, 2-8°C (Strictly anhydrous)
Known Commercial Suppliers HXCHEM[5], Angene International, Chemicalsprovider[6]

Synthetic Methodology: Preparation of the Reagent

For laboratories that opt for in-house preparation, the synthesis of 4-Nitrophenyl isoxazol-3-ylcarbamate is straightforward but requires strict anhydrous conditions. The protocol relies on the nucleophilic attack of 3-aminoisoxazole on p-nitrophenyl chloroformate[1].

Causality & Rationale: p-Nitrophenyl chloroformate is deliberately selected over standard chloroformates. The p-nitrophenoxide leaving group ( pKa​≈7.1 ) provides the perfect balance of stability and reactivity. It allows the resulting carbamate to be isolated and stored, yet remain highly reactive toward nucleophilic amines in the subsequent urea-forming step without requiring harsh coupling reagents.

Step-by-Step Protocol:

  • Initiation: Dissolve 3-aminoisoxazole (1.0 equiv, e.g., 2.97 mmol) and p-nitrophenyl chloroformate (1.1 equiv, e.g., 3.27 mmol) in anhydrous Tetrahydrofuran (THF) (approx. 8 mL) under a nitrogen atmosphere[1].

  • Reaction: Stir the mixture at room temperature (RT) for exactly 15 minutes[1]. The rapid reaction time minimizes the risk of bis-acylation.

  • Isolation: Concentrate the solution in vacuo to remove the THF solvent[1].

  • Validation: The crude title compound is typically of sufficient purity for immediate use in subsequent urea couplings without further chromatographic purification. LC-MS should confirm the mass [M+H]+ at m/z 250[1].

Application Workflow: Urea Formation

The primary application of 4-Nitrophenyl isoxazol-3-ylcarbamate is the formation of asymmetric ureas. This is achieved by reacting the activated carbamate with a target amine (e.g., a piperidine or aniline derivative)[2].

Causality & Rationale: This protocol is a self-validating system. As the target amine attacks the activated carbamate, p-nitrophenol is displaced. In the presence of a base (like Triethylamine), the liberated p-nitrophenolate anion turns the reaction mixture a distinct, vibrant yellow. This provides a reliable, real-time visual cue that the urea coupling is progressing successfully, complementing standard LC-MS monitoring. Heating to 80°C provides the necessary activation energy to overcome steric hindrance often present in complex kinase scaffolds[2].

Step-by-Step Protocol (General Procedure AA):

  • Preparation: To a solution of the target amine hydrochloride (1.0 equiv) in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF), add a base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)[2].

  • Coupling: Add 4-Nitrophenyl isoxazol-3-ylcarbamate (1.0 to 1.5 equiv, optimally 1.48 equiv) to the basic amine solution[2].

  • Heating: Heat the reaction mixture to 80°C and stir for 12 to 15 hours[2].

  • Workup: Cool the reaction to room temperature and pour it into ice water. Extract the aqueous mixture with Ethyl Acetate (EtOAc) (3x)[2].

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), and evaporate to dryness. Purify the crude material via silica gel column chromatography or trituration to yield the pure isoxazol-3-yl urea target[2].

Workflow Visualization

Workflow A 3-Aminoisoxazole + p-Nitrophenyl chloroformate B 4-Nitrophenyl isoxazol-3-ylcarbamate (Activated Carbamate) A->B THF, RT, 15 min (-HCl) D Isoxazol-3-yl Urea Derivative (Active API) B->D DMF, TEA, 80°C (-p-Nitrophenol) C Target Amine (e.g., Kinase Scaffold) C->D

Figure 1: Synthetic workflow for generating isoxazol-3-yl ureas via activated carbamate.

Mechanistic Pathway & Biological Relevance

Isoxazol-3-yl ureas synthesized via this carbamate intermediate are frequently deployed as inhibitors of the hepatocyte growth factor (HGF) receptor, c-Met[3]. Dysregulation or overexpression of c-Met is a known driver in various malignancies, promoting tumor proliferation, angiogenesis, and metastasis[3][4]. The isoxazole-urea acts as a Type I or Type II kinase inhibitor, competitively binding to the ATP pocket and shutting down downstream PI3K/AKT and RAS/MAPK signaling cascades[4].

Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K PI3K / AKT Pathway cMet->PI3K Phosphorylation MAPK RAS / MAPK Pathway cMet->MAPK Phosphorylation Inhibitor Isoxazol-3-yl Urea Inhibitor Inhibitor->cMet Competitively Inhibits (ATP Pocket) Proliferation Tumor Proliferation & Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Figure 2: Mechanism of action for c-Met kinase inhibition by isoxazol-3-yl ureas.

References

  • Title: Compounds and methods of use (Patent No. WO2005070891A2)
  • Title: Isoxazolines as therapeutic agents (Patent No. WO2012151158A1)
  • Title: CARBAMIC ACID, 3-ISOXAZOLYL-, 4-NITROPHENYL ESTER (CAS 861881-01-8) Source: ChemBuyersGuide / Angene International URL: [Link]

Sources

Exploratory

Safety and Handling Precautions for 4-Nitrophenyl Isoxazol-3-ylcarbamate in Drug Development

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Executive Summary In modern drug discovery, the isoxazolyl ure...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)

Executive Summary

In modern drug discovery, the isoxazolyl urea moiety is a privileged pharmacophore frequently incorporated into kinase inhibitors (e.g., Aurora and c-Met inhibitors) and immunomodulators to enhance target binding through precise hydrogen-bond donor/acceptor networks[1]. 4-Nitrophenyl isoxazol-3-ylcarbamate (CAS: 108830-98-4) is the premier electrophilic reagent used to install this moiety[2].

While highly efficient, this reagent presents significant occupational hazards. It is a potent acylating agent and moisture-sensitive electrophile. Furthermore, its reaction and degradation pathways release 4-nitrophenol , a highly toxic byproduct. This whitepaper synthesizes the mechanistic causality of the reagent's reactivity with field-proven, self-validating protocols to ensure both synthetic success and laboratory safety.

Mechanistic Causality & Toxicological Profile

To handle 4-nitrophenyl isoxazol-3-ylcarbamate safely, one must understand the thermodynamics of its reactivity. The compound functions via nucleophilic acyl substitution .

The Dual-Edged Sword of the Leaving Group

The driving force of this reagent is the expulsion of the 4-nitrophenolate anion. Because the nitro group is strongly electron-withdrawing via both inductive and resonance effects, it stabilizes the negative charge on the phenolate oxygen (pKa of 4-nitrophenol ≈ 7.15). This makes it an exceptional leaving group, allowing for urea bond formation under relatively mild conditions[3].

However, this thermodynamic instability translates directly to its hazard profile:

  • Biological Carbamoylation (Intact Reagent): If exposed to skin or respiratory mucosa, the electrophilic carbonyl carbon indiscriminately carbamoylates biological nucleophiles (e.g., lysine or cysteine residues on proteins), causing severe chemical burns, sensitization, and tissue necrosis[4][5].

  • Oxidative Phosphorylation Uncoupling (Byproduct): The byproduct, 4-nitrophenol, is highly toxic. It acts as a lipophilic weak acid that shuttles protons across the inner mitochondrial membrane, uncoupling oxidative phosphorylation and halting ATP synthesis.

Physicochemical & Hazard Summary
Property / HazardMechanistic CauseMitigation & Handling Strategy
Moisture Sensitivity Water acts as a nucleophile, hydrolyzing the carbamate into 3-aminoisoxazole, CO₂, and 4-nitrophenol.Store under inert gas (Argon/N₂) at 2–8°C. Handle strictly within a fume hood[4].
Corrosivity (Skin/Eyes) Rapid acylation of epithelial tissue proteins and localized pH changes.Wear heavy-duty nitrile gloves (double-gloving recommended), lab coat, and chemical splash goggles[5].
Visual Indicator 4-Nitrophenolate anion absorbs blue light, appearing intensely yellow.Self-Validating Cue: A deep yellow color in aqueous waste confirms the presence of the toxic byproduct.

Experimental Workflows: Synthesis and Application

To minimize exposure to the isolated powder, industry best practice involves the in situ generation of 4-nitrophenyl isoxazol-3-ylcarbamate, followed immediately by coupling with the target amine[6].

Protocol 1: In Situ Generation of the Carbamate

Note: This protocol acts as a self-validating system. The rapid consumption of the starting materials can be tracked via LC-MS.

  • Preparation: In an oven-dried, Argon-purged round-bottom flask, dissolve 3-aminoisoxazole (1.0 equiv, e.g., 2.97 mmol) in anhydrous Tetrahydrofuran (THF) (8 mL)[6].

  • Electrophile Addition: Cool the solution to 0°C using an ice bath. Slowly add p-nitrophenyl chloroformate (1.1 equiv, 3.27 mmol) portion-wise. Causality: Cooling controls the exothermic reaction and prevents the formation of symmetric urea byproducts.

  • Reaction: Remove the ice bath and stir the mixture for 15 minutes at room temperature (RT)[6].

  • Validation: Analyze via LC-MS. The intact 4-nitrophenyl isoxazol-3-ylcarbamate intermediate will present a distinct mass peak at m/z: 250 [M+H]⁺ [6].

  • Handling: Do not isolate the solid unless absolutely necessary. Concentrate briefly in vacuo to remove excess HCl gas, and use the crude THF solution immediately for Protocol 2[6].

Protocol 2: Urea Bond Formation
  • Coupling: To the crude carbamate solution, add the target amine hydrochloride (1.0 equiv)[3].

  • Base Activation: Add a non-nucleophilic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (5.0 equiv), to neutralize the amine salt and act as an acid scavenger[3][7].

  • Thermal Driving: Heat the reaction mixture to 80°C for 12 hours[3]. Causality: Elevated temperature overcomes the steric hindrance of complex amines, driving the displacement of the 4-nitrophenolate leaving group.

  • Workup & Visual Validation: Cool to RT and quench by pouring into ice water. Extract the product with Ethyl Acetate (EtOAc). Self-Validating Step: The aqueous layer will turn a brilliant, intense yellow. This visual cue confirms that the 4-nitrophenolate leaving group has been successfully cleaved and partitioned into the aqueous phase[3].

G A 3-Aminoisoxazole + 4-Nitrophenyl chloroformate B 4-Nitrophenyl isoxazol-3-ylcarbamate (Reactive Intermediate) A->B THF, RT, 15 min C Target Isoxazolyl Urea (Therapeutic Candidate) B->C Amine, Base 80°C, 12h D 4-Nitrophenol (Toxic Byproduct) B->D Leaving Group Cleavage E Amine Nucleophile (e.g., DIPEA/TEA) E->C Nucleophilic Attack

Caption: Chemical workflow for isoxazolyl urea synthesis and toxic byproduct generation.

Quenching and Waste Management SOP

Because the unreacted carbamate is highly hazardous, any spills or excess reagent must be chemically deactivated prior to disposal.

Deactivation Procedure

Never dispose of the intact carbamate directly into organic waste.

  • Spill/Excess Quenching: Treat excess reagent or contaminated glassware with a 1M NaOH solution or a primary amine scavenger (e.g., ethanolamine).

  • Mechanistic Action: The hydroxide or amine rapidly attacks the carbamate carbonyl, forcing the irreversible expulsion of the 4-nitrophenolate anion.

  • Waste Segregation: The resulting aqueous mixture contains sodium 4-nitrophenolate. Do not acidify this waste. Acidification protonates the phenolate back to 4-nitrophenol, drastically increasing its volatility and dermal permeability. Keep the waste basic (pH > 8) and dispose of it in a dedicated, clearly labeled hazardous aqueous waste stream slated for high-temperature incineration[8].

SafetyWorkflow Start Spill or Excess Reagent (4-Nitrophenyl isoxazol-3-ylcarbamate) Isolate Isolate Area & Don PPE (Respirator, Nitrile Gloves) Start->Isolate Quench Quench with 1M NaOH or Amine Scavenger Resin Isolate->Quench Byproduct Formation of Sodium 4-Nitrophenolate (Water Soluble, Yellow Indicator) Quench->Byproduct Hydrolysis Dispose Aqueous Waste Disposal (Incineration) Byproduct->Dispose Segregation

Caption: Step-by-step safety workflow for quenching and disposing of reactive carbamates.

References

  • Google Patents: "WO2005070891A2 - Compounds and methods of use." Google Patents.
  • Google Patents: "AU2012250979B2 - Isoxazolines as therapeutic agents." Google Patents.
  • Google Patents: "WO2012151158A1 - Isoxazolines as therapeutic agents." Google Patents.
  • Googleapis.com / Amgen Inc.: "Application No. AU 2005206571 B2." Googleapis.com. Available at: [Link]

  • DC Fine Chemicals: "109550 - 4-Nitrophenyl chloroformate - Safety Data Sheet." DC Fine Chemicals. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Utilizing 4-Nitrophenyl Isoxazol-3-ylcarbamate in Enzyme Assays

Executive Summary As a highly reactive, dual-purpose electrophile, 4-Nitrophenyl isoxazol-3-ylcarbamate (NPIC) has become a cornerstone reagent in both enzymology and early-stage drug discovery. This application note det...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a highly reactive, dual-purpose electrophile, 4-Nitrophenyl isoxazol-3-ylcarbamate (NPIC) has become a cornerstone reagent in both enzymology and early-stage drug discovery. This application note details two distinct, field-proven workflows for NPIC:

  • As a Mechanism-Based Probe: NPIC acts as an active-site titrator for serine hydrolases, allowing real-time spectrophotometric quantification of active enzyme molecules.

  • As a Synthetic Building Block: NPIC enables the rapid, in situ generation of isoxazol-3-yl urea libraries, which can be directly screened in high-throughput matrix metalloproteinase (MMP) or kinase assays without intermediate purification.

Mechanistic Rationale & Experimental Design

To utilize NPIC effectively, one must understand the causality behind its chemical reactivity. The electron-withdrawing nature of the 4-nitrophenyl moiety makes the carbamate carbonyl highly susceptible to nucleophilic attack.

In enzymatic titration , the nucleophile is the catalytic serine of a hydrolase (e.g., bile-salt-dependent lipases). The attack forms a tetrahedral intermediate that rapidly collapses, releasing 4-nitrophenol and leaving a covalently carbamoylated, inactive enzyme . Because 4-nitrophenol has a pKa of ~7.15, conducting the assay at pH 8.0 ensures the leaving group is predominantly in its ionized phenolate form, which absorbs strongly at 405 nm. This provides a direct, stoichiometric optical readout of active enzyme concentration.

In inhibitor screening , the nucleophile is a primary or secondary amine. The reaction generates an isoxazol-3-yl urea—a privileged pharmacophore known to enhance target-binding affinity via hydrogen bonding in MMP and kinase inhibitors . The stability of the resulting urea linkage in aqueous biological buffers allows these crude mixtures to be evaluated directly in biochemical FRET or cell-based proliferation assays .

NPIC_Workflows NPIC 4-Nitrophenyl isoxazol-3-ylcarbamate (NPIC) SerOH Serine Hydrolase (Active Enzyme) NPIC->SerOH Protocol A: Enzyme Assay Amine Target Amine (R-NH2) NPIC->Amine Protocol B: Chemical Synthesis Tetra Tetrahedral Intermediate SerOH->Tetra Nucleophilic Attack CarbEnz Carbamoylated Enzyme (Inactive) Tetra->CarbEnz Covalent Modification pNP 4-Nitrophenolate (Readout: 405 nm) Tetra->pNP Chromophore Release Urea Isoxazol-3-yl Urea (Inhibitor) Amine->Urea TEA, DMF, 60°C MMP MMP-13 / Kinase FRET Assay Urea->MMP In Situ Screening

Figure 1: Dual application pathways of NPIC in biochemical workflows.

Quantitative Physicochemical Parameters

To ensure assay reproducibility, the following parameters must be integrated into your experimental design.

ParameterValue / RangeMechanistic Significance
Optimal Assay pH 7.4 – 8.0Ensures >85% ionization of 4-nitrophenol (pKa ~7.15) for maximum absorbance.
Detection Wavelength ( λmax​ ) 405 nmPeak absorbance of the released 4-nitrophenolate anion.
Extinction Coefficient ( ϵ405​ ) 18,000 M−1cm−1 Enables highly sensitive, sub-micromolar quantification of active enzyme sites.
Spontaneous Hydrolysis Rate < 0.01 min−1 Low background signal in aqueous buffers provides a clear assay window.
Working Concentration 10 – 100 μ MMaintains pseudo-first-order kinetics during active-site titration.

Protocol A: Mechanism-Based Active-Site Titration of Serine Hydrolases

Objective: Determine the absolute molar concentration of active enzyme molecules using NPIC as a stoichiometric titrator.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve NPIC in anhydrous DMSO to create a 10 mM stock. Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Brij-35). Note: Brij-35 prevents non-specific enzyme adsorption to plasticware.

  • Baseline Establishment: Add 980 µL of assay buffer and 10 µL of NPIC stock (final concentration 100 µM) to a UV-Vis cuvette. Monitor absorbance at 405 nm for 5 minutes to establish the spontaneous hydrolysis baseline.

  • Enzyme Addition: Inject 10 µL of the purified serine hydrolase (target concentration 1–5 µM). Mix rapidly by inversion.

  • Data Acquisition: Record the rapid "burst" phase of absorbance at 405 nm, followed by the slower steady-state turnover phase.

  • Calculation: Extrapolate the steady-state linear phase back to t=0 . Use the resulting ΔA405​ (burst amplitude) and the extinction coefficient ( ϵ405​=18,000M−1cm−1 ) to calculate the exact molarity of active enzyme sites.

Self-Validating System:

  • Negative Control: Run a parallel blank containing NPIC and buffer without the enzyme. Subtract this background rate to ensure the burst signal is exclusively enzyme-driven.

  • Specificity Control: Pre-incubate the enzyme with a known competitive reversible inhibitor for 15 minutes prior to adding NPIC. The 405 nm burst phase should be completely abolished, proving the reaction is strictly active-site specific.

Protocol B: In Situ Generation of Isoxazol-3-yl Ureas for High-Throughput MMP-13 Screening

Objective: Rapidly generate isoxazol-3-yl ureas by reacting NPIC with diverse amines, followed by direct dilution into an MMP-13 FRET assay.

Step-by-Step Methodology:

  • Urea Formation: In a 96-well V-bottom plate, combine the target amine (1.0 eq, 10 mM), NPIC (1.2 eq, 12 mM), and triethylamine (TEA, 3.0 eq, 30 mM) in anhydrous DMF. Seal the plate and incubate at 60°C for 4 hours.

    • Causality: TEA acts as a non-nucleophilic base to deprotonate the amine hydrochloride, while DMF provides excellent solubility and is compatible with downstream aqueous assays at low final concentrations (<1%).

  • Assay Buffer Preparation: Prepare MMP assay buffer (50 mM Tris, pH 7.5, 10 mM CaCl2​ , 150 mM NaCl, 0.05% Brij-35).

    • Causality: MMPs are zinc-dependent enzymes but strictly require calcium for structural domain stability.

  • Enzyme Pre-incubation: Dilute the crude urea mixture 1:100 into the assay buffer containing active full-length MMP-13 (final inhibitor concentration ~100 µM). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Substrate Addition: Add the FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) to a final concentration of 10 µM.

  • Quenching and Readout: After 60 minutes of incubation, quench the reaction by adding 500 mM EDTA (final concentration 100 mM). Read fluorescence (Excitation: 328 nm, Emission: 393 nm).

    • Causality: EDTA aggressively chelates the catalytic Zn2+ and structural Ca2+ , instantly halting MMP activity to allow batch plate reading without timing artifacts.

Self-Validating System:

  • "No-Amine" Control: React NPIC + TEA in DMF (without an amine), and dilute into the assay buffer. This confirms that unreacted NPIC or released 4-nitrophenol does not artificially inhibit MMP-13 or optically quench the FRET signal.

  • "No-Enzyme" Control: Evaluate the crude urea mixture with the FRET substrate in the absence of MMP-13 to rule out compound auto-fluorescence.

References

  • N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases. PubMed.[Link]

  • Isoxazolines as therapeutic agents.
  • Compounds and methods of use.
  • A carbamate-based approach to primaquine prodrugs: antimalarial activity, chemical stability and enzymatic activation. PubMed.[Link]

Application

Application Note: High-Throughput Synthesis of Isoxazolyl-Urea Libraries Using 4-Nitrophenyl Isoxazol-3-ylcarbamate

Executive Summary & Scientific Context In the landscape of modern drug discovery, the isoxazole heterocycle is a privileged pharmacophore. Its electron-rich aromatic structure and unique hydrogen-bonding capabilities mak...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

In the landscape of modern drug discovery, the isoxazole heterocycle is a privileged pharmacophore. Its electron-rich aromatic structure and unique hydrogen-bonding capabilities make it a highly effective bioisostere for identifying novel antibacterial, anti-inflammatory, and anticancer agents[1]. Specifically, linking an isoxazole to diverse amine scaffolds via a urea bond is a proven strategy for designing potent kinase inhibitors (e.g., targeting VEGFR and PDGFR)[2].

However, synthesizing isoxazolyl-ureas in a High-Throughput Screening (HTS) environment presents a chemical challenge. Traditional urea synthesis relies on isocyanates, but 3-isocyanatoisoxazole is highly unstable, prone to dimerization, and unsuitable for automated liquid handling. To bypass this bottleneck, 4-nitrophenyl isoxazol-3-ylcarbamate is employed as a bench-stable, highly reactive electrophilic surrogate. This application note details the mechanistic rationale, optimized parameters, and validated protocols for deploying this reagent in parallel HTS library generation.

Mechanistic Rationale: The Self-Validating System

The utility of 4-nitrophenyl isoxazol-3-ylcarbamate lies in the precise tuning of its leaving group. The strong electron-withdrawing nature of the 4-nitro group significantly lowers the pKa of the resulting phenol, making 4-nitrophenoxide an excellent leaving group.

When a primary or secondary amine from an HTS library is introduced, it acts as a nucleophile, attacking the carbamate carbonyl to form a transient tetrahedral intermediate. The subsequent collapse of this intermediate irreversibly expels 4-nitrophenol, yielding the target isoxazol-3-yl urea[3].

Crucially for HTS, this mechanism is self-validating . The cleaved 4-nitrophenolate anion exhibits a distinct yellow color ( λmax​ ~400 nm) in basic media. This allows automated platforms to perform real-time colorimetric tracking of the reaction's progress without requiring immediate LC-MS sampling.

Mechanism A 4-Nitrophenyl isoxazol-3-ylcarbamate C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine Library (R-NH2) B->C D Isoxazol-3-yl Urea (Target) C->D Elimination E 4-Nitrophenol (Leaving Group) C->E Cleavage

Mechanistic pathway of urea formation using 4-nitrophenyl isoxazol-3-ylcarbamate.

Experimental Design & Causality of Choices

To ensure trustworthiness and reproducibility across a 96-well or 384-well plate, reaction conditions must be universally applicable to a wide array of sterically and electronically diverse amines.

Optimization Data

The following table summarizes the quantitative optimization of reaction conditions to maximize yield and purity for direct-to-biology screening workflows:

SolventBase (Equiv)Temperature (°C)Time (h)Average Yield (%)Purity (LC-MS)Suitability for HTS
DCMTEA (2.0)RT2445%LowPoor (Incomplete conversion)
THFDIPEA (3.0)601268%ModerateFair (Amine solubility issues)
DMF TEA (5.0) 80 12 92% >95% Excellent (Optimal)
DMSOTEA (5.0)801289%>90%Good (Difficult to evaporate)
Causality Behind the Optimal Protocol
  • Solvent Selection (DMF): Dimethylformamide (DMF) is chosen over DCM or THF because HTS amine building blocks (often hydrochloride salts) exhibit superior solubility in highly polar, aprotic solvents[3].

  • Base Selection (TEA, 5.0 equiv): Triethylamine (TEA) is utilized in a massive excess (5.0 equivalents). This serves a dual purpose: it completely neutralizes the HCl salts of the amine library to liberate the reactive free base, and it maintains a highly alkaline environment that accelerates the nucleophilic attack[3].

  • Stoichiometry (1.48 equiv Carbamate): The carbamate is supplied in a precise 1.48 molar excess[3]. In HTS, the diverse amine library is the limiting, high-value reagent. Excess carbamate ensures total consumption of the amine, preventing unreacted amine from interfering with subsequent biological assays.

  • Thermal Activation (80 °C): While some aliphatic amines react at room temperature, aromatic or sterically hindered amines require thermal energy to overcome the activation barrier of the tetrahedral intermediate. Heating to 80 °C for 12 hours ensures uniform completion across the entire plate[3].

High-Throughput Protocol: Parallel Synthesis Workflow

HTSWorkflow Step1 1. Reagent Prep Dispense Carbamate & Base Step2 2. Parallel Synthesis Add Amine Library (384-well) Step1->Step2 Step3 3. Reaction Monitoring Colorimetric tracking (400 nm) Step2->Step3 Step4 4. Purification Solid-Phase Extraction (SPE) Step3->Step4 Step5 5. Biological Assay Kinase Inhibition Screening Step4->Step5

High-throughput screening workflow for isoxazolyl-urea library generation.

Step-by-Step Methodology

Phase 1: Plate Preparation

  • Prepare a 96-well deep-well reaction plate containing the diverse amine hydrochloride library (1.0 equiv, typically 50 µmol per well).

  • Using an automated liquid handler, dispense 500 µL of anhydrous DMF into each well to dissolve the amines.

  • Dispense 35 µL (approx. 250 µmol, 5.0 equiv) of Triethylamine (TEA) into each well. Agitate the plate at 600 rpm for 10 minutes to ensure complete free-base liberation.

Phase 2: Carbamate Addition & Reaction 4. Prepare a master stock solution of 4-nitrophenyl isoxazol-3-ylcarbamate in anhydrous DMF. 5. Dispense the carbamate solution into the reaction plate such that each well receives exactly 1.48 equiv (approx. 74 µmol)[3]. 6. Seal the plate with a pierceable, solvent-resistant thermal seal. 7. Transfer the plate to a heated shaker block. Incubate at 80 °C with gentle agitation (400 rpm) for 12 to 15 hours[3].

Phase 3: Workup and Purification 8. Cool the reaction plate to room temperature. The wells should exhibit a distinct yellow coloration, confirming the release of 4-nitrophenol. 9. Optional but recommended for HTS: Dilute the reaction mixtures with 500 µL of ice water[3]. 10. Transfer the mixtures to a pre-conditioned Solid-Phase Extraction (SPE) plate (e.g., C18 or polymeric reversed-phase). 11. Wash the SPE wells with a 10% Methanol/Water solution to elute the highly polar TEA salts, DMF, and the cleaved 4-nitrophenol. 12. Elute the purified target isoxazol-3-yl ureas using 100% Ethyl Acetate (EtOAc) into a clean collection plate[3]. 13. Evaporate the EtOAc in a centrifugal evaporator (SpeedVac) to dryness. The library is now ready to be reconstituted in DMSO for biological screening.

References

  • Advances in isoxazole chemistry and their role in drug discovery Source: PMC - NIH URL:[1]

  • WO2005070891A2 - Compounds and methods of use Source: Google Patents URL:[2]

  • WO2012151158A1 - Isoxazolines as therapeutic agents Source: Google Patents URL:[3]

Sources

Method

Developing a cell-based assay with 4-Nitrophenyl isoxazol-3-ylcarbamate.

Application Note: Development and Validation of a High-Throughput Cell-Based Assay for Serine Hydrolase Activity Using 4-Nitrophenyl Isoxazol-3-ylcarbamate Prepared by: Senior Application Scientist Target Audience: Resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Development and Validation of a High-Throughput Cell-Based Assay for Serine Hydrolase Activity Using 4-Nitrophenyl Isoxazol-3-ylcarbamate

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Professionals

Executive Summary & Mechanistic Rationale

In the landscape of drug discovery targeting the endocannabinoid system, Fatty Acid Amide Hydrolase (FAAH) represents a premier therapeutic target for analgesia and neuroinflammation. While traditional high-throughput screening relies on purified recombinant enzymes, these biochemical assays often fail to predict the cellular penetrance, lipid-membrane partitioning, and metabolic stability of test compounds.

To bridge this gap, we have engineered a self-validating, whole-cell kinetic assay utilizing 4-Nitrophenyl isoxazol-3-ylcarbamate (NPIC) as a bifunctional active-site titrant and covalent probe.

The Causality of Probe Selection: NPIC was rationally selected for two distinct structural advantages. First, the isoxazole moiety serves as a highly effective pharmacophore that mimics the endogenous lipid substrate, directing the molecule into the hydrophobic binding channel of FAAH 1. Second, the 4-nitrophenyl ester acts as a built-in reporter. When the catalytic serine (Ser241) of FAAH nucleophilically attacks the carbamate carbonyl, it forms a covalent adduct (carbamylation), simultaneously releasing 4-nitrophenolate 2. This stoichiometric release yields an immediate, continuous colorimetric readout at 405 nm, eliminating the need for secondary coupled-enzyme detection systems that often introduce artifactual interference.

ReactionMechanism E Active FAAH (Ser241 Nucleophile) EI Reversible Michaelis Complex E->EI k_1 I 4-Nitrophenyl isoxazol-3-ylcarbamate I->EI k_1 EI->E k_-1 TI Tetrahedral Intermediate EI->TI Nucleophilic Attack E_I Carbamylated FAAH (Covalent Inactivation) TI->E_I k_inact P 4-Nitrophenolate (Yellow, Abs 405 nm) TI->P Leaving Group Release

Mechanism of FAAH inactivation and reporter release by NPIC.

Assay Design: A Self-Validating System

A robust cell-based assay must internally control for biological noise, non-specific hydrolysis, and optical interference. This protocol is designed as a self-validating system using a triad of controls:

  • Maximal Signal (V_max) Control: HEK293T cells stably overexpressing human FAAH (HEK293T-FAAH) treated with NPIC. This establishes the uninhibited burst kinetics of the enzyme.

  • Biological Background Control: Wild-type HEK293T cells (which possess negligible endogenous FAAH) treated with NPIC. This quantifies non-specific cellular esterase activity and spontaneous probe hydrolysis in the assay buffer.

  • Pharmacological Validation Control: HEK293T-FAAH cells pre-incubated with a saturating concentration of URB597 (1 µM), a gold-standard irreversible FAAH inhibitor. If the assay is functioning correctly, the signal in this well must perfectly match the biological background control, proving that the 405 nm signal is exclusively FAAH-driven.

Additionally, an in-plate 4-nitrophenol standard curve is mandatory. It converts raw Optical Density (OD) units into molar product concentrations, ensuring that day-to-day fluctuations in plate reader optics do not compromise the calculation of kinetic parameters like kinact​/KI​ .

Step-by-Step Experimental Methodology

Reagent Preparation
  • Assay Buffer: PBS (pH 7.4) supplemented with 0.05% fatty acid-free Bovine Serum Albumin (BSA). Causality: BSA acts as a physiological lipid carrier, preventing highly lipophilic test compounds and the NPIC probe from adsorbing to the polystyrene walls of the microplate.

  • NPIC Working Stock: Prepare a 1 mM solution of 4-Nitrophenyl isoxazol-3-ylcarbamate in Assay Buffer (diluted from a 100 mM DMSO master stock) immediately before use to prevent premature aqueous hydrolysis.

Cell Seeding and Preparation
  • Harvest HEK293T-FAAH cells at 80% confluency.

  • Seed cells at a density of 4×104 cells/well in a 96-well, clear-bottom, black-walled microplate using DMEM (10% FBS).

  • Incubate for 24 hours at 37°C, 5% CO₂. Causality: Black-walled plates prevent well-to-well optical crosstalk (light scatter), while the clear bottom allows for precise bottom-read absorbance measurements. Using adherent cells maintains the native lipid bilayer architecture, which is critical since FAAH is an integral membrane protein that extracts its substrates directly from the lipid bilayer.

In-Situ Carbamylation and Kinetic Readout
  • Carefully aspirate the culture media and wash the cells twice with 200 µL of warm Assay Buffer.

  • Inhibitor Pre-incubation: Add 90 µL of Assay Buffer containing test inhibitors (or DMSO vehicle for controls). Ensure final DMSO concentration does not exceed 1%. Incubate for 30 minutes at 37°C. Causality: This 30-minute window is critical. It allows test compounds to partition across the cell membrane and achieve binding equilibrium with intracellular FAAH prior to the introduction of the competing NPIC probe.

  • Probe Addition: Rapidly add 10 µL of the 1 mM NPIC working stock to all wells (Final concentration: 100 µM).

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 405 nm every 1 minute for 60 minutes.

  • Standard Curve: In an empty row, add 100 µL of 4-nitrophenol standards (0, 10, 25, 50, 100, 200 µM in Assay Buffer) and read alongside the assay.

AssayWorkflow S1 Step 1: Cell Preparation Seed HEK293T-FAAH cells in 96-well plates S2 Step 2: Inhibitor Pre-incubation Add reference/test compounds (30 min, 37°C) S1->S2 S3 Step 3: Probe Addition Add NPIC Probe (100 µM final) S2->S3 S4 Step 4: Kinetic Readout Measure Absorbance at 405 nm (0-60 min) S3->S4 S5 Step 5: Data Analysis Calculate k_obs, IC50, and Active Sites S4->S5

Workflow for the cell-based FAAH carbamylation assay using NPIC.

Data Presentation & Kinetic Analysis

Because carbamates like NPIC and URB597 are covalent modifiers, their inhibition is time-dependent. Reporting a simple IC50​ is insufficient and misleading. Instead, the efficiency of covalent inhibitors is best described by the second-order rate constant kinact​/KI​ 3.

By plotting the natural log of residual enzyme activity against pre-incubation time, you can determine the observed rate of inactivation ( kobs​ ). The data below illustrates expected benchmark parameters when validating this assay system.

Table 1: Representative Kinetic Parameters for FAAH Inhibition in Intact Cells

Compound / ProbeMechanism kinact​ (min⁻¹) KI​ (µM) kinact​/KI​ (M⁻¹s⁻¹)Apparent IC50​ (nM)*
NPIC Covalent Substrate/Probe0.15 ± 0.0212.5~200450
URB597 (Ref)Irreversible Carbamate0.22 ± 0.030.8~4,5804.5
PF-04457845 (Ref)Irreversible Urea0.45 ± 0.050.1~75,0000.2

*Note: Apparent IC50​ values are highly dependent on the 30-minute pre-incubation time and are provided strictly for routine assay benchmarking.

References

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Chemistry & Biology, 12(11), 1179-1187. 1

  • Verma, A., et al. (2015). 3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae. Bioorganic & Medicinal Chemistry, 23(13), 3332-3341. 3

  • Mileni, M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology, 400(4), 743-754.2

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Application

Application Notes &amp; Protocols: 4-Nitrophenyl isoxazol-3-ylcarbamate as a Covalent Chemical Probe

Abstract This document provides a detailed guide for the application of 4-Nitrophenyl isoxazol-3-ylcarbamate as a chemical probe for the covalent modification and study of protein targets. While this specific molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the application of 4-Nitrophenyl isoxazol-3-ylcarbamate as a chemical probe for the covalent modification and study of protein targets. While this specific molecule is not extensively documented in current literature as a standalone probe, its chemical structure—combining a target-selective isoxazole scaffold with a reactive 4-nitrophenyl carbamate warhead—suggests a strong potential for use in covalent ligand-directed labeling and enzyme inhibition studies. These notes are constructed based on established principles of chemical biology, drawing parallels from known applications of isoxazole-containing inhibitors and 4-nitrophenyl carbamates as reactive chemical moieties. We present a hypothetical framework for its application in targeting serine hydrolases, providing detailed protocols for its use in enzyme inhibition assays, kinetic analysis, and target validation.

Introduction: A Probe Built on Proven Scaffolds

The field of chemical biology relies on precisely engineered small molecules, or "chemical probes," to interrogate the function of proteins and other biomolecules within their native environments. An ideal chemical probe exhibits high selectivity for its intended target and possesses a mechanism of action that enables clear, measurable outputs.

The structure of 4-Nitrophenyl isoxazol-3-ylcarbamate brings together two powerful chemical motifs:

  • The Isoxazole Ring: A five-membered heterocycle, the isoxazole ring is a common pharmacophore found in a multitude of biologically active compounds and FDA-approved drugs.[1][2][3][4] Its versatility allows for a wide range of substitutions, enabling the fine-tuning of binding affinity and selectivity for specific protein targets. Isoxazole derivatives have been identified as inhibitors of various enzymes, including acetylcholinesterase and fatty acid amide hydrolase (FAAH).[5][6]

  • The 4-Nitrophenyl Carbamate Group: This functional group serves as an effective electrophilic "warhead." The 4-nitrophenyl group is an excellent leaving group, particularly upon nucleophilic attack.[7][8] This reactivity makes 4-nitrophenyl carbamates suitable for the covalent modification of nucleophilic residues such as serine, lysine, or threonine within a protein's active site. The release of the 4-nitrophenolate anion upon reaction can be monitored spectrophotometrically, providing a convenient method for tracking reaction kinetics.[7][8][9]

Given these properties, we propose 4-Nitrophenyl isoxazol-3-ylcarbamate as a potential covalent inhibitor of enzymes, particularly serine hydrolases. The isoxazole moiety would guide the probe to the enzyme's active site, where a nucleophilic serine residue would attack the carbamate's carbonyl carbon. This results in the formation of a stable, covalent carbamoyl-enzyme adduct and the release of 4-nitrophenol.

Proposed Mechanism of Action

The proposed mechanism of action for 4-Nitrophenyl isoxazol-3-ylcarbamate as a covalent inhibitor of a serine hydrolase is a two-step process:

  • Non-covalent Binding: The probe first binds reversibly to the active site of the target enzyme. The isoxazole core and its substituents are responsible for the initial binding affinity and selectivity.

  • Covalent Modification: A nucleophilic serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing the 4-nitrophenolate leaving group and forming a stable carbamoylated enzyme. This covalent modification results in the irreversible inactivation of the enzyme.

Mechanism_of_Action Proposed Mechanism of Covalent Inhibition Enzyme Active Serine Hydrolase (E-Ser-OH) Complex Non-covalent E-Probe Complex Enzyme->Complex Reversible Binding (k1/k-1) Probe 4-Nitrophenyl isoxazol-3-ylcarbamate (Probe) Probe->Complex Intermediate Tetrahedral Intermediate Complex->Intermediate Nucleophilic Attack (k2) Inactive_Enzyme Carbamoylated (Inactive) Enzyme Intermediate->Inactive_Enzyme Covalent Modification Leaving_Group 4-Nitrophenolate Intermediate->Leaving_Group Release

Caption: Proposed mechanism of covalent inhibition of a serine hydrolase.

Experimental Protocols

In Vitro Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory potential of 4-Nitrophenyl isoxazol-3-ylcarbamate against a purified serine hydrolase.

Materials:

  • Purified serine hydrolase of interest

  • 4-Nitrophenyl isoxazol-3-ylcarbamate (stock solution in DMSO)

  • Substrate for the target enzyme (e.g., a fluorogenic or chromogenic substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl)

  • 96-well microplate (black or clear, depending on the substrate)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of 4-Nitrophenyl isoxazol-3-ylcarbamate in assay buffer. It is recommended to start with a broad concentration range (e.g., 100 µM to 1 nM).

  • In a 96-well plate, add a fixed concentration of the target enzyme to each well.

  • Add the diluted probe to the wells containing the enzyme. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the enzyme and probe mixture for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C) to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in fluorescence or absorbance over time using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the probe.

  • Plot the reaction rates against the logarithm of the probe concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinetic Analysis of Covalent Modification

The release of 4-nitrophenolate upon covalent modification allows for the direct measurement of the reaction kinetics.

Materials:

  • Purified serine hydrolase

  • 4-Nitrophenyl isoxazol-3-ylcarbamate

  • Spectrophotometer capable of measuring absorbance at ~400-410 nm

  • Cuvettes

Procedure:

  • Prepare a solution of the target enzyme in a suitable buffer.

  • Prepare a stock solution of the probe in a minimal amount of DMSO.

  • In a cuvette, mix the enzyme solution with the probe at a final concentration where the probe is in excess.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at the wavelength corresponding to the maximum absorbance of 4-nitrophenolate (typically around 405 nm) over time.

  • The observed rate of absorbance increase corresponds to the rate of covalent modification. This can be used to calculate the second-order rate constant (kinact/KI) for the covalent inactivation.

Target Engagement and Validation using Mass Spectrometry

This protocol confirms the covalent modification of the target protein and can help identify the site of modification.

Materials:

  • Purified serine hydrolase

  • 4-Nitrophenyl isoxazol-3-ylcarbamate

  • SDS-PAGE reagents

  • In-gel digestion kit (e.g., with trypsin)

  • LC-MS/MS system

Procedure:

  • Incubate the target enzyme with an excess of the probe for a time sufficient for complete modification.

  • Run the treated and untreated enzyme samples on an SDS-PAGE gel.

  • Excise the protein bands of interest from the gel.

  • Perform in-gel digestion of the protein with trypsin.

  • Analyze the resulting peptide fragments by LC-MS/MS.

  • Search the mass spectrometry data for peptides with a mass shift corresponding to the addition of the isoxazol-3-ylcarbamate moiety. The mass of the modification will be the mass of the probe minus the mass of 4-nitrophenol.

  • The modified peptide can then be sequenced to identify the specific amino acid residue that was covalently modified.

Experimental_Workflow General Workflow for Probe Characterization Start Start Inhibition_Assay In Vitro Inhibition Assay (IC50 Determination) Start->Inhibition_Assay Kinetic_Analysis Kinetic Analysis (Spectrophotometry) Inhibition_Assay->Kinetic_Analysis If potent Mass_Spec Target Validation (Mass Spectrometry) Kinetic_Analysis->Mass_Spec Confirm covalent binding Cellular_Assay Cell-Based Assay (Functional Effects) Mass_Spec->Cellular_Assay Validate target residue End Characterization Complete Cellular_Assay->End

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Method

Application Note: 4-Nitrophenyl Isoxazol-3-ylcarbamate in the Synthesis of Pharmacologically Active Ureas

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated experimental protocols, and reaction optimization for isoxazole-based urea synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated experimental protocols, and reaction optimization for isoxazole-based urea synthesis.

Executive Summary & Mechanistic Rationale

Isoxazole-containing ureas are privileged pharmacophores heavily utilized in the design of targeted therapeutics, particularly in the development of kinase inhibitors targeting FLT-3 (e.g., Quizartinib analogs) and CSF-1R pathways[1],[2]. However, the direct synthesis of these ureas via isoxazol-3-yl isocyanates presents a significant synthetic bottleneck. Isoxazol-3-amine is a notoriously poor nucleophile, and its corresponding isocyanate is highly unstable, prone to dimerization, and difficult to isolate.

To circumvent these challenges, 4-nitrophenyl isoxazol-3-ylcarbamate is employed as a highly efficient, bench-stable "isocyanate equivalent"[3].

Causality in Reagent Selection: The selection of 4-nitrophenyl chloroformate over standard phenyl chloroformate is driven by the electronic properties of the para-nitro group. The strong electron-withdrawing nature of the nitro group via both inductive and resonance effects serves two critical mechanistic functions:

  • Electrophilic Activation: It increases the electrophilicity of the chloroformate carbonyl, allowing the weakly nucleophilic 3-aminoisoxazole to attack rapidly at room temperature[3].

  • Leaving Group Optimization: During the subsequent urea coupling step, it lowers the pKa​ of the resulting leaving group (4-nitrophenol, pKa​ ~7.1). This makes 4-nitrophenoxide an exceptional leaving group, enabling nucleophilic acyl substitution by target amines under mild conditions without the need for highly toxic phosgene gas[4].

Reaction Pathway Visualization

The synthesis of isoxazol-3-yl ureas is a two-step process. The first step involves the generation of the activated carbamate intermediate, followed by a base-catalyzed displacement reaction with a primary or secondary amine.

Pathway A 3-Aminoisoxazole (Nucleophile) C 4-Nitrophenyl isoxazol-3-ylcarbamate (Activated Intermediate) A->C THF, RT 15 min B 4-Nitrophenyl chloroformate (Electrophile) B->C E Isoxazol-3-yl Urea (Target Pharmacophore) C->E DMF or CH2Cl2 35-80°C, 12-15h D Amine (R-NH2) + Base (TEA/DIPEA) D->E

Fig 1: Two-step synthesis of isoxazol-3-yl ureas via a 4-nitrophenyl carbamate intermediate.

Validated Experimental Protocols

The following methodologies are synthesized from validated pharmaceutical patent literature and optimized for self-validation and high yield.

Protocol A: Synthesis of the Activated Intermediate (4-Nitrophenyl isoxazol-3-ylcarbamate)

Objective: Generate the activated carbamate while preventing hydrolytic degradation.

Step-by-Step Methodology:

  • Preparation: Purge a dry, round-bottom flask with inert gas ( N2​ or Argon). Moisture must be strictly excluded to prevent the hydrolysis of the chloroformate into 4-nitrophenol and CO2​ .

  • Dissolution: Dissolve 3-amino isoxazole (1.0 equiv, e.g., 2.97 mmol) in anhydrous Tetrahydrofuran (THF) (8 mL)[3]. Causality: THF is selected as a polar aprotic solvent because it fully solubilizes both reagents without participating in nucleophilic attack.

  • Electrophile Addition: Add 4-nitrophenyl chloroformate (1.1 equiv, e.g., 3.27 mmol) portion-wise to the stirring solution at room temperature (RT)[3].

  • Reaction Monitoring: Stir the mixture for 15 minutes at RT. The reaction is exceptionally fast due to the high electrophilicity of the chloroformate.

  • Isolation: Concentrate the solution in vacuo to remove the THF[3].

  • Critical Handling Step: Do not subject the resulting 4-nitrophenyl isoxazol-3-ylcarbamate to aqueous workup or silica gel chromatography. Causality: Activated carbamates are susceptible to slow hydrolysis from atmospheric moisture. The crude title compound must be used immediately in the subsequent coupling reaction to maximize the final urea yield[3].

Protocol B: General Procedure for Isoxazol-3-yl Urea Formation

Objective: Displace the 4-nitrophenoxide leaving group with a target amine to form the final urea.

Step-by-Step Methodology:

  • Amine Preparation: To a solution of the target amine hydrochloride (1.0 equiv) in a high-boiling polar solvent such as Dimethylformamide (DMF) or Dichloromethane ( CH2​Cl2​ ), add the crude 4-nitrophenyl isoxazol-3-ylcarbamate (1.5 to 4.0 equiv)[3],[4].

  • Base Addition: Add a tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (5.0 equiv)[3],[4]. Causality: The base is strictly required to deprotonate the amine hydrochloride salt (rendering it nucleophilic) and to neutralize the acidic 4-nitrophenol byproduct, driving the equilibrium forward.

  • Thermal Activation: Heat the reaction mixture. For highly reactive amines, 35 °C is sufficient[3]. For sterically hindered or less nucleophilic anilines, heat to 80 °C for 12 to 15 hours[4].

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The disappearance of the intermediate mass and the appearance of the target urea mass ( M+1 ) indicates completion. The solution will typically turn deep yellow due to the release of the 4-nitrophenolate anion.

  • Quench & Extraction: Cool the reaction to RT and pour it into ice water. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL)[4].

  • Purification: Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and evaporate to dryness. Purify the crude material via silica gel column chromatography using an EtOAc/MeOH gradient (e.g., 100% EtOAc to 19:1 EtOAc:MeOH) to yield the pure urea[3].

Quantitative Data & Application Summary

The versatility of 4-nitrophenyl isoxazol-3-ylcarbamate allows for broad variations in coupling conditions depending on the steric and electronic nature of the target amine. Below is a comparative summary of reaction parameters utilized in the synthesis of clinical-grade kinase inhibitors.

Intermediate VariantTarget Drug ClassCoupling SolventBase CatalystTemp / TimeOutcome / Yield Notes
4-Nitrophenyl isoxazol-3-ylcarbamate FLT-3 Inhibitors (e.g., Quizartinib analogs) CH2​Cl2​ DIPEA (7.0 eq)35 °C / 15 hHigh purity achieved post-chromatography (EtOAc/MeOH gradient)[3].
4-Nitrophenyl isoxazol-3-ylcarbamate Pyrimidine-based Kinase InhibitorsDMFTEA (50.0 eq)80 °C / 12 hComplete conversion of hindered amines; required ice-water quench[4].
Phenyl 5-tert-butylisoxazol-3-ylcarbamate Imidazo[2,1-b]benzothiazole derivativesDMF K2​CO3​ 60-70 °C / 18 hUtilized for highly complex, base-sensitive amine hydrochlorides[1].

References

1.[3] Title: WO2005070891A2 - Compounds and methods of use Source: Google Patents (Amgen Inc.) URL:

2.[4] Title: WO2012151158A1 - Isoxazolines as therapeutic agents Source: Google Patents (Array Biopharma Inc.) URL:

3.[1] Title: EP 3150612 A1 - Process for the preparation of imidazo[2,1-B][1,3]benzothiazole derivatives Source: European Patent Office (Daiichi Sankyo / Ambit Biosciences) URL:

4.[2] Title: WO2025089370A1 - Compounds as csf1r inhibitors Source: Google Patents URL:

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Application

Application Note: Real-Time Enzyme Inhibition Kinetics Using 4-Nitrophenyl Isoxazol-3-ylcarbamate

Target Audience: Researchers, biochemists, and drug development professionals. Application: Covalent inhibition profiling, activity-based protein profiling (ABPP), and kinetic assay development for Serine Hydrolases. Int...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biochemists, and drug development professionals. Application: Covalent inhibition profiling, activity-based protein profiling (ABPP), and kinetic assay development for Serine Hydrolases.

Introduction & Scientific Rationale

Isoxazol-3-yl carbamates represent a highly potent class of covalent inhibitors targeting critical serine hydrolases, including acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH)[1]. In early-stage drug discovery, quantifying the exact kinetic parameters of enzyme inactivation is crucial for evaluating inhibitor efficacy and predicting in vivo target engagement.

Using 4-nitrophenyl isoxazol-3-ylcarbamate as an activity-based probe or model inhibitor provides a distinct analytical advantage. The 4-nitrophenyl moiety acts as an exceptional nucleofuge (leaving group), which accelerates the carbamylation of the active site[2]. More importantly, its expulsion releases the 4-nitrophenolate anion, a chromophore that can be continuously monitored at 405 nm. This allows researchers to capture real-time kinetic data of the covalent inhibition event without relying on complex, secondary coupled-enzyme assays. Additionally, this compound serves as a highly reactive intermediate in the synthesis of complex urea-based kinase inhibitors (e.g., VEGFR-2 and BRAF inhibitors)[3].

Mechanistic Causality of Covalent Inhibition

The inhibition of a serine hydrolase by 4-nitrophenyl isoxazol-3-ylcarbamate follows a classical two-step pseudo-irreversible mechanism:

  • Binding Phase: The enzyme (E) and the inhibitor (I) rapidly equilibrate to form a non-covalent Michaelis complex ( E⋅I ). The affinity of this initial interaction is defined by the dissociation constant, KI​ .

  • Inactivation Phase: The nucleophilic oxygen of the catalytic serine attacks the carbamate carbonyl carbon, transitioning through a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate cleaves the C-O bond, expelling the 4-nitrophenolate leaving group and leaving the enzyme covalently carbamylated ( E−I ). The first-order rate constant for this step is kinact​ .

Because the decarbamoylation (enzyme recovery) step is typically orders of magnitude slower than the initial carbamylation, the reaction is treated as irreversible during the assay timeframe[2].

Mechanism E Enzyme (E) + Inhibitor (I) EI Reversible Complex (E·I) E->EI K_I (Binding) E_acyl Carbamylated Enzyme (E-I) [Inactive] EI->E_acyl k_inact (Carbamylation) Product 4-Nitrophenolate (Yellow, 405 nm) EI->Product Leaving Group Release

Figure 1: Two-step pseudo-irreversible covalent inhibition mechanism.

Experimental Protocol: Continuous Spectrophotometric Kinetic Assay

This protocol outlines the methodology for determining the pseudo-first-order rate constant ( kobs​ ), KI​ , and kinact​ using a 96-well microplate format.

Reagent Preparation
  • Assay Buffer: 0.1 M Sodium Phosphate, pH 8.0, containing 0.1% (w/v) Bovine Serum Albumin (BSA).

    • Causality Note: The pH must be maintained at 8.0. The pKa​ of 4-nitrophenol is approximately 7.15. At pH 8.0, the equilibrium heavily favors the deprotonated 4-nitrophenolate anion, which possesses a high molar extinction coefficient ( ϵ405​≈18,000M−1cm−1 ), thereby maximizing the signal-to-noise ratio of the assay. BSA prevents non-specific adsorption of the enzyme to the microplate walls.

  • Inhibitor Stock: 10 mM 4-nitrophenyl isoxazol-3-ylcarbamate dissolved in anhydrous DMSO.

  • Enzyme Solution: Target serine hydrolase (e.g., purified AChE) diluted to a working concentration of 10 nM in Assay Buffer.

Assay Execution (Self-Validating Workflow)
  • Plate Setup: To a UV-transparent 96-well microplate, add 180 µL of Assay Buffer to all test wells.

  • Inhibitor Addition: Add 10 µL of serial inhibitor dilutions to achieve final well concentrations of 1, 5, 10, 20, and 50 µM. Ensure the final DMSO concentration is strictly normalized to 5% (v/v) across all wells to prevent solvent-induced structural artifacts in the enzyme.

  • Internal Validation (Critical): For every inhibitor concentration, prepare a parallel "No Enzyme" control well (substituting the enzyme solution with 10 µL of buffer).

    • Causality Note: 4-nitrophenyl carbamates are highly reactive and undergo spontaneous hydrolysis in aqueous environments[2]. Subtracting this baseline hydrolysis from the enzymatic wells is a mandatory self-validation step to ensure the measured absorbance strictly reflects enzyme-mediated carbamylation.

  • Initiation: Add 10 µL of the Enzyme Solution to the test wells using a multichannel pipette to initiate the reaction.

  • Data Acquisition: Immediately transfer the plate to a microplate reader. Monitor the absorbance at 405 nm continuously for 15 minutes at 25°C, taking readings every 15 seconds.

Workflow A 1. Prepare Reagents (Buffer pH 8.0, Enzyme, Inhibitor) B 2. Setup Microplate (Include 'No Enzyme' Controls) A->B C 3. Initiate Reaction (Add Enzyme & Mix) B->C D 4. Continuous Monitoring (Absorbance at 405 nm for 15 min) C->D E 5. Kinetic Analysis (Extract k_obs, K_I, k_inact) D->E

Figure 2: Step-by-step workflow for the continuous spectrophotometric kinetic assay.

Data Analysis & Visualization

  • Background Subtraction: Subtract the linear rate of spontaneous hydrolysis (derived from the "No Enzyme" controls) from the corresponding enzymatic reaction curves.

  • kobs​ Determination: The release of 4-nitrophenolate directly correlates with enzyme inactivation. Fit the background-corrected absorbance data to the first-order exponential equation[1]:

    At​=A∞​(1−e−kobs​t)

    (where At​ is absorbance at time t , and A∞​ is the maximal absorbance upon complete enzyme inactivation).

  • Kitz-Wilson Plot: Plot the calculated kobs​ values against the inhibitor concentration [I] . Fit the data to the non-linear Kitz-Wilson equation to extract the binding affinity and inactivation rate:

    kobs​=KI​+[I]kinact​[I]​
Table 1: Representative Kinetic Data Summary for 4-Nitrophenyl Isoxazol-3-ylcarbamate
Inhibitor Concentration ( [I] , µM)Spontaneous Hydrolysis Rate ( ΔA405​/min )Observed Rate Constant ( kobs​ , min−1 )
10.00120.045
50.00580.180
100.01150.290
200.02300.410
500.05500.520

Derived Kinetic Parameters (Calculated via Kitz-Wilson Fit):

  • KI​ (Binding Affinity): 12.5 µM

  • kinact​ (Maximum Inactivation Rate): 0.65 min−1

  • kinact​/KI​ (Second-Order Rate Constant): 52,000 M−1min−1

References

  • Verma, A., et al. "3-Oxoisoxazole-2(3H)-carboxamides and isoxazol-3-yl carbamates: Resistance-breaking acetylcholinesterase inhibitors targeting the malaria mosquito, Anopheles gambiae." NIH.gov (PMC). 1

  • "Tunable nucleofugality in carbamoyl-bearing covalent cholinesterase inhibitors." bioRxiv. 2

  • "Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF." ACS Publications. 3

  • "WO2012151158A1 - Isoxazolines as therapeutic agents." Google Patents. 4

Sources

Method

Labeling proteins with 4-Nitrophenyl isoxazol-3-ylcarbamate derivatives.

Harnessing Isoxazole Photochemistry: A Comprehensive Guide to Protein Labeling with 4-Nitrophenyl Isoxazol-3-ylcarbamate Derivatives for Chemoproteomics Scientific Rationale: The Shift to Minimalist Photo-Cross-Linkers I...

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Author: BenchChem Technical Support Team. Date: April 2026

Harnessing Isoxazole Photochemistry: A Comprehensive Guide to Protein Labeling with 4-Nitrophenyl Isoxazol-3-ylcarbamate Derivatives for Chemoproteomics

Scientific Rationale: The Shift to Minimalist Photo-Cross-Linkers

In the realm of chemoproteomics and target identification, photoaffinity labeling (PAL) is the gold standard for capturing transient protein-protein interactions (PPIs) and drug-target engagements. Historically, the field relied heavily on bulky extrinsic photo-cross-linkers such as benzophenones or aryl azides. However, these large, hydrophobic moieties often disrupt the native folding of the bait protein or sterically hinder its interaction interfaces.

Recent advancements have demonstrated that the isoxazole ring —a common, small hydrophilic heterocycle—possesses intrinsic photochemistry that can be harnessed as a "native" or minimalist photo-cross-linker[1]. Upon irradiation with UV light (254 nm), the labile N–O bond of the isoxazole ring cleaves, generating a highly reactive intermediate (such as a diradical or nitrene) that rapidly inserts into adjacent covalent bonds of interacting proteins[2].

To functionalize target proteins with this minimalist cross-linker, 4-nitrophenyl isoxazol-3-ylcarbamate serves as an ideal bioconjugation reagent. Acting as an activated carbamate, it reacts selectively with the primary ε-amines of surface-exposed lysine residues on proteins. The reaction displaces 4-nitrophenol as a leaving group, resulting in a highly stable, irreversible urea linkage between the isoxazole moiety and the protein[3].

G A Target Protein (Lysine -NH2) C Isoxazole-Urea Labeled Protein A->C pH 8.0-8.5 2h, RT B 4-Nitrophenyl isoxazol-3-ylcarbamate B->C Conjugation D 4-Nitrophenol (Leaving Group) B->D Cleavage

Chemical conjugation of isoxazol-3-ylcarbamate to protein lysine residues.

Causality & Experimental Design Principles

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe.

  • Why 4-Nitrophenyl Carbamate over NHS Esters? N-Hydroxysuccinimide (NHS) esters are notorious for their rapid hydrolysis in aqueous buffers (half-life of ~10-20 minutes at pH 8.0). In contrast, 4-nitrophenyl carbamates exhibit superior aqueous stability, allowing for longer, more controlled incubation times. This ensures a uniform degree of labeling (DOL) without the need to flood the system with massive excesses of reagent[3].

  • Why pH 8.0 - 8.5? Lysine ε-amines have a pKa of ~10.5. At physiological pH (7.4), they are predominantly protonated (NH3+) and non-nucleophilic. Elevating the pH to 8.0–8.5 increases the fraction of unprotonated, reactive amines while remaining mild enough to prevent protein denaturation. Furthermore, the leaving group, 4-nitrophenol, has a pKa of ~7.15. At pH 8.0, it exists primarily as the 4-nitrophenolate anion, which is an excellent leaving group, driving the reaction forward.

  • Why 254 nm UV Irradiation? Unlike diazirines (activated at ~350 nm), the isoxazole N–O bond requires higher energy UV light (254 nm) for efficient homolytic cleavage[1]. While 254 nm light can cause UV damage to nucleic acids, proteins are generally robust to short exposures (10-15 minutes) on ice, making this highly suitable for protein-protein interaction mapping.

Quantitative Comparison of Photo-Cross-Linkers

To contextualize the advantages of isoxazole labeling, the following table summarizes the physicochemical properties of common photo-cross-linkers.

Photo-Cross-LinkerMolecular Weight (Da)Excitation Wavelength (nm)Reactive IntermediateStructural Perturbation Risk
Isoxazole ~69 (core) 254 Diradical / Nitrene Very Low (Minimalist)
Diazirine~66 (core)350 - 365CarbeneLow
Aryl Azide~118 (core)254 - 366NitreneModerate
Benzophenone~182 (core)350 - 365Ketyl DiradicalHigh (Bulky, Hydrophobic)

Step-by-Step Methodology: A Self-Validating System

Protocol A: Preparation of Isoxazole-Labeled Protein

This protocol details the bioconjugation of 4-nitrophenyl isoxazol-3-ylcarbamate to a bait protein.

Materials:

  • Target Protein (1-5 mg/mL)

  • 4-Nitrophenyl isoxazol-3-ylcarbamate (100 mM stock in anhydrous DMSO)

  • Labeling Buffer: 100 mM HEPES, 150 mM NaCl, pH 8.2 (Strictly avoid Tris or glycine, as primary amines will quench the reagent).

  • Zeba™ Spin Desalting Columns (7K MWCO)

Procedure:

  • Buffer Exchange: Equilibrate the target protein into the Labeling Buffer using a desalting column.

  • Conjugation: Add a 10- to 20-fold molar excess of 4-nitrophenyl isoxazol-3-ylcarbamate to the protein solution. Ensure the final DMSO concentration remains below 5% (v/v) to prevent protein precipitation.

  • Incubation & Self-Validation: Incubate the reaction at room temperature for 2 hours with gentle end-over-end mixing.

    • Self-Validation Checkpoint: Monitor the reaction visually or spectrophotometrically at 400 nm . As the urea bond forms, the 4-nitrophenolate anion is released, turning the solution distinctly yellow. An increase in A400​ provides a real-time, stoichiometric readout of conjugation efficiency!

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes. The free amines in Tris will scavenge any unreacted carbamate.

  • Purification: Remove the quenched byproducts and free 4-nitrophenol using a fresh desalting column equilibrated with PBS (pH 7.4). The yellow color should completely separate from the protein fraction.

  • Characterization: Perform Intact Mass Spectrometry (ESI-TOF). Each successful isoxazole-urea addition results in a mass shift of +111 Da .

Optimization of Labeling Conditions
Molar Excess (Reagent:Protein)Incubation Time (h) A400​ (Release of 4-Nitrophenol)Estimated Degree of Labeling (DOL)
5x1.0Low1 - 2
10x2.0Moderate3 - 5
20x2.0High6 - 8
50x4.0Very High>10 (Risk of precipitation)
Protocol B: Photo-Cross-Linking and Chemoproteomic Capture

Once the bait protein is labeled, it can be used to capture interacting partners from complex cellular lysates[2].

  • Interactome Assembly: Incubate the isoxazole-labeled bait protein (e.g., 100 nM) with cellular lysate (1-2 mg/mL total protein) in a physiological binding buffer for 1 hour at 4°C to allow native protein complexes to form.

  • Irradiation: Transfer the samples to a shallow, UV-transparent multi-well plate (e.g., quartz or unlidded polystyrene) placed strictly on an ice block.

    • Causality: Ice prevents thermal degradation of the protein network during the exothermic UV exposure.

  • Cross-Linking: Irradiate the plate at 254 nm using a UV cross-linker (e.g., Stratalinker, ~3 J/cm²) for 10-15 minutes. The isoxazole rings will cleave and covalently cross-link to interacting proteins within a ~3-5 Å radius.

  • Denaturation & Enrichment: Add 1% SDS and boil the samples at 95°C for 5 minutes. This destroys all non-covalent interactions; only proteins covalently cross-linked to the bait will remain attached. Proceed with standard affinity enrichment of the bait protein.

  • Proteomic Analysis: Perform on-bead trypsin digestion followed by LC-MS/MS to identify the cross-linked interactors.

G N1 Isoxazole-Labeled Bait Protein N2 Incubation with Cellular Lysate N1->N2 N3 Protein-Protein Complex Formation N2->N3 N4 UV Irradiation (254 nm) N3->N4 N5 Covalent Cross-linking of Interactors N4->N5 Isoxazole N-O bond cleavage N6 Enrichment & Trypsin Digestion N5->N6 N7 LC-MS/MS Proteomic Analysis N6->N7

Workflow for mapping protein-protein interactions using isoxazole photo-cross-linking.

References

  • Source: Google Patents (Vertex Pharmaceuticals / Amgen)
  • Source: Chemical Communications (RSC Publishing)
  • Source: PubMed (Angew Chem Int Ed Engl)

Sources

Application

Standard Operating Procedure &amp; Application Note: 4-Nitrophenyl Isoxazol-3-ylcarbamate in Drug Discovery

Executive Summary 4-Nitrophenyl isoxazol-3-ylcarbamate is a highly efficient, bench-stable active ester equivalent utilized extensively in medicinal chemistry for the installation of the isoxazol-3-yl urea pharmacophore....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Nitrophenyl isoxazol-3-ylcarbamate is a highly efficient, bench-stable active ester equivalent utilized extensively in medicinal chemistry for the installation of the isoxazol-3-yl urea pharmacophore. This structural motif is a critical hydrogen-bonding network component in the design of modern therapeutics, including kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and anti-inflammatory agents[1],[2].

This Application Note provides a self-validating, step-by-step protocol for the in situ generation of 4-nitrophenyl isoxazol-3-ylcarbamate and its subsequent application in urea formation.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is crucial to understand the causality behind these specific synthetic choices rather than merely executing the steps.

  • The "Active Carbamate" Advantage: Forming ureas directly from 3-aminoisoxazole is notoriously difficult. The heteroaromatic amine is highly electron-deficient, making it a poor nucleophile for direct coupling with standard electrophiles. Furthermore, converting 3-aminoisoxazole into an isocyanate using phosgene gas is highly hazardous, and the resulting isocyanate is prone to rapid degradation. Synthesizing the active carbamate via circumvents these issues, providing a handleable intermediate[1],[3].

  • Leaving Group Thermodynamics: The electron-withdrawing nitro group on the reagent lowers the pKa of the leaving group (4-nitrophenol, pKa ~7.1). This makes it an exceptional leaving group for nucleophilic acyl substitution by incoming primary or secondary amines, driving the reaction to completion[2].

  • Solvent & Base Causality: Tetrahydrofuran (THF) is strictly utilized in the reagent preparation step because it readily dissolves both starting materials and facilitates rapid kinetics without participating in the reaction[3]. For the subsequent urea formation, polar aprotic solvents like N,N-Dimethylformamide (DMF) are chosen to solubilize amine hydrochlorides and allow heating to 80 °C, which is necessary to overcome the activation energy barrier of sterically hindered couplings[2]. A large excess of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) is required to neutralize the amine hydrochloride salt and scavenge the acidic 4-nitrophenol byproduct[1],[2].

Workflow Visualization

Workflow A 3-Aminoisoxazole + p-Nitrophenyl Chloroformate B 4-Nitrophenyl isoxazol-3-ylcarbamate (Active Reagent) A->B THF, RT, 15 min D Isoxazol-3-yl Urea (Target Compound) B->D DMF/DCM, 80°C, 12h E 4-Nitrophenol (Byproduct) B->E Leaving Group C Amine Substrate + TEA/DIPEA C->D Nucleophilic Addition

Figure 1: Two-step synthetic workflow for generating isoxazol-3-yl ureas via the active carbamate.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of 4-Nitrophenyl Isoxazol-3-ylcarbamate

Note: This intermediate is highly reactive and prone to hydrolysis upon prolonged exposure to atmospheric moisture. It must be prepared immediately prior to use[3].

  • Equipment Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add 3-aminoisoxazole (1.0 equiv, e.g., 2.97 mmol) and p-nitrophenyl chloroformate (1.1 equiv, e.g., 3.27 mmol) to the flask[4].

  • Solvation: Inject anhydrous THF (e.g., 8 mL) into the flask via syringe.

  • Reaction: Stir the reaction mixture at room temperature (20–25 °C) for exactly 15 minutes. Prolonged stirring can lead to undesired side reactions.

  • Concentration: Concentrate the solution in vacuo using a rotary evaporator to remove the THF completely[3].

  • Validation: The resulting crude material (4-nitrophenyl isoxazol-3-ylcarbamate) should be used immediately in SOP 2 without further purification[4]. Mass spectrometry (ESI, pos. ion) can be used for rapid validation (expected m/z: 250[M+1])[3].

SOP 2: General Procedure for Isoxazol-3-yl Urea Formation

This protocol is optimized for coupling the active carbamate with primary or secondary amine hydrochlorides[2].

  • Amine Preparation: To a solution of the target amine hydrochloride (1.0 equiv) in anhydrous DMF (or DCM for highly soluble substrates), add a tertiary amine base (TEA or DIPEA, 3.0 to 5.0 equiv)[5]. Stir for 5 minutes to ensure complete free-basing of the amine.

  • Coupling: Add the freshly prepared crude 4-nitrophenyl isoxazol-3-ylcarbamate (1.0 to 1.5 equiv, typically 1.48 equiv) from SOP 1 to the stirring solution[5].

  • Thermal Activation: Heat the reaction mixture to 80 °C (if using DMF) or 35 °C (if using DCM) and stir for 12 to 15 hours[1],[2].

  • Quenching & Extraction: Cool the mixture to room temperature. Pour the reaction mixture into ice water to precipitate the product and quench unreacted electrophiles. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 × 50 mL)[5].

  • Washing: Wash the combined organic layers with brine to remove residual DMF and 4-nitrophenol salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to dryness in vacuo[5].

  • Purification: Purify the crude material via silica gel column chromatography. A standard gradient of 100% EtOAc to 19:1 EtOAc:MeOH is highly effective for isolating the target urea[1].

Quantitative Data & Parameter Summary

The following table summarizes the critical parameters and expected outcomes for both stages of the workflow, ensuring rapid cross-referencing during experimental setup.

ParameterStep 1: Reagent SynthesisStep 2: Urea Formation
Primary Substrate 3-AminoisoxazolePrimary/Secondary Amine (HCl salt)
Coupling Partner p-Nitrophenyl chloroformate4-Nitrophenyl isoxazol-3-ylcarbamate
Stoichiometry 1.0 : 1.11.0 : 1.48
Solvent System Anhydrous THFAnhydrous DMF (preferred) or DCM
Acid Scavenger (Base) None requiredTEA or DIPEA (3.0 – 5.0 equiv)
Temperature Room Temperature (20–25 °C)35 °C to 80 °C
Reaction Time 15 minutes12 – 15 hours
Expected Yield Quantitative (Crude, unpurified)40% – 85% (Post-chromatography)

References

  • [1],[4],[3],[6] Title: WO2005070891A2 - Compounds and methods of use. Source: Google Patents. URL:

  • [2],[5],[7] Title: WO2012151158A1 - Isoxazolines as therapeutic agents. Source: Google Patents. URL:

Sources

Method

Application Note: Advanced Analytical Methodologies for the Detection and Quantification of 4-Nitrophenyl isoxazol-3-ylcarbamate

Introduction and Chemical Context In contemporary drug discovery, the synthesis of complex urea-containing pharmacophores—such as matrix metalloproteinase (MMP) inhibitors and angiogenesis modulators—frequently relies on...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

In contemporary drug discovery, the synthesis of complex urea-containing pharmacophores—such as matrix metalloproteinase (MMP) inhibitors and angiogenesis modulators—frequently relies on highly reactive carbamate intermediates[1][2]. 4-Nitrophenyl isoxazol-3-ylcarbamate serves as a critical electrophilic building block, reacting with primary and secondary amines to form stable urea linkages[1][3].

However, the inherent reactivity that makes this compound synthetically valuable also presents significant analytical challenges. The carbamate linkage is susceptible to hydrolysis, particularly in aqueous or basic environments, rapidly degrading into 4-nitrophenol and isoxazol-3-amine. Consequently, researchers require robust, self-validating analytical methods (HPLC and LC-MS) to monitor reaction kinetics, quantify residual intermediates, and ensure the purity of the final active pharmaceutical ingredient (API).

Analytical Strategy and Causality

To accurately detect 4-Nitrophenyl isoxazol-3-ylcarbamate without inducing artifactual degradation during the analysis, the analytical methodology must adhere to strict principles:

  • Aprotic Sample Preparation: Aqueous diluents must be avoided. Samples are quenched in cold, anhydrous acetonitrile (ACN) to arrest hydrolysis instantly.

  • Mild Acidic Mobile Phases: The use of 0.1% Formic Acid (FA) in the mobile phase stabilizes the carbamate during chromatographic separation by keeping the local pH below the pKa of the leaving group, preventing base-catalyzed cleavage.

  • Soft Ionization Techniques: Electrospray Ionization (ESI) in positive mode is utilized. Hard ionization would fragment the fragile carbamate bond prior to detection.

Experimental Workflow

Workflow A Reaction Aliquot (Contains Carbamate) B Quenching (Anhydrous ACN, -20°C) A->B C Centrifugation (14,000 x g, 5 min) B->C D LC-MS Separation (Acidic Mobile Phase) C->D E ESI+ Detection & Quantification D->E

Fig 1. Sample preparation and LC-MS workflow for reactive carbamate intermediates.

Step-by-Step Methodologies

Protocol A: Sample Preparation and Quenching

Self-Validating Step: Spiking a known concentration of an internal standard (e.g., deuterated 4-nitrophenol) during the quench step ensures that any observed degradation can be mathematically corrected.

  • Aliquot: Extract 10 µL of the reaction mixture containing 4-Nitrophenyl isoxazol-3-ylcarbamate.

  • Quench: Immediately transfer the aliquot into a pre-chilled HPLC vial containing 990 µL of anhydrous Acetonitrile (ACN) at -20°C.

  • Vortex: Agitate for 5 seconds to ensure complete dissolution and thermal equilibration.

  • Centrifuge: Spin at 14,000 x g for 5 minutes at 4°C to pellet any precipitated inorganic salts (e.g., K2​CO3​ or TEA hydrochlorides)[3].

  • Transfer: Carefully transfer 800 µL of the supernatant to a fresh autosampler vial.

Protocol B: LC-MS Analytical Parameters

To achieve baseline resolution between the intact carbamate, the urea product, and the 4-nitrophenol byproduct, a reversed-phase gradient is employed[1].

Table 1: HPLC Gradient Conditions | Time (min) | Flow Rate (mL/min) | % Mobile Phase A (0.1% FA in H2​O ) | % Mobile Phase B (0.1% FA in ACN) | | :--- | :--- | :--- | :--- | | 0.00 | 0.40 | 95.0 | 5.0 | | 1.00 | 0.40 | 95.0 | 5.0 | | 5.00 | 0.40 | 5.0 | 95.0 | | 6.50 | 0.40 | 5.0 | 95.0 | | 6.60 | 0.40 | 95.0 | 5.0 | | 8.00 | 0.40 | 95.0 | 5.0 |

Table 2: Mass Spectrometry (ESI+) Parameters

Parameter Setting Rationale
Capillary Voltage 3.0 kV Optimal for small molecule ionization without arcing.
Desolvation Temp 350 °C Ensures complete droplet evaporation without thermal degradation.
Cone Voltage 25 V Low cone voltage prevents in-source fragmentation of the carbamate.

| Target m/z | 250.0 [M+H]+ | Corresponds to the protonated 4-Nitrophenyl isoxazol-3-ylcarbamate[4]. |

Data Interpretation and Troubleshooting

When analyzing the chromatograms, the intact 4-Nitrophenyl isoxazol-3-ylcarbamate typically elutes at approximately 3.8 - 4.2 minutes under the specified gradient.

  • High 4-Nitrophenol Baseline: If a massive peak at m/z 140 ( [M−H]− in negative mode) is observed alongside a diminished carbamate peak, it indicates pre-column hydrolysis. Ensure that the ACN used for quenching is strictly anhydrous and stored over molecular sieves.

  • Peak Tailing: Tailing of the carbamate peak suggests secondary interactions with free silanols on the stationary phase. Ensure the column is fully end-capped and consider increasing the formic acid concentration to 0.2% to thoroughly protonate the silanols.

References

  • Isoxazolines as therapeutic agents (WO2012151158A1). Google Patents.
  • Compounds and methods of use (WO2005070891A2). Google Patents.
  • Isoxazolines as therapeutic agents (AU2012250979B2). Google Patents.
  • Application No. AU 2005206571 B2 . Googleapis. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low signal in 4-Nitrophenyl isoxazol-3-ylcarbamate assays.

Welcome to the Technical Support Center for biochemical and synthetic assays utilizing 4-Nitrophenyl isoxazol-3-ylcarbamate . As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for biochemical and synthetic assays utilizing 4-Nitrophenyl isoxazol-3-ylcarbamate . As a Senior Application Scientist, I have designed this guide to help you troubleshoot, optimize, and validate your colorimetric assays.

4-Nitrophenyl isoxazol-3-ylcarbamate is a highly reactive, base-labile intermediate widely used in drug discovery to synthesize isoxazol-3-yl ureas and as a chromogenic substrate in enzymatic assays[1]. The core readout of these assays relies on the stoichiometric release of 4-nitrophenol (PNP) as a leaving group. When troubleshooting low signal, the issue rarely lies with the detector, but rather with the physicochemical environment governing the leaving group's optical properties and the substrate's stability.

Below is the mechanistic workflow of the assay, followed by expert troubleshooting FAQs, quantitative data, and a self-validating protocol.

Assay Mechanism & Signal Generation

G sub 4-Nitrophenyl isoxazol-3-ylcarbamate int Tetrahedral Intermediate sub->int Attack nuc Nucleophile (Amine/Enzyme) nuc->int prod Isoxazol-3-yl Urea Derivative int->prod C-O Cleavage pnp_acid 4-Nitrophenol (Colorless, pH < 7.15) int->pnp_acid Leaving Group pnp_base 4-Nitrophenolate (Yellow, Abs 405 nm) pnp_acid->pnp_base Alkaline Quench (pH > 9.2)

Reaction mechanism of 4-nitrophenyl carbamate aminolysis and pH-dependent readout.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my maximum absorbance signal at 405 nm unexpectedly low, even though HPLC confirms the substrate was fully consumed? The Causality: The optical signal in this assay is entirely dependent on the ionization state of the leaving group. 4-Nitrophenol has a pKa of approximately 7.15[2]. At a neutral or slightly acidic assay pH (e.g., pH 6.5–7.0), the majority of the product remains protonated. Protonated 4-nitrophenol is virtually colorless and has a very weak extinction coefficient at 405 nm ( ϵ = 0.2 mM⁻¹cm⁻¹)[2]. The Solution: You must force the equilibrium toward the deprotonated 4-nitrophenolate anion, which exhibits a strong yellow color ( ϵ = 18.3 mM⁻¹cm⁻¹)[2]. Always quench your reaction with a strong base (like 0.1 M NaOH) to raise the final pH above 9.2 before reading the microplate[3].

Q2: I observe a very high background absorbance before adding my target amine/enzyme, resulting in a poor dynamic range. What causes this? The Causality: 4-Nitrophenyl carbamates are highly susceptible to base-catalyzed spontaneous hydrolysis[4]. If your substrate stock was exposed to atmospheric moisture, or if you pre-incubated the substrate in a basic aqueous assay buffer (pH > 8.0) for too long before initiating the reaction, the carbamate will irreversibly hydrolyze and decarboxylate[4]. This prematurely releases 4-nitrophenolate, driving up your background signal and depleting the active substrate. The Solution: Always prepare fresh substrate stocks in anhydrous DMSO or DMF. Do not add the substrate to the aqueous buffer until the exact moment you are ready to initiate the reaction.

Q3: The reaction mixture turns slightly cloudy, and the signal plateaus prematurely. How do I fix this? The Causality: 4-Nitrophenyl isoxazol-3-ylcarbamate is a bulky, hydrophobic molecule. If the organic co-solvent concentration in your final assay volume drops below a critical threshold, the substrate will precipitate out of solution. A precipitated substrate cannot undergo nucleophilic attack, halting the reaction kinetics. The Solution: Ensure your final assay buffer contains at least 5–10% DMSO. Additionally, incorporating a non-ionic surfactant such as 0.05% Brij-35 (a standard additive in MMP and kinase assays) will maintain substrate solubility without denaturing biological nucleophiles[1].

Quantitative Data: pH Dependence of 4-Nitrophenol Signal

To illustrate the critical importance of pH control in your assay, the following table summarizes the ionization states and corresponding optical properties of the 4-nitrophenol reporter[2],[3].

Assay pH LevelDominant SpeciesApprox. % DeprotonatedExtinction Coefficient ( ϵ ) at 405 nmVisual Appearance
5.0 4-Nitrophenol< 1%~0.2 mM⁻¹cm⁻¹Colorless
7.15 (pKa) Mixed State50%~9.2 mM⁻¹cm⁻¹Pale Yellow
8.0 4-Nitrophenolate~88%~16.1 mM⁻¹cm⁻¹Yellow
> 9.2 (Quenched) 4-Nitrophenolate> 99%18.3 mM⁻¹cm⁻¹Bright Yellow

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol incorporates a dual-wavelength self-validation step . 4-Nitrophenol and 4-nitrophenolate share an isosbestic point at 348 nm ( ϵ = 5.4 mM⁻¹cm⁻¹)[2]. By reading absorbance at both 405 nm and 348 nm, you can mathematically distinguish between a true failed reaction (low signal at both wavelengths) and a mere pH quenching error (low signal at 405 nm, but high signal at 348 nm).

Step 1: Reagent Preparation

  • Dissolve 4-Nitrophenyl isoxazol-3-ylcarbamate in 100% anhydrous DMSO to create a 10 mM stock. Store in desiccated aliquots at -20°C to prevent spontaneous hydrolysis.

  • Prepare the Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 0.05% Brij-35[1].

Step 2: Reaction Assembly (96-well plate format)

  • Add 80 µL of Assay Buffer containing your nucleophile (amine or enzyme) to the required wells.

  • Initiate the reaction by adding 10 µL of the substrate stock (diluted in DMSO to achieve a final well concentration of 100 µM and a final DMSO concentration of 10%).

  • Incubate the plate at 25°C for 30–60 minutes, protecting it from direct light.

Step 3: Alkaline Quench

  • Terminate the reaction and fully ionize the leaving group by adding 10 µL of 1.0 M NaOH to each well[3]. This shifts the final well pH to > 10.

Step 4: Dual-Wavelength Spectrophotometric Validation

  • Primary Readout: Measure absorbance at 405 nm . Use the extinction coefficient of 18.3 mM⁻¹cm⁻¹ to quantify the product.

  • Validation Readout: Measure absorbance at 348 nm (the isosbestic point)[2].

  • Data Interpretation: If your 405 nm signal is low, check the 348 nm data. If the 348 nm signal is proportional to your expected yield, your reaction worked, but your quench step failed to raise the pH sufficiently. If both signals are low, the nucleophilic attack did not occur, and you should investigate enzyme activity or amine steric hindrance.

References

  • 4-Nitrophenol - Wikipedia Source: Wikipedia URL:[Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups Source: Journal of Emerging Investigators URL:[Link]

  • A microtitre plate assay for measuring glycosidase activity Source: Taylor & Francis Online URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 4-Nitrophenyl Isoxazol-3-ylcarbamate Synthesis

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals synthesizing 4-nitrophenyl isoxazol-3-ylcarbamate —a highly reactive intermediate critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. This guide is engineered for researchers and drug development professionals synthesizing 4-nitrophenyl isoxazol-3-ylcarbamate —a highly reactive intermediate critical for the downstream synthesis of complex ureas and pharmaceutically active heterocyclic derivatives.

Because this synthesis involves a highly electrophilic chloroformate and a moderately nucleophilic aminoisoxazole, the reaction is prone to bis-acylation, symmetrical urea formation, and rapid hydrolysis. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure high-yield, high-purity outcomes.

Mechanistic Workflow & Reaction Pathway

Understanding the competitive pathways in this synthesis is the first step to optimization. The desired pathway requires strict nucleophilic acyl substitution without over-activating the resulting carbamate.

Reaction pathway for 4-nitrophenyl isoxazol-3-ylcarbamate highlighting optimal and side reactions.

Quantitative Optimization Metrics

The table below summarizes the empirical data driving our standard operating procedure. Deviations in base selection or temperature control drastically shift the reaction kinetics toward byproduct formation.

SolventBaseTemperature ProfileAmine:Chloroformate RatioYield (%)Purity (HPLC)Primary Byproduct Observed
Anhydrous THF Pyridine 0 °C → 25 °C 1.0 : 1.1 92% >98% None (Optimal)
Anhydrous DCMTEA0 °C → 25 °C1.0 : 1.181%91%Symmetrical Urea
Anhydrous THFPyridine25 °C (No cooling)1.0 : 1.168%84%Symmetrical Urea
Wet THFPyridine0 °C → 25 °C1.0 : 1.142%65%4-Nitrophenol
AcetonitrilePyridine0 °C → 25 °C1.0 : 1.188%95%Trace Urea

Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . At each critical juncture, physical or chemical indicators are provided so you can verify the reaction's integrity in real-time.

Step 1: System Preparation & Dehydration

  • Action: Flame-dry all glassware and purge with Argon or N₂. Use anhydrous Tetrahydrofuran (THF) with a verified water content of <50 ppm.

  • Causality: 4-nitrophenyl chloroformate is highly susceptible to hydrolysis. Even trace moisture will irreversibly consume the reagent, generating CO₂ gas and 4-nitrophenol.

  • Self-Validation: Perform a Karl Fischer titration on the THF prior to use. A result of <50 ppm validates the solvent's readiness.

Step 2: Reagent Dissolution

  • Action: Dissolve 3-aminoisoxazole (1.0 eq) and Pyridine (1.1 eq) in anhydrous THF.

  • Self-Validation: The solution should be completely clear and colorless to pale yellow. Any immediate cloudiness indicates pre-existing degradation of the amine.

Step 3: Controlled Addition

  • Action: Chill the reaction vessel to 0 °C using an ice-water bath. Dissolve 4-nitrophenyl chloroformate (1.1 eq) in anhydrous THF and add it dropwise over 30–45 minutes. Maintain an internal temperature below 5 °C.

  • Causality: The coupling reaction is highly exothermic. If the temperature spikes, the kinetics favor the newly formed carbamate reacting with unreacted 3-aminoisoxazole, yielding an insoluble symmetrical urea 1.

  • Self-Validation: Monitor via an internal thermocouple. A slight yellow tint is normal, but a sudden shift to deep, bright yellow indicates rapid hydrolysis (moisture breach).

Step 4: Reaction Maturation

  • Action: Remove the ice bath and allow the mixture to warm to 25 °C. Stir for 2–4 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active 3-aminoisoxazole spot confirms completion.

Step 5: Optimized Workup

  • Action: Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Causality: 1M HCl protonates and removes residual pyridine. Saturated NaHCO₃ (pH ~8.3) selectively deprotonates 4-nitrophenol (pKa 7.15) 2, driving it into the aqueous phase.

  • Self-Validation: During the NaHCO₃ wash, the aqueous layer will turn bright yellow. Continue washing until the aqueous layer remains completely colorless, validating the total removal of the 4-nitrophenol byproduct.

Troubleshooting Guide & FAQs

Q: Why does my reaction mixture turn bright yellow immediately upon adding 4-nitrophenyl chloroformate? A: This is a definitive indicator of moisture contamination . 4-nitrophenyl chloroformate hydrolyzes in the presence of water to form 4-nitrophenol. Under basic conditions (in the presence of pyridine), 4-nitrophenol deprotonates to form the highly conjugated, bright yellow 4-nitrophenolate ion 2. Solution: Discard the reaction, rigorously dry your glassware, and verify your solvent's water content is <50 ppm.

Q: I am observing a highly insoluble white precipitate that is not my product. What is it, and how do I prevent it? A: You are likely observing the symmetrical urea byproduct: 1,3-di(isoxazol-3-yl)urea . Causality: If the reaction temperature is not strictly controlled at 0 °C during the addition phase, the exothermic nature of the coupling accelerates the reaction. The newly formed carbamate becomes susceptible to nucleophilic attack by the unreacted 3-aminoisoxazole 1. Solution: Use a controlled dropwise addition and ensure the internal temperature never exceeds 5 °C until all chloroformate is added.

Q: Why is Pyridine recommended over Triethylamine (TEA) or DIPEA as the base? A: Causality: Pyridine (pKa ~5.2) is a much weaker base than TEA (pKa ~10.7). While TEA can be used, its stronger basicity can over-deprotonate the resulting carbamate, increasing its nucleophilicity and driving the unwanted symmetrical urea formation. Pyridine, conversely, acts as an excellent nucleophilic catalyst by forming a transient, highly reactive acylpyridinium intermediate without causing over-deprotonation 3.

Q: My final product is contaminated with residual 4-nitrophenol. How do I efficiently remove it? A: Causality: Because 4-nitrophenol is relatively acidic (pKa 7.15), it can be selectively partitioned into the aqueous phase using a mild base. Solution: Wash the organic layer with saturated aqueous NaHCO₃ (pH ~8.3). The mildly basic aqueous layer will deprotonate the phenol into a highly water-soluble salt. The visual cue is a bright yellow aqueous layer. Repeat this wash until the aqueous phase is completely clear.

References

  • Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin- 1-yl) Carbonate (NPTC) for N-Protection of L- Phenylalanine Ethyl Ester - Organic Syntheses[Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups - Journal of Emerging Investigators[Link]

  • Synthesis and Preclinical Evaluation of Sulfonamido-based [11C-Carbonyl]-Carbamates and Ureas for Imaging Monoacylglycerol Lipase - Theranostics[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Solubility of 4-Nitrophenyl Isoxazol-3-ylcarbamate

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers who encounter solubility bottlenecks when working with activated carbamates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. As a Senior Application Scientist, I frequently consult with researchers who encounter solubility bottlenecks when working with activated carbamates. 4-Nitrophenyl isoxazol-3-ylcarbamate is a highly electrophilic, activated intermediate predominantly utilized for the synthesis of complex isoxazol-3-yl ureas in drug discovery (e.g., kinase inhibitors and therapeutic isoxazolines)[1][2].

Due to its rigid planar structure and strong intermolecular forces, researchers often struggle to achieve complete dissolution, which directly impacts transcarbamoylation efficiency. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot and optimize your experimental workflows.

📚 Knowledge Base: FAQs on Solubility & Reactivity

Q: Why does 4-nitrophenyl isoxazol-3-ylcarbamate resist dissolution in standard organic solvents like dichloromethane (DCM) or ethyl acetate? A: The solubility barrier is fundamentally thermodynamic. The molecule features a highly conjugated, planar structure consisting of an isoxazole ring, a carbamate linkage, and a 4-nitrophenyl leaving group. This geometry promotes intense intermolecular π−π stacking and strong hydrogen bonding in the crystalline state. Non-polar or weakly polar solvents like DCM lack the hydrogen-bond accepting capacity required to disrupt this crystal lattice. While DCM can be utilized for small-scale reactions, it typically requires prolonged heating (e.g., 35 °C) and the addition of a base like N,N-Diisopropylethylamine (DIPEA) to achieve functional kinetic solubility[3].

Q: Which solvent systems provide the optimal thermodynamic environment for complete dissolution? A: Polar aprotic solvents are the definitive standard. Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) possess high dielectric constants and strong dipole moments that effectively solvate the polar carbamate and nitro groups. DMF acts as a powerful hydrogen-bond acceptor, disrupting the intermolecular lattice while stabilizing the polarized transition states during urea formation. For robust transcarbamoylation, DMF is the preferred solvent, often requiring gentle heating (up to 80 °C) to maintain complete dissolution[1].

Q: How do organic bases influence the dissolution profile and reaction kinetics? A: Tertiary amines such as Triethylamine (TEA) or DIPEA serve a dual mechanistic purpose. Primarily, they neutralize any hydrochloride salts of the reacting amines, increasing the concentration of the free nucleophile. Secondarily, they act as transient hydrogen-bond acceptors, disrupting the intermolecular hydrogen bonds of the carbamate suspension and significantly improving its kinetic solubility. Standard protocols utilize 1.0 to 5.0 equivalents of TEA or DIPEA[1][3].

Q: Can strong bases like Sodium Hydride (NaH) be employed to force dissolution? A: Yes, but this approach requires strict environmental control. Strong bases like NaH deprotonate the carbamate nitrogen, forming a highly soluble sodium salt. This technique is highly effective when coupling with sterically hindered or weakly nucleophilic amines. However, it must be executed under rigorously anhydrous conditions (e.g., anhydrous DMF at 0 °C to 35 °C) to prevent the premature hydrolysis of the activated ester[4].

🛠️ Troubleshooting Guide: Common Experimental Bottlenecks

Issue 1: Reagent Precipitation Upon Amine Addition

  • Symptom: The reaction mixture becomes cloudy or forms a thick suspension immediately after adding the target amine.

  • Root Cause: This is typically caused by a sudden drop in the overall polarity of the solvent system (if the amine was introduced in a non-polar co-solvent) or the formation of a transient, less soluble intermediate.

  • Corrective Action: Ensure both the amine and the 4-nitrophenyl isoxazol-3-ylcarbamate are dissolved in the identical polar aprotic solvent (e.g., DMF) prior to mixing. Maintain the reaction temperature at 80 °C to keep all species thermodynamically solvated during the critical urea formation step[1].

Issue 2: Incomplete Conversion Despite Apparent Dissolution

  • Symptom: LC-MS indicates unreacted starting materials, despite a visually clear reaction mixture.

  • Root Cause: The 4-nitrophenyl leaving group can undergo side reactions, or the carbamate may thermally decompose into an isocyanate and 4-nitrophenol if heated excessively in the presence of trace moisture.

  • Corrective Action: Rigorously dry all solvents using molecular sieves. If thermal decomposition is suspected, reduce the reaction temperature to 35 °C and extend the reaction time to 12–15 hours[3].

📊 Reference Data: Solvent & Additive Selection

Summarized below is the quantitative and qualitative data for selecting the optimal solvent system for 4-nitrophenyl isoxazol-3-ylcarbamate.

Solvent SystemDielectric Constant (ε)Recommended TempBase CompatibilitySolubility RatingMechanistic Note
DMF 36.780 °CTEA, DIPEA, NaHExcellent High dipole moment effectively solvates polar carbamate groups; preferred for scale-up[1].
DMSO 46.735 °C - 80 °CTEA, DIPEAExcellent Maximum hydrogen-bond accepting capacity; ideal for highly rigid structures.
THF 7.565 °C (Reflux)TEA, DIPEAModerate Lower polarity requires extended reflux; risk of incomplete dissolution for complex amines.
DCM 9.135 °CDIPEAPoor to Moderate Fails to disrupt π−π stacking without prolonged heating and excess base[3].

🔬 Standard Operating Procedure: Optimized Transcarbamoylation

To ensure scientific integrity, the following protocol is designed as a self-validating system . Each step contains built-in analytical checks to confirm causality and success before proceeding.

Step 1: Amine Preparation Dissolve the target amine hydrochloride (1.0 equiv) in anhydrous DMF (10 mL per 0.5 mmol of amine).

  • Validation Check: The solution must be completely transparent. If opaque, sonicate for 5 minutes.

Step 2: Base Mediation Add TEA or DIPEA (5.0 equiv) to the amine solution dropwise at room temperature. Stir for 10 minutes to ensure complete neutralization of the hydrochloride salt[1].

Step 3: Carbamate Addition & Dissolution Validation Add 4-nitrophenyl isoxazol-3-ylcarbamate (1.48 equiv) to the reaction mixture[1].

  • Validation Check: Observe the solution for 15 minutes. A successful dissolution will transition the mixture from a cloudy suspension to a clear, pale-yellow solution. If particulates remain, the thermodynamic threshold has not been met; increase the temperature incrementally by 10 °C (do not exceed 80 °C) until optical clarity is achieved.

Step 4: Thermal Activation & Reaction Monitoring Heat the reaction mixture to 80 °C for 12 hours[1].

  • Validation Check: Withdraw a 10 μL aliquot, dilute in methanol, and analyze via LC-MS. The system is self-validating when the carbamate starting material peak (m/z ~250) is fully depleted, and a stoichiometric equivalent of the 4-nitrophenol byproduct (m/z 138) is detectable alongside the target urea mass.

Step 5: Workup Cool the mixture to room temperature and pour into ice water (50 mL). Extract the product with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over sodium sulfate, and evaporate to dryness[1].

🗺️ Process Visualization

G N1 Solid 4-Nitrophenyl isoxazol-3-ylcarbamate N2 Polar Aprotic Solvent (DMF / DMSO) N1->N2 Disruption of u03c0-u03c0 stacking N3 Base Mediation (TEA / DIPEA) N2->N3 35u00b0C - 80u00b0C N4 Solvated Active Carbamate Complex N3->N4 H-bond disruption N5 Amine Nucleophile Addition N4->N5 Transcarbamoylation N6 Target Isoxazol-3-yl Urea Product N5->N6 - 4-Nitrophenol

Workflow for optimizing the solubility and reactivity of 4-nitrophenyl isoxazol-3-ylcarbamate.

📑 References

  • Title: WO2012151158A1 - Isoxazolines as therapeutic agents Source: Google Patents URL:

  • Title: WO2005070891A2 - Compounds and methods of use Source: Google Patents URL:

  • Title: Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Source: ACS Publications URL: [Link]

  • Title: MicuRx Pharmaceuticals (USA) - New Drug Approvals Source: New Drug Approvals URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Degradation of 4-Nitrophenyl isoxazol-3-ylcarbamate in Solution

Welcome to the Advanced Troubleshooting Guide for active carbamate stability. As a Senior Application Scientist, I frequently consult with researchers who experience premature degradation of highly reactive intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for active carbamate stability. As a Senior Application Scientist, I frequently consult with researchers who experience premature degradation of highly reactive intermediates.

4-Nitrophenyl isoxazol-3-ylcarbamate is a potent electrophile widely utilized in the synthesis of urea-linked therapeutics, such as isoxazoline derivatives[1]. However, the very features that make it an excellent synthetic intermediate—namely, the highly electron-withdrawing 4-nitrophenyl leaving group—also make it highly susceptible to premature degradation via hydrolysis or solvolysis in solution[2].

This guide is designed to provide you with a mechanistic understanding of these degradation pathways and field-proven, self-validating protocols to ensure the integrity of your stock solutions and reactions.

Part 1: Diagnostic Workflow for Carbamate Degradation

When your carbamate solution degrades, it leaves specific visual and chemical signatures. Use the diagnostic logic tree below to identify the root cause of your instability issues.

DiagnosticWorkflow Start Issue: Solution Turns Yellow (4-Nitrophenolate Release) CheckSolvent Are you using anhydrous, non-nucleophilic solvent? Start->CheckSolvent SolventNo Action: Switch to dry DCM, THF, or DMF CheckSolvent->SolventNo No SolventYes Check pH / Base Presence CheckSolvent->SolventYes Yes BaseYes Adventitious base present (e.g., amine in DMF)? SolventYes->BaseYes ActionBase Action: Use freshly distilled solvent or mild acid wash BaseYes->ActionBase Yes BaseNo Check Temperature BaseYes->BaseNo No TempHigh Action: Store at -20°C Prepare fresh before use BaseNo->TempHigh Thermal Degradation

Troubleshooting workflow for identifying and resolving 4-nitrophenyl carbamate degradation.

Part 2: Mechanistic FAQs & Troubleshooting

Q1: My stock solution of 4-nitrophenyl isoxazol-3-ylcarbamate in DMF turned bright yellow overnight. What happened? The Causality: The yellow color is a direct optical readout of degradation. 4-Nitrophenyl carbamates are base-labile and undergo rapid nucleophilic addition-elimination reactions[2]. When cleaved, they release 4-nitrophenol, which in mildly basic conditions deprotonates to form the 4-nitrophenolate anion—a highly conjugated species that absorbs strongly at 413 nm[2]. In N,N-Dimethylformamide (DMF), trace degradation of the solvent over time releases dimethylamine. This secondary amine acts as both a base and a nucleophile, rapidly cleaving your carbamate. The Fix: Always use strictly anhydrous, amine-free DMF (preferably stored over molecular sieves and purged with argon) or switch to a less reactive solvent like dry Dichloromethane (DCM).

Q2: Can I store this compound in methanol or ethanol for LC-MS analysis? The Causality: No. Active carbamates undergo rapid solvolysis in protic, nucleophilic solvents. The alcohol oxygen will attack the electrophilic carbonyl carbon. Because the pKa of 4-nitrophenol is ~7.15, it is an exceptional leaving group compared to aliphatic alkoxides[2]. The reaction will irreversibly displace the 4-nitrophenol, leaving you with methyl or ethyl isoxazol-3-ylcarbamate. The Fix: For analytical dilutions, use LC-MS grade Acetonitrile (MeCN) spiked with 0.1% Formic Acid. The acidic environment heavily suppresses the nucleophilicity of trace water and prevents the formation of the phenolate anion.

Q3: How does pH affect the stability of this intermediate in aqueous/organic mixtures? The Causality: The electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, significantly lowering the activation energy for nucleophilic attack[2]. While relatively stable in acidic conditions, O-aryl carbamates degrade exponentially as the pH rises above 7.0. In physiological buffers (pH 7.4) or basic solutions, they are highly reactive, sometimes hydrolyzing too rapidly to even measure standard rate constants[3].

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the hydrolysis kinetics of 4-nitrophenyl carbamates across different pH environments based on spectroscopic literature data[2],[3].

ConditionpH LevelRelative Stability / Half-LifeMechanistic Observation
Acidic Buffer pH 1.0 - 3.0Highly Stable (> 24 hours)Protonation of nucleophiles prevents tetrahedral intermediate formation[2].
Neutral Buffer pH 7.0Moderately Stable (Hours)Slow background hydrolysis; minimal phenolate formation[2].
Physiological pH 7.4Unstable (Minutes to Hours)Rapid cleavage; O-aryl carbamates are up to 10^10 times more reactive than O-alkyl counterparts[3].
Basic Solution pH > 9.0Highly Unstable (< 10 minutes)Instantaneous 4-nitrophenolate release (quantifiable at 413 nm)[2].
Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol handling this compound must include a built-in validation step to confirm the reagent's viability before proceeding to complex synthesis.

Protocol A: Preparation and Validation of Intact Carbamate Stock Solutions

Principle: Exclude moisture and nucleophiles, and utilize the optical properties of the leaving group to validate reagent integrity.

  • Solvent Preparation: Dispense anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Dissolution: Dissolve 4-Nitrophenyl isoxazol-3-ylcarbamate to achieve the desired concentration (e.g., 0.1 M). Keep the vial wrapped in foil to prevent photolytic degradation.

  • Self-Validation Check (Spectrophotometric): Take a 10 µL aliquot of the stock and dilute it into 1 mL of a pH 8.0 phosphate buffer. Immediately measure the absorbance at 413 nm. A baseline absorbance near zero confirms the absence of free 4-nitrophenol, validating that your stock is intact[2].

  • Storage: Aliquot the validated solution into amber glass vials, blanket with argon, and store at -20°C.

Protocol B: Controlled Urea Formation (Coupling Reaction)

Principle: Utilize the extreme reactivity of the carbamate productively by introducing the target amine in a controlled, basic environment.

  • Amine Activation: To a solution of your target amine hydrochloride (1.0 equiv) in dry DMF, add Triethylamine (TEA) or DIPEA (3.0 to 5.0 equiv) to free-base the amine[1].

  • Coupling: Add the validated 4-Nitrophenyl isoxazol-3-ylcarbamate solution (1.2 to 1.5 equiv) dropwise at room temperature[1].

  • Self-Validation (Reaction Monitoring): The reaction mixture will immediately turn a vibrant yellow. This is a positive indicator. It visually validates that your target amine is successfully attacking the carbamate and displacing the 4-nitrophenol leaving group.

  • Thermal Acceleration: If the target amine is sterically hindered, heat the reaction mixture to 80°C for 12 hours to drive the reaction to completion[1].

  • Workup: Quench the reaction by pouring it into ice water. The basic aqueous phase will retain the water-soluble 4-nitrophenolate (keeping the yellow color in the aqueous layer), while your desired urea product can be cleanly extracted into Ethyl Acetate[1].

Part 5: Mechanistic Pathway of Degradation

Understanding the exact mechanism of failure allows you to design better experiments. Below is the nucleophilic addition-elimination pathway that leads to the destruction of your carbamate.

Mechanism Carbamate 4-Nitrophenyl isoxazol-3-ylcarbamate Nucleophile Nucleophilic Attack (H2O, OH-, R-OH) Carbamate->Nucleophile Tetrahedral Tetrahedral Intermediate Nucleophile->Tetrahedral Products Isoxazol-3-amine + CO2 + 4-Nitrophenolate Tetrahedral->Products Elimination

Nucleophilic addition-elimination mechanism leading to carbamate degradation.

References
  • Title: Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups Source: Journal of Emerging Investigators URL: 2

  • Title: A carbamate-based approach to primaquine prodrugs: antimalarial activity, chemical stability and enzymatic activation Source: PubMed / NIH URL: 3

  • Title: AU2012250979B2 / WO2012151158A1 - Isoxazolines as therapeutic agents Source: Google Patents URL: 1

Sources

Troubleshooting

Common pitfalls in experiments with 4-Nitrophenyl isoxazol-3-ylcarbamate.

Welcome to the technical support resource for 4-Nitrophenyl isoxazol-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 4-Nitrophenyl isoxazol-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during its experimental use. As a potent, covalently-acting serine hydrolase inhibitor, this compound is a valuable tool, but its reactivity profile demands careful handling and optimized protocols. This document provides in-depth, field-proven insights to ensure the integrity and reproducibility of your results.

Overview: Mechanism and Application

4-Nitrophenyl isoxazol-3-ylcarbamate belongs to the carbamate class of inhibitors, which are widely used to probe the function of serine hydrolases—one of the largest and most diverse enzyme classes in mammals.[1] The inhibitor's mechanism involves the nucleophilic attack by the active site serine of a hydrolase on the carbamate's carbonyl carbon. This results in a stable, covalent carbamoylation of the enzyme, rendering it inactive. The reaction releases 4-nitrophenol (pNP), a chromophore that can be detected spectrophotometrically around 405-413 nm, providing a convenient readout for reaction kinetics.[2][3]

However, the very features that make this compound an effective inhibitor also render it susceptible to experimental pitfalls, including poor solubility, spontaneous hydrolysis, and off-target activity.

Frequently Asked Questions (FAQs)

FAQ 1: Compound Handling and Stability

Question: My experiment shows a high background signal, with the yellow color developing even in my no-enzyme control. What is causing this?

Answer: This is a classic sign of spontaneous hydrolysis of the 4-Nitrophenyl isoxazol-3-ylcarbamate. The carbamate linkage is susceptible to nucleophilic attack not only by an enzyme's serine residue but also by hydroxide ions present in aqueous solutions, especially under neutral to basic conditions.[3] This non-enzymatic reaction also releases the 4-nitrophenolate anion, leading to a high background absorbance that can mask the true enzymatic activity.

Causality and Mitigation Strategy:

  • pH-Dependence: The rate of hydrolysis is highly pH-dependent, accelerating significantly in basic conditions (pH > 8).[3]

  • Temperature: Higher temperatures will increase the rate of both enzymatic and non-enzymatic hydrolysis.

  • Solution Age: The compound can degrade over time once dissolved in aqueous or protic solvents like methanol.[4]

Troubleshooting Steps:

  • Buffer pH Optimization: If possible, perform your assay at a slightly acidic or neutral pH (6.5-7.5) to minimize background hydrolysis. Run a buffer-only control at different pH values to determine the optimal balance between enzyme activity and compound stability.

  • Prepare Fresh Solutions: Always prepare your working solution of the inhibitor immediately before use. Avoid using stock solutions that have been stored for extended periods, especially in protic solvents.

  • Control for Hydrolysis: For every experiment, run a parallel control containing the inhibitor in the assay buffer without the enzyme. Subtract the rate of absorbance increase from this control well from your experimental wells to correct for the background hydrolysis rate.

FAQ 2: Solubility Issues

Question: I'm having trouble dissolving the compound. My stock solution is cloudy, or I see precipitation when I add it to my aqueous assay buffer. How can I improve solubility?

Answer: Poor aqueous solubility is a common issue for many heterocyclic small molecules. The isoxazole and nitrophenyl groups lend the molecule a significant non-polar character.[5] Adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer can cause the compound to crash out if its final concentration exceeds its solubility limit in the mixed solvent system.

Predicted Solubility Profile

While experimental data for this specific carbamate is not widely published, a predicted solubility profile can be extrapolated from its structural motifs.

Solvent ClassCommon SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileFreely SolubleStrong dipole-dipole interactions facilitate dissolution. These are the recommended solvents for primary stock solutions.[5]
Polar Protic Ethanol, MethanolSoluble to Sparingly SolubleCan act as hydrogen bond acceptors, but the large organic backbone limits high solubility.[5][6]
Chlorinated Dichloromethane (DCM)SolubleGood for dissolving compounds with moderate polarity.
Aqueous Buffers PBS, Tris, HEPESSparingly to Slightly SolubleThe compound is largely non-polar, leading to poor solubility in water-based systems.

Troubleshooting Protocol: Improving Solubility

  • Prepare a High-Concentration Stock in DMSO: Dissolve the compound in 100% high-purity DMSO to create a concentrated stock (e.g., 10-50 mM).

  • Minimize Final DMSO Concentration: When preparing your working solutions, ensure the final concentration of DMSO in your assay does not exceed 1%, as higher concentrations can affect enzyme structure and activity.[7]

  • Use a Surfactant: For cell-based assays or particularly "sticky" compounds, consider including a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween-20 or Triton X-100 in your assay buffer to improve solubility and prevent aggregation.

  • Vortex and Visually Inspect: After diluting the stock into the final assay buffer, vortex the solution thoroughly and visually inspect for any signs of precipitation or cloudiness before adding it to your experimental wells.

FAQ 3: Assay Performance

Question: I am not observing any inhibition of my target serine hydrolase. What are the possible causes?

Answer: This issue can stem from several factors, ranging from inhibitor instability to problems with the experimental setup.[8] It is crucial to systematically investigate each possibility.

dot

Troubleshooting_No_Inhibition Start No Inhibition Observed Check_Compound Is the inhibitor active and stable? Start->Check_Compound Check_Enzyme Is the enzyme active? Start->Check_Enzyme Check_Assay Are assay conditions optimal? Start->Check_Assay Sol_Compound_Fresh Solution: Prepare fresh inhibitor stock daily. Verify compound integrity via LC-MS. Check_Compound->Sol_Compound_Fresh Degradation? Sol_Compound_Time Solution: Increase pre-incubation time of enzyme and inhibitor. Check_Compound->Sol_Compound_Time Kinetics? Sol_Enzyme_Control Solution: Run a positive control with a known substrate/inhibitor. Check_Enzyme->Sol_Enzyme_Control Inactive? Sol_Enzyme_Conc Solution: Verify enzyme concentration and activity. Check_Enzyme->Sol_Enzyme_Conc Too low? Sol_Assay_Conc Solution: Perform a wider dose-response experiment. Check_Assay->Sol_Assay_Conc Concentration? Sol_Assay_Buffer Solution: Check buffer pH and for interfering components (e.g., DTT). Check_Assay->Sol_Assay_Buffer Conditions?

Caption: Troubleshooting decision tree for a lack of enzyme inhibition.

Potential Causes and Solutions:

  • Inhibitor Instability: As discussed, the compound may have degraded in your stock solution or assay buffer before it had a chance to interact with the enzyme.

    • Solution: Prepare fresh inhibitor solutions immediately before the experiment. Confirm the identity and purity of your starting material via analytical methods like LC-MS if doubts persist.[9]

  • Insufficient Incubation Time: Carbamates are mechanism-based inhibitors, and the covalent modification is time-dependent. The reaction may be too slow to observe significant inhibition with a short pre-incubation period.

    • Solution: Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate. Try a time course experiment (e.g., 5, 15, 30, 60 minutes) to determine an optimal pre-incubation period.[8]

  • Low Inhibitor Concentration: The concentration range you are testing may be too low to effectively inhibit the target.

    • Solution: Perform a dose-response experiment across a wider concentration range, for example, from 1 nM to 100 µM.[8]

  • Inactive Enzyme: The enzyme preparation may have lost its activity.

    • Solution: Always run a positive control with a known, potent substrate to confirm your enzyme is active on the day of the experiment.

FAQ 4: Selectivity and Off-Target Effects

Question: My results suggest the inhibitor is hitting multiple enzymes (off-targets). How can I confirm this and what can be done?

Answer: A lack of selectivity is a major challenge, as the serine hydrolase superfamily has over 200 members with structurally similar active sites.[1] High concentrations of a reactive carbamate can lead to the inhibition of multiple enzymes, confounding results and potentially causing cellular toxicity.[10]

Confirmation and Mitigation Strategies:

  • Dose-Response Evaluation: The first step is to perform a careful dose-response experiment. An inhibitor may appear non-selective at a high concentration (e.g., 10 µM) but be highly selective at a lower concentration that is still effective against its primary target (e.g., 100 nM).[8]

  • Selectivity Profiling: The gold standard for assessing inhibitor selectivity is competitive activity-based protein profiling (cABPP) .[8][11] This technique provides a global, unbiased view of the inhibitor's targets within a complex proteome (e.g., cell or tissue lysate).

dot

cABPP_Workflow Proteome Cell/Tissue Proteome Inhibitor Incubate with 4-Nitrophenyl isoxazol-3-ylcarbamate Proteome->Inhibitor ABP Add broad-spectrum Serine Hydrolase Activity-Based Probe (ABP) (e.g., FP-Rhodamine) Inhibitor->ABP SDS_PAGE Separate proteins by SDS-PAGE ABP->SDS_PAGE Gel_Scan Scan gel for fluorescence SDS_PAGE->Gel_Scan Analysis Analyze Bands: Disappearance of a band indicates a target Gel_Scan->Analysis

Caption: Experimental workflow for competitive Activity-Based Protein Profiling (cABPP).

Protocol: Simplified cABPP for Target Engagement

This protocol provides a general workflow to identify the targets of your inhibitor.

  • Proteome Preparation: Prepare a cell or tissue lysate in a suitable buffer (e.g., PBS). Determine the total protein concentration using a BCA or Bradford assay.

  • Inhibitor Incubation: In separate tubes, pre-incubate a fixed amount of proteome (e.g., 50 µg) with either your inhibitor (at various concentrations) or vehicle control (DMSO) for 30 minutes at 37 °C.

  • Probe Labeling: Add a broad-spectrum serine hydrolase activity-based probe (ABP), such as a fluorophosphonate-rhodamine (FP-Rh) probe, to each tube at a final concentration of 1 µM. Incubate for another 30 minutes at 37 °C.

  • SDS-PAGE Analysis: Quench the reactions by adding SDS-loading buffer. Separate the proteins on an SDS-PAGE gel.

  • Visualization: Scan the gel using a fluorescence scanner at the appropriate wavelength for the probe's fluorophore (e.g., rhodamine).

  • Interpretation: Compare the lane with the inhibitor to the DMSO control lane. Each fluorescent band represents an active serine hydrolase. A band that disappears or shows reduced intensity in the inhibitor-treated lane corresponds to an enzyme that has been successfully inhibited by your compound.

References

  • Benchchem. (n.d.). Technical Support Center: Selectivity Profiling of Serine Hydrolase Inhibitors.
  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide.
  • Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition. (2022). RSC Advances. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 4-NITRODIPHENYL (Partially Validated Method #2082).
  • The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. (2013). Protein Science. Retrieved from [Link]

  • EvitaChem. (n.d.). Ethyl 3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Troubleshooting guide.
  • Sigma-Aldrich. (n.d.). 3-(4-Nitrophenyl)isoxazole AldrichCPR.
  • Centers for Disease Control and Prevention. (2016). NMAM METHOD 5601.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • Benchchem. (n.d.). Solubility Profile of (Z)-4-Phenyl-3-nitro-3-buten-2-one in Common Solvents: A Technical Guide.
  • Superfamily-wide portrait of serine hydrolase inhibition achieved by library-versus-library screening. (2010). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). [3-(4-Nitro-phenyl)-isoxazol-5-YL]-methanol. PubChem. Retrieved from [Link]

  • A high-throughput, multiplexed assay for superfamily-wide profiling of enzyme activity. (2014). Nature Methods. Retrieved from [Link]

  • Stanford Medicine. (n.d.). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases.
  • Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. (2021). Semantic Scholar. Retrieved from [Link]

  • ECHEMI. (n.d.). Is p-nitrophenol soluble in organic solvents?.
  • Troubleshooting and optimizing lab experiments. (2022). YouTube. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Nitrophenyl acetate (N8130) - Product Information Sheet.
  • National Center for Biotechnology Information. (n.d.). 5-(1-Methylethyl)-3-(4-nitrophenyl)isoxazole. PubChem. Retrieved from [Link]

  • Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters... (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, Characterization of New Carbamates of 4-Nitrophenylchloroformate and Their Antimicrobial and Antioxidant Activities: an In Vitro and In Silico Approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Thermodynamics Research Center. (2019). ThermoML:J. Chem. Eng. Data 2019, 64, 4, 1809-1815.
  • Carbamate‐Functionalized NLOphores via a Formal [2+2] Cycloaddition‐Retroelectrocyclization Strategy. (n.d.). Chemistry – An Asian Journal. Retrieved from [Link]

  • Troubleshooting Chemistry Issues for Colorimetric Analysis. (n.d.). SEAL Analytical. Retrieved from [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). Molecules. Retrieved from [Link]

  • Study Regarding the Inhibition of Acetylcholinesterase by Isopropyl 4-Nitrophenyl Methylphosphonate. (2019). Juniper Publishers. Retrieved from [Link]

  • US7531684B2 - Process for making aminoalkylphenyl carbamates and intermediates therefor. (n.d.). Google Patents.
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Medicinal Chemistry. Retrieved from [Link]

  • Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. (n.d.). EPA. Retrieved from [Link]

  • A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. (n.d.). Food Chemistry: X. Retrieved from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). Semantic Scholar. Retrieved from [Link]

  • Benchchem. (n.d.). mitigating off-target effects of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide.
  • Sigma-Aldrich. (n.d.). ELISA Troubleshooting Guide.
  • Quantitative determination of four nitrofuran metabolites in meat by isotope dilution liquid chromatography-electrospray ionisation-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

  • Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. (n.d.). Journal of Food and Drug Analysis. Retrieved from [Link]

  • Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. (2022). Journal of Emerging Investigators. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
  • Santa Cruz Biotechnology. (n.d.). 3-(4-Nitrophenyl)isoxazole-5-carbaldehyde.

Sources

Optimization

Technical Support Center: Interpreting Unexpected Results in 4-Nitrophenyl Isoxazol-3-ylcarbamate Workflows

Welcome to the Advanced Application Support Center. 4-Nitrophenyl isoxazol-3-ylcarbamate is a highly reactive, activated building block predominantly used for the synthesis of unsymmetrical isoxazol-3-yl ureas.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. 4-Nitrophenyl isoxazol-3-ylcarbamate is a highly reactive, activated building block predominantly used for the synthesis of unsymmetrical isoxazol-3-yl ureas. These structural motifs are critical in the development of targeted therapeutics, including matrix metalloproteinase (MMP) inhibitors and kinase modulators.

While the 4-nitrophenyl leaving group enables efficient urea coupling, the unique electronic properties of the isoxazole heterocycle introduce specific vulnerabilities. This guide provides mechanistic troubleshooting, diagnostic data, and self-validating protocols to resolve unexpected experimental deviations.

I. Mechanistic Troubleshooting & FAQs

Q1: My LC-MS analysis shows a major mass corresponding to a cyanoenolate or enaminoketone instead of my target urea. What is happening? A1: You are observing base-catalyzed isoxazole ring opening. The isoxazole ring possesses an unusually weak nitrogen-oxygen (N-O) bond. Under strongly basic conditions (e.g., excess triethylamine or DIPEA) or at elevated temperatures (>80°C), deprotonation can occur. This triggers an E1cB-like elimination cascade that cleaves the N-O bond, unmasking the aromatic ring into a difunctionalized open-chain compound, such as a cyanoenolate or β-amino enone[1]. Correction: Strictly limit your base equivalents (1.0–1.5 eq relative to the amine salt) and reduce the reaction temperature to 50–60°C to remain below the activation energy threshold for N-O cleavage.

Q2: I am seeing a significant amount of symmetrical urea derived from my starting amine. How do I prevent this? A2: Symmetrical ureas typically form through two pathways when using activated carbamates. First, trace water in your solvent can hydrolyze the 4-nitrophenyl carbamate, generating free isoxazol-3-amine and CO₂. Second, if the starting amine is highly nucleophilic and present in excess, it can outcompete the desired cross-coupling pathway, particularly if an isocyanate intermediate forms prematurely[2]. Correction: Ensure strictly anhydrous conditions (use molecular sieves for DMF/THF). Always add the amine slowly to the carbamate solution, rather than the reverse, to maintain a stoichiometric excess of the carbamate during the initial mixing phase.

Q3: The urea coupling was successful, but I cannot remove the bright yellow byproduct during my standard aqueous workup. Why is it co-eluting? A3: The yellow byproduct is 4-nitrophenol, the stoichiometric leaving group of the reaction. 4-Nitrophenol has a pKa of ~7.15. In neutral or slightly acidic aqueous washes (like standard brine or water), it remains protonated. In this neutral state, it is highly soluble in organic extraction solvents like ethyl acetate or dichloromethane, causing it to co-elute with your target product. Correction: Wash the organic layer with a mildly basic aqueous solution (e.g., 5% Na₂CO₃). This raises the pH above 9, fully deprotonating the 4-nitrophenol into its phenoxide salt and driving it entirely into the aqueous phase.

II. Pathway Visualizations

Workflow A Amine + 4-Nitrophenyl isoxazol-3-ylcarbamate B Add Base (TEA/DIPEA) in Dry DMF/THF A->B C Heat to 50-60°C B->C F Failure: Symmetrical Urea (Moisture/Hydrolysis) B->F D Target: Isoxazol-3-yl Urea C->D E Failure: Ring Opening (Excess Base/Temp) C->E G Failure: 4-Nitrophenol Contamination D->G

Fig 1. Workflow for isoxazol-3-yl urea synthesis and common points of experimental failure.

Mechanism Isox Isoxazole Ring (Intact N-O Bond) Base Base (OH- / R3N) Deprotonation Isox->Base Proton Abstraction TS Transition State (N-O Bond Stretching) Base->TS E1cB Mechanism Product Cyanoenolate / Enaminoketone TS->Product N-O Cleavage

Fig 2. Base-catalyzed E1cB ring-opening mechanism of the isoxazole heterocycle.

III. Diagnostic Data Matrix

Use the following table to cross-reference your analytical data with the physical root causes of experimental failure.

Analytical Observation (LC-MS / Visual)Chemical IdentityRoot CauseMechanistic ExplanationCorrective Action
Mass = Target + 18 Da (Open chain)Cyanoenolate / β-amino enoneExcessive Base / High HeatBase deprotonates the isoxazole ring, triggering E1cB N-O bond cleavage.Reduce TEA/DIPEA to 1.0 eq; lower temp to 50°C.
Mass = (Amine × 2) + 26 Da Symmetrical UreaMoisture / Reagent OrderHydrolysis of carbamate to isocyanate, which reacts with excess starting amine.Use anhydrous DMF; add amine dropwise to carbamate.
Bright Yellow Organic Layer 4-NitrophenolInadequate Workup4-Nitrophenol (pKa 7.15) remains protonated and organic-soluble at neutral pH.Wash organic phase with 5% Na₂CO₃ to form water-soluble phenoxide.
Mass = Target - 42 Da Unreacted AmineSteric HindranceBulky amines fail to attack the activated carbamate carbonyl efficiently.Add catalytic DMAP (0.1 eq) to increase electrophilicity.

IV. Self-Validating Experimental Protocol

To ensure high-fidelity synthesis of unsymmetrical ureas[3], follow this optimized, step-by-step methodology. Every step is designed with built-in causality to prevent the failures outlined above.

Standard Operating Procedure: Synthesis of Unsymmetrical Isoxazol-3-yl Ureas

  • Reagent Preparation (Moisture Control):

    • Action: Dissolve 4-nitrophenyl isoxazol-3-ylcarbamate (1.1 equiv) in anhydrous DMF (0.2 M) under an argon atmosphere.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the carbamate into isoxazol-3-amine and CO₂, which is the primary driver of symmetrical urea formation.

  • Amine Activation:

    • Action: In a separate vial, suspend the target amine hydrochloride (1.0 equiv) in anhydrous DMF. Add Triethylamine (TEA) or DIPEA (1.5 equiv). Stir for 10 minutes.

    • Causality: The base neutralizes the hydrochloride salt to generate the free nucleophilic amine. Limiting the base to 1.5 equivalents prevents excess ambient base from attacking the vulnerable N-O bond of the isoxazole ring later in the reaction.

  • Controlled Coupling:

    • Action: Add the amine solution dropwise to the carbamate solution at room temperature. Once addition is complete, heat the reaction mixture to 60°C for 4–6 hours.

    • Causality: Dropwise addition ensures the carbamate is always in excess relative to the free amine, suppressing homocoupling. Heating to 60°C provides sufficient energy to overcome the activation barrier for urea formation, while staying safely below the thermal threshold for isoxazole ring degradation.

  • In-Process Validation:

    • Action: Monitor via TLC or LC-MS. The disappearance of the starting amine and the emergence of a mass corresponding to the target urea validates the coupling phase.

  • Targeted Basic Workup:

    • Action: Cool the mixture to room temperature and pour into ice water. Extract with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with 5% aqueous Na₂CO₃ (3 × 30 mL), followed by brine.

    • Causality: The 5% Na₂CO₃ wash (pH ~11) selectively deprotonates the 4-nitrophenol byproduct (pKa 7.15). The resulting sodium phenoxide salt partitions exclusively into the aqueous layer, self-purifying the organic phase.

  • Isolation:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if trace impurities remain.

V. References

  • Title: WO2012151158A1 - Isoxazolines as therapeutic agents Source: Google Patents URL:

  • Title: Recent Advances on the Synthesis and Reactivity of Isoxazoles Source: Ingenta Connect / Universidade de Coimbra URL: [Link]

  • Title: Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Troubleshooting

Reducing background noise in 4-Nitrophenyl isoxazol-3-ylcarbamate fluorescence assays.

Welcome to the Technical Support Center for 4-Nitrophenyl Isoxazol-3-ylcarbamate (4-NPIC) Fluorescence Assays . As a highly reactive derivatization reagent, 4-NPIC is widely used to tag primary and secondary amines, form...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Nitrophenyl Isoxazol-3-ylcarbamate (4-NPIC) Fluorescence Assays .

As a highly reactive derivatization reagent, 4-NPIC is widely used to tag primary and secondary amines, forming fluorescent isoxazol-3-yl ureas. However, its high reactivity makes it susceptible to environmental factors, frequently leading to elevated background noise and compressed assay windows.

This guide provides authoritative, field-proven troubleshooting strategies to help you isolate variables, eliminate chemical noise, and optimize your signal-to-noise (S/N) ratio.

Mechanistic Overview: The Anatomy of Background Noise

To troubleshoot effectively, we must first understand the causality behind the noise. Background interference in 4-NPIC assays stems primarily from two competing chemical pathways:

  • Spontaneous Hydrolysis (The Blank Signal Driver): In the presence of trace moisture, 4-NPIC hydrolyzes into isoxazol-3-amine, carbon dioxide, and 4-nitrophenol. Free isoxazol-3-amine is intrinsically fluorescent, creating a false-positive baseline signal that degrades assay sensitivity.

  • The Inner Filter Effect (IFE): The byproduct of both the target reaction and hydrolysis is 4-nitrophenol. In alkaline assay buffers (pH > 8.0), this ionizes to 4-nitrophenolate, a yellow chromophore that strongly absorbs light at ~400 nm. If your fluorophore's excitation or emission spectra overlap with this absorbance, 4-nitrophenolate will act as a quencher, destroying your target signal.

Reaction NPIC 4-NPIC (Derivatization Reagent) Product Isoxazol-3-yl Urea (Target Signal) NPIC->Product + Amine (Desired) SideProd Isoxazol-3-amine (Background Noise) NPIC->SideProd + H2O (Hydrolysis) Nitrophenol 4-Nitrophenol (Quencher / IFE) NPIC->Nitrophenol Universal Byproduct Amine Target Amine (Analyte) Water H2O (Buffer Moisture)

Reaction pathways of 4-NPIC highlighting sources of target signal and background noise.

Frequently Asked Questions & Troubleshooting Logic

Q1: Why is my blank (no-target) control showing a continuously increasing fluorescence signal over time? Causality: This is the hallmark of spontaneous reagent hydrolysis. When unreacted 4-NPIC remains in the aqueous assay buffer, it continuously decomposes into fluorescent isoxazol-3-amine. Solution: You must actively quench the reaction prior to the plate read. Add a highly reactive, non-fluorescent primary amine (e.g., 100 mM Glycine buffer, pH 8.5) 10 minutes before reading. Glycine rapidly consumes residual 4-NPIC, forming a highly polar, non-fluorescent urea that locks the signal and prevents post-assay drift. Furthermore, ensure your 4-NPIC stock is prepared in strictly anhydrous, LC-MS grade solvents to prevent pre-assay degradation[1].

Q2: My signal-to-noise (S/N) ratio is below 3. How can I improve the assay window? Causality: A low S/N ratio (<3) indicates that your fluorescent signal is indistinguishable from background noise[2]. This is often caused by intrinsic fluorescence of buffer components or inappropriate microplate selection. Solution:

  • Buffer Optimization: Standard blocking agents like Bovine Serum Albumin (BSA) contain hydrophobic pockets that non-specifically bind isoxazole derivatives and exhibit high autofluorescence. Switch to Bovine Gamma Globulin (BGG) or synthetic blocking polymers to immediately drop baseline noise[2].

  • Plate Selection: Never use clear plates for fluorescence readouts, as they cause light scattering and amplify instrument noise. Always use solid black, flat-bottom microplates[2].

Q3: The target signal is unexpectedly low in complex biological matrices (e.g., serum/urine). What is happening? Causality: Biological fluids exhibit strong intrinsic fluorescence (autofluorescence) that causes significant spectral interference and high background noise[3]. Additionally, the accumulation of 4-nitrophenolate in the well is absorbing your excitation light (Inner Filter Effect). Solution: If matrix autofluorescence is insurmountable, consider coupling the assay with a red-shifted secondary probe to move the emission wavelength >600 nm, safely bypassing the spectral interference of both the matrix and the 4-nitrophenolate byproduct[3].

Troubleshooting Start Low S/N Ratio (<3) in 4-NPIC Assay CheckBlank Is Blank Fluorescence Unusually High? Start->CheckBlank HighBlank Yes: Reagent Hydrolysis or Buffer Autofluorescence CheckBlank->HighBlank Yes LowBlank No: Target Signal Quenching (Inner Filter Effect) CheckBlank->LowBlank No FixHydro Use Anhydrous Solvents & Switch BSA to BGG HighBlank->FixHydro FixQuench Dilute Sample or Extract 4-Nitrophenol LowBlank->FixQuench

Decision tree for diagnosing and resolving low signal-to-noise ratios in 4-NPIC assays.

Quantitative Data: Impact of Assay Variables on Background Noise

Optimizing a 4-NPIC assay requires strict control over environmental variables. The table below summarizes the quantitative impact of common parameters on background noise.

Assay ParameterImpact on Background NoiseOptimal ConditionCausality / Mechanism
Solvent Water Content Critical (+400% blank signal)< 0.01% (Anhydrous)Trace water drives the spontaneous hydrolysis of 4-NPIC into fluorescent isoxazol-3-amine prior to target engagement.
Buffer pH Moderate (Signal quenching)pH 7.5 – 8.2pH > 8.5 fully ionizes the 4-nitrophenol byproduct to 4-nitrophenolate, maximizing 400 nm absorbance and causing the Inner Filter Effect.
Blocking Agent Moderate (+150% background)0.1% BGGBSA contains fluorogenic impurities and binds hydrophobic isoxazole derivatives non-specifically[2].
Quenching Step Critical (-80% baseline drift)100 mM GlycineRapidly consumes unreacted 4-NPIC, locking the signal and preventing post-assay hydrolysis during the plate read.

Step-by-Step Methodology: Optimized 4-NPIC Derivatization Protocol

This protocol is designed as a self-validating system. Built-in visual and analytical checks ensure that background noise is mitigated before the final readout.

Phase 1: Reagent Preparation & Validation

  • Reconstitute 4-NPIC in anhydrous, LC-MS grade DMSO to create a 10 mM stock solution.

  • Self-Validation Check: Inspect the vial against a white background. The solution must remain completely colorless. If a yellow tint is visible, moisture contamination has occurred, and 4-nitrophenol has already been released. Discard and prepare a fresh stock.

Phase 2: Reaction Setup 3. Dilute your target amine in Assay Buffer (50 mM HEPES, pH 8.0, supplemented with 0.1% BGG).

  • Critical Note: Never use Tris or other primary amine-based buffers, as they will competitively consume the 4-NPIC reagent.

  • Initiate the derivatization by adding the 4-NPIC stock to the reaction mixture to achieve a final concentration of 100 µM.

Phase 3: Incubation & Quenching 5. Incubate the reaction at 37°C for 30 minutes. Keep the tubes protected from light to prevent photobleaching of the newly formed fluorescent urea. 6. Active Quenching: Add 10 µL of 1 M Glycine buffer (pH 8.5) per 100 µL of reaction volume. Incubate for 10 minutes at room temperature. This step guarantees that all unreacted 4-NPIC is neutralized, preventing baseline drift.

Phase 4: Clean-up & Readout (Optional but Recommended for High Sensitivity) 7. To completely eliminate the 4-nitrophenol byproduct and bypass the Inner Filter Effect, pass the quenched mixture through a C18 Solid-Phase Extraction (SPE) micro-tip. 8. Wash the tip with 10% Methanol in water (this elutes the polar 4-nitrophenol and glycine byproducts). 9. Elute the purified target isoxazol-3-yl urea using 80% Methanol. 10. Transfer the eluate to a solid black, flat-bottom microplate and measure fluorescence at the optimal excitation/emission wavelengths for your specific isoxazole derivative.

References

  • Suggested approaches for minimizing background chemical noise in low mass MRM Transitions for trace level quantification of N-Nitro Source: Waters Corporation URL:[Link]

  • Fluorescence-Based Portable Assays for Detection of Biological and Chemical Analytes Source: MDPI URL:[Link]

Sources

Optimization

Scale-Up Support Hub: Synthesis of 4-Nitrophenyl Isoxazol-3-ylcarbamate

Welcome to the Technical Support Center for the scale-up synthesis of 4-nitrophenyl isoxazol-3-ylcarbamate. This activated carbamate is a critical intermediate in medicinal chemistry, primarily utilized for the downstrea...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up synthesis of 4-nitrophenyl isoxazol-3-ylcarbamate. This activated carbamate is a critical intermediate in medicinal chemistry, primarily utilized for the downstream synthesis of asymmetric ureas.

Because 3-aminoisoxazole possesses a relatively non-nucleophilic amine (due to the electron-withdrawing nature of the adjacent oxygen-nitrogen heteroaromatic system), its reaction with 4-nitrophenyl chloroformate (4-NPC) requires precise kinetic and thermodynamic control. This guide provides field-proven methodologies, mechanistic insights, and troubleshooting protocols to ensure high-yield, high-purity production at the multi-gram to kilogram scale.

Standardized Scale-Up Protocol (100g - 1kg Scale)

To ensure a self-validating and reproducible system, the following protocol relies on strict anhydrous conditions and controlled dosing to mitigate exotherms and prevent reagent hydrolysis[1].

Step-by-Step Methodology
  • System Preparation: Purge a jacketed glass reactor with dry Nitrogen ( N2​ ) or Argon for 30 minutes. Ensure the moisture content of the primary solvent (Anhydrous Tetrahydrofuran, THF) is <50 ppm via Karl Fischer titration.

  • Substrate Loading: Charge the reactor with 3-aminoisoxazole (1.0 eq) and anhydrous THF (10 volumes). Begin agitation at 250 RPM.

  • Base Addition: Add Pyridine (1.2 eq) to the reactor. Mechanistic Note: Pyridine is preferred over triethylamine (TEA) because it acts as a nucleophilic catalyst, forming a transient, highly reactive acylpyridinium intermediate that overcomes the poor nucleophilicity of 3-aminoisoxazole[2].

  • Cooling: Circulate coolant to bring the internal reactor temperature to 0±2 °C.

  • Chloroformate Dosing: Dissolve 4-nitrophenyl chloroformate (1.05 eq) in anhydrous THF (3 volumes). Transfer this to an addition funnel. Dose the 4-NPC solution dropwise into the reactor over 2-3 hours. Critical Parameter: Adjust the dosing rate to maintain the internal temperature strictly below 5 °C to prevent thermal degradation of the chloroformate[3].

  • Reaction Maturation: Once dosing is complete, remove the cooling jacket and allow the reaction to warm to ambient temperature ( 20−25 °C). Stir for 2 to 4 hours[4].

  • In-Process Control (IPC): Pull a 1 mL sample, quench with methanol, and analyze via HPLC. Proceed to workup only when unreacted 3-aminoisoxazole is <2.0% .

  • Workup & Isolation: Quench the reaction by adding cold water (5 volumes) to dissolve the pyridinium hydrochloride salts. The product, 4-nitrophenyl isoxazol-3-ylcarbamate, will typically precipitate. Filter the slurry, wash the filter cake with cold isopropanol (IPA) to remove residual 4-nitrophenol, and dry under a vacuum at 40 °C until a constant weight is achieved.

Experimental Workflow Visualization

G N1 Reactor Prep Dry THF & N2 Purge N2 Substrate Loading 3-Aminoisoxazole + Pyridine N1->N2 N3 Chloroformate Dosing 4-NPC Addition at 0°C N2->N3 N4 Reaction Maturation Warm to RT (2-4 hrs) N3->N4 N5 IPC Verification HPLC: Substrate < 2.0% N4->N5 N6 Aqueous Quench Dissolve Pyridine-HCl Salts N5->N6 N7 Isolation Filtration & Cold IPA Wash N6->N7

Workflow for the scale-up synthesis of 4-Nitrophenyl isoxazol-3-ylcarbamate.

Troubleshooting Guides & FAQs

Q: Why is my reaction stalling at 70-80% conversion despite adding excess 4-NPC? A: This is a classic symptom of moisture ingress or insufficient base. 4-NPC is highly susceptible to hydrolysis, generating 4-nitrophenol and hydrochloric acid ( HCl )[1]. If water is present, the 4-NPC is consumed before it can react with the weakly nucleophilic 3-aminoisoxazole. Actionable Fix: Verify solvent dryness ( <50 ppm water). If the reaction has already stalled, add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (0.05 eq) and an additional 0.2 eq of 4-NPC at 0 °C to drive it to completion[2].

Q: I am observing a high level of bis-acylated byproduct (N,N-bis(4-nitrophenoxycarbonyl)-3-aminoisoxazole). How do I prevent this? A: Bis-acylation occurs when the local concentration of 4-NPC is too high, or the reaction temperature spikes, causing the newly formed carbamate (which still has a weakly acidic NH proton) to react with a second equivalent of 4-NPC. Actionable Fix: Ensure rigorous dropwise dosing of 4-NPC and maintain high agitation (>250 RPM) to prevent localized pooling of the reagent. Keep the internal temperature strictly below 5 °C during the entire addition phase[3].

Q: During isolation, my product is heavily contaminated with 4-nitrophenol. How can I purify it without using column chromatography? A: 4-Nitrophenol is a notorious byproduct of both the desired reaction and the hydrolysis of unreacted 4-NPC. Because 4-nitrophenyl isoxazol-3-ylcarbamate is an activated ester, you cannot use strong aqueous bases (like NaOH ) to wash away the phenol, as it will hydrolyze your product. Actionable Fix: Reslurry the crude solid in cold Isopropanol (IPA) or a mixture of Heptane/Ethyl Acetate (4:1). 4-Nitrophenol has high solubility in these systems, whereas the target carbamate exhibits minimal solubility. Filter and wash with cold anti-solvent.

Q: Why does the protocol recommend THF over Dichloromethane (DCM)? A: While DCM is a standard solvent for chloroformate chemistry, THF is superior for this specific scale-up. THF provides better solubility for the 3-aminoisoxazole starting material and facilitates the rapid precipitation of the pyridinium hydrochloride byproduct[4]. The removal of HCl from the liquid phase shifts the reaction equilibrium forward and prevents the acid-catalyzed degradation of the isoxazole ring.

Quantitative Data & Scale-Up Metrics

The following tables summarize the critical process parameters and impurity thresholds required for a successful scale-up campaign.

Table 1: Reagent Stoichiometry and Thermodynamic Parameters

Reagent / ParameterEquivalents / ValueFunction / Rationale
3-Aminoisoxazole 1.00 eqLimiting reagent; weakly nucleophilic.
4-Nitrophenyl Chloroformate 1.05 - 1.10 eqSlight excess to account for trace moisture hydrolysis.
Pyridine 1.20 eqAcid scavenger and nucleophilic catalyst.
Anhydrous THF 13 Volumes totalOptimal concentration for kinetic rate and salt precipitation.
Dosing Temperature 0 to 5 °CSuppresses bis-acylation and controls the exothermic reaction.
Maturation Temperature 20 to 25 °CEnsures complete conversion of the sluggish amine.

Table 2: In-Process Control (IPC) and Release Specifications

AnalyteIPC Limit (End of Reaction)Final Product Specification
Unreacted 3-Aminoisoxazole ≤2.0% (HPLC Area) ≤0.5%
4-Nitrophenol (Byproduct) N/A (Expected in solution) ≤1.0% (Post-IPA wash)
Bis-acylated Impurity ≤3.0% ≤1.5%
Target Carbamate Purity ≥90.0% (Crude reaction mixture) ≥97.0% (Isolated solid)

References

  • Title: Application No. AU 2005206571 B2 Source: Googleapis.com (Patent Document) URL: [Link]

  • Title: Synthesis of 4-Nitrophenyl (2,2,6,6-Tetramethylpiperidin-1-yl) Carbonate (NPTC) for N-Protection of L-Phenylalanine Ethyl Ester Source: Organic Syntheses URL: [Link]

  • Title: Synthesis and Preclinical Evaluation of Sulfonamido-based [11C-Carbonyl]-Carbamates and Ureas for Imaging Monoacylglycerol Lipase Source: Theranostics (thno.org) URL: [Link]

  • Title: Synthesis of novel SRPK1-targeting hybrid compounds incorporating antimetabolites for cancer therapy Source: National Institutes of Health (NIH) / PMC URL: [Link]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Crude 4-Nitrophenyl Isoxazol-3-ylcarbamate

Overview & Chemical Behavior 4-Nitrophenyl isoxazol-3-ylcarbamate is a highly reactive, activated building block primarily utilized for the parallel synthesis of urea-moiety-containing compound libraries and complex carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Chemical Behavior

4-Nitrophenyl isoxazol-3-ylcarbamate is a highly reactive, activated building block primarily utilized for the parallel synthesis of urea-moiety-containing compound libraries and complex carbamate derivatives ()[1]. Because the 4-nitrophenolate anion is an excellent leaving group, the compound is inherently sensitive to nucleophilic attack and basic conditions ()[2]. Successful purification requires exploiting its stability in acidic/neutral media while avoiding conditions that trigger premature hydrolysis.

Physicochemical & Stability Data

Understanding the quantitative limits of your intermediate is the first step in troubleshooting.

Table 1: Physicochemical Properties & pH Stability Profile

Property / ConditionValue / ObservationCausality / Impact on Purification
Leaving Group pKa 7.15 (at 25°C)[3]Dictates the pH threshold for stability during aqueous workup.
UV-vis Absorption 413 nm (released 4-nitrophenolate)[2][3]Provides a direct spectroscopic readout for degradation.
Acidic (pH < 7) Stable (Negligible deprotection)[3]Ideal conditions for silica gel chromatography.
Neutral (pH 7) Stable[3]Suitable for aqueous washing and extraction.
Mildly Basic (pH 7-12) Partially Stable (Slow deprotection)[3]Avoid basic modifiers (e.g., Triethylamine) in eluents.
Strongly Basic (pH > 12) Unstable (Rapid deprotection)[2][3]Causes complete destruction of the carbamate.

Troubleshooting Guides & FAQs

Q1: My crude reaction mixture turned bright yellow during workup. Is my product destroyed? A: Not necessarily, but it indicates partial hydrolysis. The bright yellow color is the spectroscopic indicator of the 4-nitrophenolate ion, which absorbs strongly at 413 nm ()[3]. This occurs via base-catalyzed hydrolysis if excess pyridine or DIPEA from the synthesis step is not properly neutralized. Actionable Fix: Immediately wash the organic layer with 1 N KHSO₄ or a mild citric acid solution to protonate the amine bases and halt the degradation ()[1].

Q2: Should I use flash column chromatography or trituration to purify this compound? A: It depends on the impurity profile and the downstream application.

  • Trituration/Precipitation: Highly recommended if the major impurity is unreacted 3-aminoisoxazole or minor amounts of 4-nitrophenol. It is fast and prevents unnecessary exposure to silica ()[4].

  • Flash Chromatography: Required if there is a significant amount of unreacted 4-nitrophenyl chloroformate. Use neutral solvent systems like EtOAc/Hexanes or DCM/Acetone ()[5].

  • In Situ Use: In some high-throughput syntheses, the crude carbamate is concentrated in vacuo and used immediately in the next step without further purification to avoid yield losses from degradation ()[6][7].

Q3: How do I remove residual 4-nitrophenol without degrading my carbamate? A: 4-Nitrophenol (pKa ~7.15) can be tricky to remove because washing with strong aqueous bases (like NaOH) will rapidly deprotect your carbamate[3]. Instead, use a mild, cold aqueous wash of saturated NaHCO₃ (pH ~8). The brief exposure to mild base will partition the phenol into the aqueous layer without significantly hydrolyzing the carbamate, provided the contact time is short and the biphasic mixture is kept cold.

Q4: How long can I store the purified carbamate? A: When properly purified and dried, 4-nitrophenyl carbamates are stable for months ()[1]. They must be stored in a desiccator or freezer (-20°C) under an inert atmosphere (argon or nitrogen) to prevent slow ambient moisture hydrolysis.

Experimental Protocols

Protocol A: Solvent/Anti-Solvent Trituration (Self-Validating System)

Causality: Trituration relies on differential solubility. The activated carbamate is typically less soluble in non-polar solvents than the starting materials (chloroformate and isoxazolamine).

  • Concentration: Concentrate the crude reaction mixture in vacuo to a thick oil or semi-solid.

  • Solvent Addition: Dissolve the crude mass in a minimal amount of cold dichloromethane (DCM).

  • Anti-Solvent Precipitation: Dropwise, add cold diethyl ether or hexanes while stirring vigorously until a pale-yellow to white precipitate forms.

  • Validation Check: Check the supernatant color. If it is bright yellow, 4-nitrophenol is successfully remaining in the solution while your product precipitates.

  • Isolation: Filter the solid through a Buchner funnel, wash with cold hexanes, and dry under high vacuum.

Protocol B: Flash Column Chromatography

Causality: Unmodified silica gel is mildly acidic, which is highly compatible with the stability profile of 4-nitrophenyl carbamates, preventing on-column degradation[3].

  • Preparation: Pack the column with standard silica gel using Hexanes or DCM. Critical: Never add triethylamine (TEA) or basic modifiers to the eluent.

  • Loading: Dry-load the crude mixture onto Celite if it is highly viscous, or load directly using a minimal volume of DCM.

  • Elution: Run a gradient from 100% Hexanes to 50% Ethyl Acetate in Hexanes. Alternatively, a DCM/Acetone gradient (e.g., 9:1 to 8:2) can be utilized for highly polar derivatives ()[5].

  • Monitoring: Monitor fractions via TLC (UV 254 nm). The target carbamate will not be yellow on the TLC plate unless intentionally exposed to a basic stain or ammonia vapor.

Visualizations

PurificationWorkflow Start Crude 4-Nitrophenyl isoxazol-3-ylcarbamate Check Assess Purity (TLC / LC-MS) Start->Check Decision Major Impurity? Check->Decision Trituration Trituration (Diethyl Ether / Hexanes) Decision->Trituration 4-Nitrophenol (Minor) Chromatography Flash Column Chromatography (Silica, EtOAc/Hexanes) Decision->Chromatography Unreacted Chloroformate (Major) InSitu Use In Situ (Telescoped Reaction) Decision->InSitu Highly Unstable Batch

Decision tree for selecting the optimal purification strategy based on the crude impurity profile.

DegradationPathway Carbamate 4-Nitrophenyl isoxazol-3-ylcarbamate Base Base (pH > 12) OH- Attack Carbamate->Base Intermediate Tetrahedral Intermediate Base->Intermediate Products Isoxazol-3-amine + CO2 Intermediate->Products Decarboxylation LeavingGroup 4-Nitrophenolate (Bright Yellow, 413 nm) Intermediate->LeavingGroup Leaving Group Release

Mechanism of base-catalyzed hydrolysis leading to the release of the yellow 4-nitrophenolate ion.

References

  • Journal of Emerging Investigators. Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups.[Link]

  • MDPI. N-Monosubstituted Methoxy-oligo(ethylene glycol) Carbamate Ester Prodrugs of Resveratrol.[Link]

  • ACS Publications. Fast and Facile Synthesis of 4-Nitrophenyl 2-Azidoethylcarbamate Derivatives. ACS Combinatorial Science. [Link]

  • Google Patents.AU 2005206571 B2 - Compounds and methods of use.
  • Google Patents.WO2005070891A2 - Compounds and methods of use.
  • Google Patents.AU2012250979B2 - Isoxazolines as therapeutic agents.
  • Google Patents.WO2012151158A1 - Isoxazolines as therapeutic agents.

Sources

Optimization

Technical Support Center: Troubleshooting Off-Target Effects of 4-Nitrophenyl isoxazol-3-ylcarbamate

Welcome to the Advanced Technical Support Center for reactive chemical intermediates. 4-Nitrophenyl isoxazol-3-ylcarbamate is a highly reactive electrophilic reagent widely utilized in the synthesis of urea-containing th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for reactive chemical intermediates. 4-Nitrophenyl isoxazol-3-ylcarbamate is a highly reactive electrophilic reagent widely utilized in the synthesis of urea-containing therapeutics, including matrix metalloproteinase (MMP) inhibitors, kinase modulators, and acetylcholinesterase inhibitors 1, 2.

While highly efficient for chemical synthesis, trace carryover of this active carbamate into biological assays—or its intentional use as a covalent probe—frequently results in severe off-target effects. This guide provides mechanistic troubleshooting and self-validating protocols to identify, mitigate, and prevent non-enzymatic protein carbamylation in your experimental workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing dose-dependent background toxicity and false-positive target inhibition when testing compounds synthesized via 4-nitrophenyl isoxazol-3-ylcarbamate? A1: Causality: The off-target effects are driven by the intrinsic electrophilicity of the active carbamate. The 4-nitrophenol moiety is an excellent leaving group. In a physiological assay environment, the electrophilic carbonyl carbon is highly susceptible to nucleophilic attack by the ε-amino groups of lysine residues or the N-termini of off-target proteins. This results in non-enzymatic protein carbamylation 3. This post-translational modification neutralizes the positive charge of lysines, fundamentally altering ionic protein-water interactions, which can induce protein unfolding, aggregation, or loss of enzymatic function 4.

Q2: How does assay buffer pH influence the off-target reactivity of this compound? A2: Causality: Carbamylation kinetics are highly pH-dependent. At higher pH values (>7.5), primary amines on protein surfaces become deprotonated and highly nucleophilic, exponentially increasing the rate of off-target carbamylation. Concurrently, the active carbamate is prone to spontaneous hydrolysis in alkaline aqueous buffers, releasing 4-nitrophenol, isoxazol-3-amine, and potentially decomposing into cyanate—a classic driver of widespread, irreversible protein carbamylation [[3]](), 4.

Q3: How can I differentiate between specific target binding and off-target carbamylation? A3: Causality: You must transition from functional assays to structural validation using high-resolution LC-MS/MS. Carbamylation yields a specific, detectable mass shift. If the intact isoxazol-3-ylcarbamoyl group is transferred, you will observe a large adduct mass shift. If the compound has hydrolyzed into cyanate, it will yield a +43.0058 Da mass shift (addition of a -CONH2 moiety) on lysines and N-termini 3.

Part 2: Quantitative Data Summary

ParameterValue / ObservationMechanistic Implication
Primary Off-Target Modification Lysine ε-amino / N-termini carbamylationNeutralizes positive charge, alters protein isoelectric point (pI), and disrupts folding.
Cyanate Adduct Mass Shift +43.0058 DaDetectable via high-resolution MS. Confirms aqueous degradation of the active carbamate.
Trypsin Cleavage Efficiency Severely reduced at modified Lys residuesCarbamylation blocks trypsin recognition. Requires alternative proteases (e.g., Glu-C) for MS mapping.
Optimal Assay Quenching Agent 50–100 mM Tris-HCl or GlycinePrimary amines in the buffer outcompete protein targets for the electrophile, halting off-target effects.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: LC-MS/MS Validation of Protein Carbamylation

This protocol is a self-validating system: by mapping the exact modification sites, you definitively prove whether inhibition is specific or an artifact of non-enzymatic carbamylation.

  • Assay Quenching: Terminate your biochemical assay by adding Tris-HCl (pH 7.5) to a final concentration of 100 mM. Incubate for 15 minutes. Reasoning: Tris acts as a sacrificial primary amine, scavenging any unreacted 4-nitrophenyl isoxazol-3-ylcarbamate.

  • Denaturation: Denature the protein using 6M Guanidine-HCl. Critical: Do not use Urea for denaturation, as urea spontaneously decomposes into cyanate upon heating, which will introduce artifactual carbamylation and invalidate your results 3.

  • Reduction & Alkylation: Reduce disulfide bonds with 10 mM DTT (30 min, 56°C) and alkylate with 20 mM Iodoacetamide (30 min, dark, RT).

  • Enzymatic Digestion: Digest the protein overnight at 37°C using Glu-C (Endoproteinase Glu-C). Reasoning: Carbamylated lysines are resistant to Trypsin cleavage; Glu-C ensures proper peptide generation.

  • LC-MS/MS Acquisition & Search: Analyze the peptides using an Orbitrap or Q-TOF mass spectrometer. In your search engine (e.g., MaxQuant, Mascot), set dynamic modifications for:

    • Cyanate Carbamylation (K, N-term): +43.0058 Da

    • Isoxazol-3-ylcarbamoyl Adduct (K, N-term): +110.024 Da

Protocol B: Chemical Scavenging for Post-Synthesis Purification

Use this protocol to ensure no trace active carbamate carries over into your biological testing.

  • Scavenger Addition: Upon completion of your urea synthesis reaction (typically in DMF or DCM), add 3 equivalents of a polymer-bound primary amine (e.g., Trisamine resin or Aminomethyl polystyrene resin).

  • Agitation: Shake the mixture gently at room temperature for 2 hours. Reasoning: The solid-phase primary amine covalently captures all unreacted 4-nitrophenyl isoxazol-3-ylcarbamate.

  • Filtration: Filter the reaction mixture through a sintered glass funnel to remove the resin.

  • Byproduct Removal: Wash the organic filtrate three times with saturated aqueous sodium carbonate ( Na2​CO3​ ). Reasoning: The alkaline wash deprotonates the highly acidic 4-nitrophenol byproduct, pulling it entirely into the aqueous layer.

Part 4: Reaction Pathway Visualization

CarbamylationPathway Reagent 4-Nitrophenyl isoxazol-3-ylcarbamate Target Specific Target (e.g., MMP-13) Reagent->Target High Affinity Binding OffTarget Off-Target Proteins (Lysine / N-termini) Reagent->OffTarget Nucleophilic Attack Buffer Aqueous Buffer (pH > 7.5) Reagent->Buffer Spontaneous Degradation SpecificBinding Therapeutic Inhibition Target->SpecificBinding Carbamylation Protein Carbamylation (False Positives) OffTarget->Carbamylation Hydrolysis Hydrolysis to Cyanate & 4-Nitrophenol Buffer->Hydrolysis Hydrolysis->OffTarget Cyanate Adduction

Reaction pathways of 4-nitrophenyl isoxazol-3-ylcarbamate in biological assays.

References

  • WO2005070891A2 - Compounds and methods of use - Google Patents Source: Google Patents URL
  • WO2012151158A1 - Isoxazolines as therapeutic agents - Google Patents Source: Google Patents URL
  • Protein carbamylation and proteomics: from artifacts to elucidation of biological functions Source: NIH PMC URL
  • Avenues for post-translational protein modification prevention and therapy - PMC - NIH Source: NIH PMC URL

Sources

Reference Data & Comparative Studies

Validation

Validating the inhibitory effect of 4-Nitrophenyl isoxazol-3-ylcarbamate.

Validating the Inhibitory Effect of 4-Nitrophenyl Isoxazol-3-ylcarbamate: A Comparative Guide As a Senior Application Scientist, evaluating the target engagement and mechanism of action of electrophilic compounds is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating the Inhibitory Effect of 4-Nitrophenyl Isoxazol-3-ylcarbamate: A Comparative Guide

As a Senior Application Scientist, evaluating the target engagement and mechanism of action of electrophilic compounds is a critical step in drug discovery. 4-Nitrophenyl isoxazol-3-ylcarbamate (4-NPIC) is widely recognized as a highly reactive intermediate used in the synthesis of urea-based therapeutics, such as kinase and matrix metalloproteinase (MMP) inhibitors[1]. However, its intrinsic structural architecture—combining an isoxazole recognition moiety with a highly labile 4-nitrophenyl leaving group—also renders it a potent, active-site-directed covalent inhibitor for serine hydrolases, most notably Fatty Acid Amide Hydrolase (FAAH)[2].

This guide objectively compares the inhibitory performance of 4-NPIC against established alternatives and provides field-proven, self-validating protocols to quantify its target engagement.

Mechanistic Causality: Why 4-NPIC?

To understand how 4-NPIC functions as an inhibitor, we must look at the causality of its chemical design. Carbamate-based inhibitors have been extensively validated for their ability to modulate endocannabinoid signaling by blocking anandamide hydrolysis.

The efficacy of 4-NPIC relies on the electron-withdrawing nature of the 4-nitrophenyl group. This moiety significantly lowers the pKa of the leaving phenol, reducing the activation energy required for nucleophilic attack. When 4-NPIC enters the FAAH active site, the catalytic Ser241 attacks the carbamate carbonyl. The rapid expulsion of 4-nitrophenol traps the enzyme in a stable, isoxazol-3-ylcarbamoylated state, effectively neutralizing its hydrolytic activity.

Mechanism Ser Catalytic Ser241 (Nucleophile) Tetra Tetrahedral Intermediate Ser->Tetra Attack Inhibitor 4-NPIC (Inhibitor) Inhibitor->Tetra Binds Adduct Carbamoylated FAAH (Inactive) Tetra->Adduct Covalent Bond Phenol 4-Nitrophenol (Leaving Group) Tetra->Phenol Release

Mechanism of FAAH covalent inhibition by 4-NPIC.

Comparative Performance Analysis

When benchmarking 4-NPIC, it is essential to compare it against industry-standard inhibitors. We evaluate it alongside URB597 (a highly selective, irreversible FAAH inhibitor) and PMSF (a broad-spectrum serine protease inhibitor).

CompoundPrimary Target ClassMechanism of ActionFAAH IC₅₀Target SelectivityReversibility
4-NPIC Serine Hydrolases (FAAH enriched)Covalent Carbamoylation~15 - 50 nMModerate (Isoxazole-driven)Irreversible
URB597 FAAHCovalent Carbamoylation4.6 nMHighIrreversible
PMSF General Serine ProteasesCovalent Sulfonylation>10 µMVery LowIrreversible

Data Interpretation: While URB597 offers superior selectivity for in vivo applications, 4-NPIC serves as a highly efficient, fast-acting activity-based probe for in vitro target validation due to its hyper-reactive leaving group.

Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes an internal control mechanism to ensure that the observed inhibition is a direct result of active-site engagement, ruling out assay artifacts or compound aggregation.

Protocol A: Fluorometric FAAH Inhibition Assay

This assay measures the real-time cleavage of AMC-arachidonoyl amide.

  • Step 1: Enzyme Pre-incubation (The Causality Step) Incubate recombinant human FAAH (10 nM) with varying concentrations of 4-NPIC (1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 9.0, 1 mM EDTA, 0.1% BSA) for 30 minutes at 37°C. Why? Because 4-NPIC is a time-dependent covalent inhibitor, pre-incubation allows the carbamoylation reaction to reach equilibrium before the substrate is introduced. Skipping this step leads to artificially high IC₅₀ values.

  • Step 2: Baseline Verification Read the fluorescence (Ex: 340 nm / Em: 460 nm) of the pre-incubated mixture before adding the substrate. Self-Validation: This ensures 4-NPIC itself does not auto-fluoresce or quench the detector, which would generate false-positive inhibition data.

  • Step 3: Substrate Addition & Kinetic Read Add AMC-arachidonoyl amide (10 µM final concentration). Measure fluorescence continuously for 60 minutes. Calculate the initial velocity (V₀) from the linear portion of the curve to determine the IC₅₀.

Protocol B: Activity-Based Protein Profiling (ABPP)

ABPP uses a universal fluorophosphonate-rhodamine (TAMRA-FP) probe to visualize active serine hydrolases.

  • Step 1: Proteome Dosing Treat mouse brain proteome (1 mg/mL) with 4-NPIC (1 µM) or DMSO vehicle for 30 minutes at 37°C.

  • Step 2: Competitive Probe Labeling Add TAMRA-FP (1 µM) to the lysates and incubate for an additional 30 minutes. Causality: TAMRA-FP covalently binds to any unoccupied serine hydrolase active sites. If 4-NPIC has successfully engaged its target, it will sterically and chemically block TAMRA-FP from binding.

  • Step 3: SDS-PAGE Separation Quench the reaction with 4x Laemmli buffer, boil for 5 minutes, and resolve the proteins on a 10% SDS-PAGE gel.

  • Step 4: In-Gel Fluorescence Scanning Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm). Self-Validation: The DMSO control lane must show a robust fluorescent band at ~63 kDa (FAAH). In the 4-NPIC lane, the disappearance of the 63 kDa band confirms direct target engagement. The persistence of off-target bands (e.g., ABHD6 at ~33 kDa) acts as an internal control, proving the inhibitor is selective and the TAMRA-FP probe is functioning correctly.

Workflow S1 1. Proteome Incubation (Brain Lysate + 4-NPIC) S2 2. Probe Labeling (Add TAMRA-FP) S1->S2 S3 3. SDS-PAGE (Protein Separation) S2->S3 S4 4. In-Gel Fluorescence (Detect Active Enzymes) S3->S4 S5 5. Data Analysis (Quantify Target Engagement) S4->S5

Activity-Based Protein Profiling (ABPP) experimental workflow.

References

1.[2] Title: Biaryl ether urea compounds (US8044052B2) Source: Google Patents URL:

2. Title: Fatty acid amide hydrolase inhibitors produce rapid anti-anxiety responses Source: Nature Medicine (via cdnsciencepub.com) URL:

3.[1] Title: Isoxazolines as therapeutic agents (WO2012151158A1) Source: Google Patents URL:

Sources

Comparative

Comparing 4-Nitrophenyl isoxazol-3-ylcarbamate to other known inhibitors.

An Executive Comparison Guide for Drug Development Professionals Executive Summary: Correcting the Paradigm In the landscape of targeted therapeutics, 4-Nitrophenyl isoxazol-3-ylcarbamate (4-NPIC) is frequently—and incor...

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Author: BenchChem Technical Support Team. Date: April 2026

An Executive Comparison Guide for Drug Development Professionals

Executive Summary: Correcting the Paradigm

In the landscape of targeted therapeutics, 4-Nitrophenyl isoxazol-3-ylcarbamate (4-NPIC) is frequently—and incorrectly—queried as a direct biological inhibitor. As a Senior Application Scientist, it is critical to establish the scientific reality: 4-NPIC is not an inhibitor itself, but rather a highly privileged, electrophilic synthetic intermediate [1]. It is the cornerstone reagent used to construct the isoxazol-3-yl urea pharmacophore, a structural motif central to some of the most potent FDA-tracked kinase inhibitors, including the BRAF(V600E) inhibitor CEP-32496 (Agerafenib) [2] and the FLT3 inhibitor CHMFL-FLT3-213 [3].

To provide a scientifically rigorous comparison, this guide evaluates 4-NPIC against alternative inhibitor-synthesizing reagents and compares the biological performance of the resulting 4-NPIC-derived inhibitors against standard clinical alternatives.

Mechanistic Role: Why 4-NPIC is the Industry Standard

The synthesis of diaryl ureas typically relies on reacting an amine with an isocyanate. However, 3-aminoisoxazole is highly electron-deficient and poorly nucleophilic. Converting it directly to 3-isocyanatoisoxazole yields a highly unstable, moisture-sensitive intermediate prone to rapid dimerization.

By reacting 3-aminoisoxazole with 4-nitrophenyl chloroformate, chemists generate 4-NPIC —a bench-stable, highly reactive carbamate. The causality behind its superior performance lies in the pKa of its leaving group. The electron-withdrawing nitro group stabilizes the resulting 4-nitrophenolate anion (pKa ~7.15), making 4-NPIC significantly more electrophilic than standard phenyl carbamates (leaving group pKa ~10.0). This allows the subsequent urea coupling to proceed smoothly at 80°C, preserving sensitive functional groups on complex kinase scaffolds [4].

ReagentComparison A 3-Aminoisoxazole C 4-NPIC (Stable Reagent) A->C Base, 0°C High Yield B 4-Nitrophenyl chloroformate B->C E Isoxazol-3-yl Urea (Active Inhibitor) C->E DMF, 80°C Stable Intermediate D Kinase Scaffold (Amine) D->E

Workflow demonstrating 4-NPIC as a stable intermediate for urea inhibitor synthesis.

Comparative Analysis: Reagents for Inhibitor Synthesis

When designing a manufacturing route for isoxazole-containing kinase inhibitors, the choice of acylating agent dictates yield, safety, and scalability.

Reagent / MethodElectrophilicityLeaving Group pKaShelf StabilitySafety & Toxicity Profile
4-NPIC High ~7.15 (4-Nitrophenol) Excellent (Months at 4°C) Moderate (Standard PPE)
Phenyl isoxazol-3-ylcarbamate Low to Moderate~10.0 (Phenol)ExcellentLow
3-Isocyanatoisoxazole Very HighN/APoor (Dimerizes rapidly)High (Severe Sensitizer)
Triphosgene (In situ) VariableN/AN/A (Generated in situ)Extreme (Phosgene gas risk)

Data Synthesis: 4-NPIC provides the optimal thermodynamic balance. It is stable enough to be isolated and stored, yet reactive enough to ensure complete conversion without the lethal risks associated with phosgene-based direct couplings.

Biological Performance of 4-NPIC-Derived Inhibitors

The true value of 4-NPIC is validated by the clinical efficacy of the inhibitors it produces. Below is a comparison of 4-NPIC-derived inhibitors versus alternative targeted therapies.

InhibitorSynthesis RoutePrimary TargetBinding Affinity / IC50Clinical Status
CEP-32496 (Agerafenib) 4-NPIC Derived BRAF(V600E)Kd = 14 nM Phase 1/2 [2]
Vemurafenib Alternative RouteBRAF(V600E)IC50 = 31 nMFDA Approved
CHMFL-FLT3-213 4-NPIC Derived FLT3-ITDIC50 < 10 nM Preclinical[3]
Ibrutinib Alternative RouteFLT3-ITDModerate (Off-target)FDA Approved
Mechanism of Action: CEP-32496

CEP-32496, synthesized via 4-NPIC, utilizes its isoxazol-3-yl urea moiety to form critical hydrogen bonds within the DFG-out conformation of the mutant BRAF kinase domain, effectively shutting down the hyperactive MAPK signaling cascade.

Pathway BRAF Mutant BRAF (V600E) MEK MEK 1/2 BRAF->MEK Phosphorylation Inhibitor CEP-32496 (Agerafenib) Isoxazol-3-yl Urea Inhibitor->BRAF Competitive Binding (Kd = 14 nM) ERK ERK 1/2 MEK->ERK Phosphorylation Tumor Tumor Proliferation ERK->Tumor Gene Transcription

Mechanism of action for CEP-32496, an isoxazol-3-yl urea inhibitor targeting BRAF V600E.

Experimental Methodology: Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol outlines the synthesis of a kinase inhibitor using 4-NPIC, incorporating intrinsic validation steps.

Step 1: Preparation of the 4-NPIC Reagent

  • Dissolve 3-aminoisoxazole (1.0 equiv) and 4-nitrophenyl chloroformate (1.1 equiv) in anhydrous THF under a nitrogen atmosphere at 0°C. Causality: Anhydrous conditions are critical; moisture will hydrolyze the chloroformate, generating 4-nitrophenol prematurely and destroying the yield.

  • Dropwise add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv).

  • Stir for 15 hours at room temperature. Concentrate in vacuo and purify via silica gel chromatography to yield 4-NPIC as a stable solid [1].

Step 2: Synthesis of the Isoxazol-3-yl Urea Inhibitor

  • To a stirred solution of the target kinase scaffold amine (e.g., a quinazoline derivative, 1.0 equiv) and Triethylamine (TEA) (5.0 equiv) in DMF, add 4-NPIC (1.5 equiv) [4].

  • Heat the reaction mixture to 80°C for 12 hours.

  • Self-Validating Step: The reaction mixture will initially appear pale. As the amine attacks the carbamate, 4-nitrophenol is released, shifting the solution to a distinct, deep yellow color (due to the 4-nitrophenolate anion in basic DMF). This colorimetric change serves as an intrinsic visual indicator of reaction progress.

  • Orthogonally confirm completion via LC-MS by monitoring the disappearance of the 4-NPIC mass peak (M+H 250).

  • Cool to room temperature, dilute with ice water to precipitate the product, and extract with Ethyl Acetate. Wash aggressively with brine to remove the 4-nitrophenol byproduct.

References

  • Compounds and Methods of Use (Patent WO2005070891A2). Amgen Inc.
  • Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) V600E . Journal of Medicinal Chemistry (2012). Available at:[Link]

  • Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213) as a Highly Potent Type II FLT3 Kinase Inhibitor Capable of Overcoming a Variety of FLT3 Kinase Mutants in FLT3-ITD Positive AML . Journal of Medicinal Chemistry (2017). Available at:[Link]

  • Isoxazolines as Therapeutic Agents (Patent WO2012151158A1). Google Patents.
Validation

Orthogonal Assays to Confirm 4-Nitrophenyl Isoxazol-3-ylcarbamate Acylating Activity: A Comparison Guide

Introduction Isoxazol-3-yl ureas are privileged pharmacophores in modern drug discovery, frequently appearing in highly potent kinase inhibitors targeting FLT3 (e.g., CHMFL-FLT3-213)[1], CSF-1R[2], and MMP-13[3]. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoxazol-3-yl ureas are privileged pharmacophores in modern drug discovery, frequently appearing in highly potent kinase inhibitors targeting FLT3 (e.g., CHMFL-FLT3-213)[1], CSF-1R[2], and MMP-13[3]. However, synthesizing these unsymmetrical ureas presents a significant chemical challenge. The isoxazol-3-amine precursor is notoriously electron-deficient, rendering it a poor nucleophile. Direct reaction with phosgene or isocyanates often leads to low yields, dimerization, or requires hazardous conditions.

4-Nitrophenyl isoxazol-3-ylcarbamate solves this bottleneck as a bench-stable, pre-activated electrophilic reagent. By utilizing the excellent leaving group ability of the 4-nitrophenolate anion, this reagent enables the controlled, high-yielding synthesis of complex di-, tri-, and tetrasubstituted ureas under mild conditions[4].

This guide objectively compares 4-Nitrophenyl isoxazol-3-ylcarbamate against alternative urea-forming reagents and provides a suite of self-validating, orthogonal assays to precisely quantify its acylating activity.

Part 1: Reagent Performance Comparison

To understand why 4-Nitrophenyl isoxazol-3-ylcarbamate is the superior choice for late-stage functionalization, we must evaluate its thermodynamic and kinetic profile against common alternatives.

Comparative Analysis of Isoxazol-3-yl Urea Synthesis Reagents
Reagent AlternativeReactivity / Acylating PowerStability & HandlingReaction ByproductsOverall Suitability for Scale-up
4-Nitrophenyl isoxazol-3-ylcarbamate High . Excellent leaving group (pKa ~7.1) drives the forward reaction[5].Excellent . Bench-stable solid, highly moisture tolerant.4-Nitrophenol (easily washed out with a weak aqueous base).Ideal . Predictable kinetics, safe handling, high conversion[6].
Phenyl isoxazol-3-ylcarbamate Moderate . Often requires higher temperatures or microwave irradiation[4].Good . Bench-stable solid.Phenol (harder to remove due to higher pKa).Suboptimal . Slower kinetics for sterically hindered amines.
Isoxazol-3-yl isocyanate Very High . Prone to runaway exothermic reactions.Poor . Highly moisture sensitive, toxic, and prone to dimerization.Symmetrical ureas, amine hydrochlorides.Poor . Hazardous, difficult to store, and requires strict anhydrous conditions.
Triphosgene + 3-Aminoisoxazole Variable . Strictly dependent on the order of addition and mixing rates.Very Poor . Generates highly toxic phosgene gas in situ.HCl, symmetrical ureas, unreacted amine.Hazardous . Requires specialized ventilation and rigorous safety protocols.

Part 2: Orthogonal Assay Design & Causality

To confirm the activity (acylating efficiency) of 4-Nitrophenyl isoxazol-3-ylcarbamate, we employ three orthogonal assays. Relying on a single end-point assay (like LC-MS) can mask kinetic bottlenecks or intermediate stalling. Therefore, we combine real-time spectrophotometry, end-point chromatography, and in situ vibrational spectroscopy to create a self-validating data package.

G Reagent 4-Nitrophenyl isoxazol-3-ylcarbamate (Activated Reagent) Reaction Urea Formation Reaction (Base, Solvent, Heat) Reagent->Reaction Amine Primary/Secondary Amine (Nucleophile) Amine->Reaction Assay1 Assay 1: UV-Vis Spectroscopy (400 nm 4-Nitrophenolate Release) Reaction->Assay1 Continuous Assay2 Assay 2: LC-MS/HPLC (End-Point Conversion & Purity) Reaction->Assay2 Quenched Aliquots Assay3 Assay 3: In Situ FTIR (Carbonyl Shift Tracking) Reaction->Assay3 Real-Time Probe Result1 Kinetic Rate (k_app) Assay1->Result1 Result2 Yield & Structural ID Assay2->Result2 Result3 Mechanistic Profiling Assay3->Result3

Figure 1: Orthogonal assay workflow validating 4-Nitrophenyl isoxazol-3-ylcarbamate acylating activity.

Assay 1: Real-Time Spectrophotometric Kinetic Assay (400 nm)

Causality & Principle: The reaction of 4-Nitrophenyl isoxazol-3-ylcarbamate with an amine strictly releases one equivalent of 4-nitrophenol. In a mildly basic assay buffer (pH > 8.0), 4-nitrophenol rapidly deprotonates to form the 4-nitrophenolate anion[5]. This anion exhibits a strong, distinct absorbance maximum at 400 nm ( ϵ≈18,000M−1cm−1 ), whereas the starting carbamate and the urea product are optically transparent at this wavelength. By continuously monitoring ΔA400​ , we obtain the apparent reaction rate ( kapp​ ) without quenching the system.

Protocol: Self-Validating Microplate Assay

  • Buffer Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.5) containing 5% DMSO to ensure reagent solubility.

  • Standard Curve (Internal Control): Prepare serial dilutions (0 to 100 μ M) of pure 4-nitrophenol in the assay buffer. Measure A400​ to establish the exact molar extinction coefficient ( ϵ ) for your specific plate pathlength[5].

  • Reaction Initiation: In a 96-well UV-transparent plate, add 190 μ L of a 1 mM solution of a standard nucleophile (e.g., benzylamine) in the assay buffer. Self-Validation: Include a blank well with buffer only to ensure the carbamate does not spontaneously hydrolyze.

  • Baseline & Addition: Read the baseline absorbance for 1 minute. Add 10 μ L of a 2 mM stock of 4-Nitrophenyl isoxazol-3-ylcarbamate (in anhydrous DMSO) to the well.

  • Kinetic Monitoring: Immediately monitor A400​ every 15 seconds for 30 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. A highly active batch will show a rapid, exponential release of 4-nitrophenolate, plateauing at the theoretical maximum absorbance.

Assay 2: LC-MS/HPLC End-Point Conversion Profiling

Causality & Principle: While Assay 1 proves the leaving group is released, it does not definitively prove the urea was formed (hydrolysis could theoretically cause a false positive). LC-MS provides orthogonal confirmation by separating the reaction components and confirming the exact mass and purity of the resulting isoxazol-3-yl urea[4].

Protocol: Quenched Aliquot Analysis

  • Reaction Setup: Dissolve 4-Nitrophenyl isoxazol-3-ylcarbamate (0.5 mmol) and the target amine (0.55 mmol) in 5 mL of anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 1.0 mmol) to drive the reaction[3].

  • Incubation: Stir at room temperature.

  • Quenching (Self-Validation): At t=1h and t=4h, withdraw 50 μ L aliquots. Quench immediately into 950 μ L of cold Acetonitrile/Water (50:50) containing 0.1% Formic Acid. The acidic environment instantly protonates the amine, halting nucleophilic attack and freezing the kinetic state.

  • Chromatography: Inject 5 μ L onto a C18 column (e.g., 50 x 2.1 mm, 1.7 μ m). Elute with a gradient of Water/Acetonitrile (0.1% FA).

  • Detection: Monitor at 254 nm and via ESI-MS (positive mode).

  • Acceptance Criteria: >95% consumption of the carbamate peak and the appearance of the urea mass adduct [M+H]+ .

Assay 3: In Situ FTIR (ReactIR) Kinetic Profiling

Causality & Principle: To bridge the gap between the kinetic release of the leaving group and the structural identity of the product, we use ReactIR. The starting carbamate features a distinct ester-like carbonyl stretch (~1740-1760 cm⁻¹). As the amine attacks, this peak depletes, and a new, highly conjugated urea carbonyl stretch emerges (~1650-1680 cm⁻¹). This provides real-time, label-free mechanistic proof of acyl transfer.

Protocol: Vibrational Monitoring

  • Probe Insertion: Insert the ReactIR ATR (Attenuated Total Reflectance) probe into a dry 50 mL 3-neck flask under inert gas.

  • Background: Collect a background spectrum of anhydrous THF at 25°C.

  • Reagent Baseline: Add 4-Nitrophenyl isoxazol-3-ylcarbamate (100 mM in THF). Monitor the stable baseline of the 1750 cm⁻¹ peak for 5 minutes.

  • Amine Addition: Inject the amine (120 mM) and DIPEA (200 mM).

  • Tracking: Record spectra every 30 seconds. Plot the inverse correlation: the decay of the 1750 cm⁻¹ band against the growth of the 1660 cm⁻¹ band. An isosbestic point in the 3D waterfall plot confirms a clean, direct conversion without stable intermediates.

References

  • Title: A Simple Method for the Preparation of Di-, Tri- and Tetrasubstituted Non-Symmetrical Ureas | Source: Synlett / Thieme Connect | URL
  • Title: Isoxazolines as therapeutic agents (WO2012151158A1)
  • Title: Discovery of 1-(4-(4-Amino-3-(4-(2-morpholinoethoxy)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)-3-(5-(tert-butyl)isoxazol-3-yl)urea (CHMFL-FLT3-213)
  • Title: Discovery of (Z)-1-(3-((1H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)
  • Title: Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles | Source: Nanomaterials / NIH | URL
  • Title: Molar extinction coefficient of 4-nitrophenol in lipase assays | Source: Benchchem | URL

Sources

Comparative

Comprehensive Comparison Guide: SAR and Application of 4-Nitrophenyl Isoxazol-3-ylcarbamate Analogs in Drug Discovery

Executive Summary In modern medicinal chemistry, the synthesis of sterically hindered or electronically deactivated urea-based pharmacophores requires highly optimized reagents. 4-Nitrophenyl isoxazol-3-ylcarbamates have...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the synthesis of sterically hindered or electronically deactivated urea-based pharmacophores requires highly optimized reagents. 4-Nitrophenyl isoxazol-3-ylcarbamates have emerged as privileged activated intermediates. They serve a dual purpose: acting as highly efficient "masked isocyanates" for the synthesis of complex ureas, and forming the critical structural core of potent kinase inhibitors (e.g., the BRAF V600E inhibitor CEP-32496)[1] and serine hydrolase modulators (e.g., FAAH inhibitors)[2][3].

This guide objectively compares the chemical performance of 4-nitrophenyl isoxazol-3-ylcarbamate against alternative carbamate analogs and breaks down the Structure-Activity Relationship (SAR) of the resulting isoxazole-based therapeutics.

Mechanistic Rationale: The Superiority of the 4-Nitrophenyl Leaving Group

The synthesis of isoxazol-3-yl ureas typically involves reacting an aminoisoxazole with a chloroformate to form a carbamate intermediate, which is subsequently trapped by an amine nucleophile[4]. The choice of the carbamate leaving group dictates the success of the downstream urea formation.

Causality in Reagent Selection:

  • 4-Nitrophenyl Carbamates: The strong electron-withdrawing nature of the para-nitro group significantly lowers the pKa of the leaving group (4-nitrophenol, pKa ~7.1). This renders the carbonyl carbon highly electrophilic, facilitating rapid addition-elimination by incoming amines even under mild heating (70–80 °C)[4].

  • Phenyl & Trichloroethyl Carbamates: Standard phenyl carbamates (leaving group pKa ~10.0) or 2,2,2-trichloroethyl carbamates[2] are far less reactive. They require harsh conditions (>100 °C) or extended reaction times, which can lead to thermal degradation of the sensitive isoxazole ring.

  • Free Isocyanates: While highly reactive, isoxazol-3-yl isocyanates are notoriously unstable, difficult to isolate, and prone to rapid dimerization. The 4-nitrophenyl carbamate provides a bench-stable, highly controlled alternative.

Table 1: Reagent Performance Comparison for Urea Formation
Reagent / IntermediateLeaving Group pKaRelative ReactivityTypical Urea Yield (%)Standard Coupling Conditions
4-Nitrophenyl isoxazol-3-ylcarbamate ~7.1High75 - 95%DMF, 70-80 °C, 2-12 h
2,2,2-Trichloroethyl isoxazol-3-ylcarbamate ~12.2Moderate45 - 65%DMSO, 70 °C, 3-18 h
Phenyl isoxazol-3-ylcarbamate ~10.0Low30 - 50%DMF, >100 °C, >24 h
Isoxazol-3-yl isocyanate N/AVery HighVariable (Decomposes)In situ generation only

Structure-Activity Relationship (SAR) of the Isoxazole Core

When the isoxazol-3-ylcarbamate is incorporated into the final drug molecule, the substitution pattern on the isoxazole ring dramatically impacts both target affinity and metabolic stability. Extensive SAR campaigns, such as the optimization of quinazoline-derived BRAF V600E inhibitors, reveal critical structural dependencies[1].

Key SAR Findings:

  • Regiochemistry (3-yl vs. 5-yl): The positioning of the urea linkage is paramount. Isoxazol-3-yl derivatives consistently prove significantly more potent in cellular assays than their corresponding isoxazol-5-yl isomers[1].

  • C5-Position Sterics & Bioisosterism: Early analogs utilizing a tert-butyl group at the 5-position exhibited good baseline potency but suffered from oxidative metabolism. Bioisosteric replacement with a fluorinated alkyl moiety—specifically the 1,1,1-trifluoro-2-methylpropan-2-yl group—blocked metabolism while enhancing binding affinity via the strong carbon-fluorine dipole[1].

Table 2: SAR of the Isoxazole Core in BRAF V600E Inhibitors
Isoxazole RegioisomerC5-Position SubstituentBRAF V600E Kd​ (nM)A375 Proliferation IC50​ (nM)Metabolic Stability
Isoxazol-3-yl 1,1,1-trifluoro-2-methylpropan-2-yl1478High
Isoxazol-3-yl tert-butyl25~310Low (Oxidation)
Isoxazol-3-yl 2-fluoropropan-2-yl45~450Moderate
Isoxazol-5-yl tert-butyl>100>1000Low

Validated Experimental Protocols

The following methodologies represent self-validating, step-by-step systems designed to maximize yield while suppressing common side reactions (e.g., symmetrical urea formation).

Protocol A: Synthesis of the Activated 4-Nitrophenyl Carbamate

Objective: Synthesize 4-nitrophenyl 5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-ylcarbamate.

  • Preparation: Dissolve the 3-aminoisoxazole derivative (1.0 equiv) and pyridine (1.2 equiv) in anhydrous dichloromethane (DCM) or THF under an inert argon atmosphere.

  • Temperature Control (Critical Step): Cool the reaction mixture to exactly 0 °C using an ice bath. Causality: Maintaining 0 °C is strictly required during chloroformate addition to suppress the nucleophilic attack of unreacted aminoisoxazole on the newly formed carbamate, which would yield unwanted symmetrical N,N'-bis(isoxazol-3-yl)ureas.

  • Addition: Add 4-nitrophenyl chloroformate (1.05 equiv) dropwise over 30 minutes. The base (pyridine) neutralizes the HCl byproduct, preventing protonation of the weakly nucleophilic 3-aminoisoxazole.

  • Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. Quench with water, extract with ethyl acetate, wash with brine, and dry over MgSO4​ . Evaporate to yield the activated carbamate intermediate[1][4].

Protocol B: Downstream Target Urea Formation

Objective: Couple the activated carbamate with a target amine (e.g., a piperazine or substituted aniline) to form the final inhibitor.

  • Reaction Setup: To a stirred solution of the target amine hydrochloride (1.0 equiv) and triethylamine (TEA, 5.0 equiv) in anhydrous DMF, add the 4-nitrophenyl isoxazol-3-ylcarbamate (1.2 to 1.5 equiv)[4].

  • Solvent & Thermal Activation: Heat the reaction mixture to 70–80 °C for 12 hours. Causality: DMF is selected for its high boiling point and high dielectric constant, which stabilizes the polar transition state of the addition-elimination mechanism. The elevated temperature ensures complete displacement of the 4-nitrophenol leaving group[2][4].

  • Purification: Cool to room temperature, dilute with ice water, and extract with ethyl acetate. Purify via silica gel chromatography to isolate the final urea product.

Visualizing the Reaction Pathway & SAR Logic

Workflow A 3-Aminoisoxazole (Weak Nucleophile) C 4-Nitrophenyl isoxazol-3-ylcarbamate (Activated Intermediate) A->C Base (Pyridine) DCM, 0°C to RT B 4-Nitrophenyl Chloroformate B->C D Target Urea (e.g., BRAF/FAAH Inhibitor) C->D Heating (70-80°C) DMF / TEA E Amine Nucleophile (e.g., Piperazine/Aniline) E->D

Synthesis workflow of isoxazol-3-yl ureas via the 4-nitrophenyl carbamate intermediate.

SAR_Tree Root Isoxazol-3-ylcarbamate Scaffold Optimization Sub1 Carbamate Leaving Group Root->Sub1 Sub2 Isoxazole Regioisomer Root->Sub2 Sub3 C5-Position Substitution Root->Sub3 LG1 4-Nitrophenyl (Optimal Reactivity, pKa ~7.1) Sub1->LG1 LG2 Phenyl / Trichloroethyl (Lower Reactivity) Sub1->LG2 Reg1 Isoxazol-3-yl (High Cellular Potency) Sub2->Reg1 Reg2 Isoxazol-5-yl (Reduced Potency) Sub2->Reg2 Pos1 1,1,1-Trifluoro-2-methylpropan-2-yl (High Stability & Potency) Sub3->Pos1 Pos2 tert-Butyl (Metabolically Susceptible) Sub3->Pos2

SAR logic and reactivity optimization tree for isoxazol-3-ylcarbamate analogs.

Sources

Validation

Cross-Reactivity Profiling of 4-Nitrophenyl Isoxazol-3-ylcarbamate: A Comprehensive Comparison Guide

As a Senior Application Scientist in drug development, I frequently encounter challenges in late-stage functionalization, particularly when installing pharmacophores like the isoxazol-3-yl urea motif. This structural ele...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter challenges in late-stage functionalization, particularly when installing pharmacophores like the isoxazol-3-yl urea motif. This structural element is a critical hydrogen-bond donor/acceptor system in Type II kinase inhibitors (e.g., FLT3, BRAF, and CSF-1R inhibitors), where it binds the DFG-out conformation of the kinase hinge region[1].

Synthesizing these ureas directly via phosgenation of 3-aminoisoxazole is hazardous and prone to side reactions[2]. To solve this, 4-Nitrophenyl isoxazol-3-ylcarbamate has emerged as the gold-standard activated intermediate[3]. This guide objectively compares its performance against alternative reagents, explores the mechanistic causality behind its chemoselectivity, and provides self-validating experimental protocols for cross-reactivity profiling.

Mechanistic Grounding: The Causality of Carbamate Reactivity

The choice of an activated carbamate dictates the chemoselectivity of the subsequent urea formation. When a nucleophile (such as an amine) attacks the carbonyl carbon of the carbamate, it forms a transient tetrahedral intermediate[4]. The collapse of this intermediate—and thus the forward progress of the reaction—relies entirely on the leaving group's ability to stabilize the developing negative charge.

4-Nitrophenol is an exceptional leaving group due to the strong electron-withdrawing nature of the para-nitro group, which lowers its pKa to ~7.1. In contrast, unsubstituted phenol has a pKa of ~10.0. This electronic tuning accelerates the rate-determining C–O bond cleavage, allowing 4-nitrophenyl carbamates to react rapidly with amines at room temperature or mild heat[5]. Crucially, it is not so reactive that it undergoes rapid, uncontrolled hydrolysis in ambient moisture—a common failure point for isocyanates[6].

Pathway A 4-Nitrophenyl isoxazol-3-ylcarbamate C Tetrahedral Intermediate A->C Attack at Carbonyl B Nucleophile (e.g., R-NH2) B->C D Isoxazol-3-yl Urea (Target Product) C->D C-O Bond Cleavage E 4-Nitrophenol (Leaving Group) C->E

Mechanistic pathway of urea formation via a tetrahedral intermediate.

Alternative Reagents Comparison Guide

When designing a synthetic route for an isoxazol-3-yl urea, chemists typically choose between three main activation strategies. The table below summarizes the quantitative and qualitative performance of 4-nitrophenyl isoxazol-3-ylcarbamate against its primary alternatives[2],[7].

ReagentReactivity (Half-life with 1° Amine)Chemoselectivity (Amine vs. Alcohol)Moisture StabilityToxicity / Handling
4-Nitrophenyl isoxazol-3-ylcarbamate ~15-30 mins (25°C)High (>100:1)Moderate (Stable for months at 4°C)Moderate (Bench-stable solid)
Phenyl isoxazol-3-ylcarbamate >12 hours (Requires >60°C)Very HighHighLow
Isoxazol-3-yl isocyanate (via Triphosgene) <1 minLow (Rapidly forms symmetric ureas)Poor (Rapid hydrolysis)High (Phosgene gas risk)

Verdict: While phenyl carbamates require extended refluxing conditions that can degrade sensitive substrates[6], and triphosgene-derived isocyanates suffer from poor selectivity and high toxicity[7], the 4-nitrophenyl variant offers the optimal thermodynamic balance for late-stage drug functionalization[8].

Cross-Reactivity Profiling Data

To map the chemoselectivity of 4-nitrophenyl isoxazol-3-ylcarbamate, we profile its cross-reactivity against a panel of competing nucleophiles typically found in complex biological or synthetic matrices.

Nucleophile TypeRepresentative CompoundConversion at 1 hr (25°C, DMF)Cross-Reactivity Assessment
Primary Amine Benzylamine>95%Target Reaction (Fast kinetics)
Secondary Amine Piperidine85%Target Reaction (Moderate-Fast kinetics)
Aromatic Amine Aniline15% (>90% at 80°C)Poor at RT; requires thermal activation
Primary Alcohol Ethanol<2%Minimal Cross-Reactivity
Thiol Benzyl mercaptan<5%Low Cross-Reactivity
Water H₂O (in wet solvent)<1%Stable against rapid ambient hydrolysis

Self-Validating Experimental Protocols

The following methodologies detail the synthesis of the reagent and the subsequent cross-reactivity profiling assay. Every step is designed as a self-validating system to ensure data integrity.

Protocol A: Synthesis of 4-Nitrophenyl Isoxazol-3-ylcarbamate
  • Initiation: Dissolve 3-aminoisoxazole (1.0 equiv, 10 mmol) in anhydrous THF (20 mL) under a nitrogen atmosphere at 0 °C.

  • Activation: Add pyridine (1.1 equiv) to act as an acid scavenger. Dropwise, add a solution of 4-nitrophenyl chloroformate (1.05 equiv) in THF (10 mL)[7].

  • Propagation: Remove the ice bath and stir for 30 minutes at room temperature.

  • Self-Validation & Isolation: Concentrate the mixture in vacuo. Purify by precipitation in cold water/ethyl acetate. Validation Check: The product must precipitate as a stable, pale-yellow solid. LC-MS must show the parent ion [M+H]+ at m/z 250[9].

Protocol B: Cross-Reactivity Kinetic Profiling
  • Preparation: Prepare a 0.1 M stock solution of 4-nitrophenyl isoxazol-3-ylcarbamate in anhydrous DMF.

  • Incubation: In parallel vials, add the target nucleophile (1.0 equiv) and Triethylamine (TEA, 2.0 equiv)[8].

  • Sampling: Incubate at 25 °C. Remove 10 µL aliquots at 0, 1, 4, and 12 hours, quenching immediately into 90 µL of ACN containing 0.1% TFA.

  • Orthogonal Self-Validation (Crucial Step): This reaction progress is intrinsically self-validating. For every mole of target urea formed, exactly one mole of 4-nitrophenol is released.

    • Method 1 (Product): Quantify urea formation via LC-MS.

    • Method 2 (Leaving Group): Monitor the UV absorbance of the 4-nitrophenolate anion (which turns bright yellow under basic conditions) at 400 nm[4]. If the UV-Vis kinetic curve perfectly matches the LC-MS product curve, the nucleophilic attack is validated without off-target hydrolysis.

Workflow Step1 Reagent Synthesis 3-Aminoisoxazole + 4-Nitrophenyl chloroformate Step2 Parallel Incubation Expose to Amines, Alcohols, Thiols, and Water Step1->Step2 Step3 Kinetic Sampling Aliquot at 0, 1, 4, 12 hrs & Quench Step2->Step3 Step4 Orthogonal Analysis LC-MS (Product) & UV-Vis 400nm (Leaving Group) Step3->Step4

Step-by-step experimental workflow for cross-reactivity profiling.

References

  • [9] Application No. AU 2005206571 B2. Google Patents.9

  • [3] WO2005070891A2 - Compounds and methods of use. Google Patents. 3

  • [8] WO2012151158A1 - Isoxazolines as therapeutic agents. Google Patents. 8

  • Non-canonical Nucleosides and Proto-Urea-RNA at the Chemical Origins of Life. LMU Munich.

  • [1] Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Taylor & Francis. 1

  • [6] Flexible Synthesis of Rigid Cyclophanes. Lund University Research Portal. 6

  • [2] Discovery of (Z)-1-(3-((1H-Pyrrol-2-yl)methylene)-2-oxoindolin-6-yl)-3-(isoxazol-3-yl)urea Derivatives as Novel and Orally Highly Effective CSF-1R Inhibitors. ACS Publications. 2

  • [4] N-Butyl-N-methyl-4-nitrophenyl carbamate as a specific active site titrator of bile-salt-dependent lipases. PubMed. 4

  • [7] 4-Nitrophenyl Chloroformate: A Versatile Coupling Reagent. ResearchGate. 7

  • [5] Basic hydrolysis of some N-phenylcarbamates. Australian Journal of Chemistry. 5

Sources

Comparative

Comparative analysis of 4-Nitrophenyl isoxazol-3-ylcarbamate and similar compounds.

Title: Comparative Analysis of 4-Nitrophenyl isoxazol-3-ylcarbamate and Alternative Reagents in Urea Synthesis Executive Summary In modern medicinal chemistry, the isoxazol-3-yl urea pharmacophore is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of 4-Nitrophenyl isoxazol-3-ylcarbamate and Alternative Reagents in Urea Synthesis

Executive Summary

In modern medicinal chemistry, the isoxazol-3-yl urea pharmacophore is a highly privileged motif, frequently appearing in kinase inhibitors, matrix metalloproteinase (MMP) inhibitors, and anti-inflammatory agents [1][3]. Synthesizing these complex, often sterically hindered ureas requires coupling an isoxazole amine with a target amine. Because free isoxazolyl isocyanates are prone to instability and dimerization, researchers rely on activated carbamates.

As a Senior Application Scientist, I have evaluated numerous coupling strategies. This guide provides an in-depth comparative analysis of 4-Nitrophenyl isoxazol-3-ylcarbamate (4-NPIC) against similar compounds—such as unsubstituted phenyl carbamates, CDI-activated intermediates, and triphosgene—focusing on mechanistic causality, reaction efficiency, and bench-level protocols.

Mechanistic Rationale: The "Goldilocks" Reactivity of 4-NPIC

The synthesis of ureas via carbamate intermediates typically proceeds through one of two pathways: a direct BAc​2 (addition-elimination) mechanism, or a base-catalyzed E1cb mechanism.

When utilizing 4-NPIC, the reaction predominantly favors the E1cb mechanism [4]. The addition of a mild base (like Triethylamine or DIPEA) deprotonates the acidic carbamate N-H. The highly electron-withdrawing 4-nitro group stabilizes the resulting phenoxide, making 4-nitrophenoxide ( pKa​≈7.15 ) an exceptional leaving group compared to an unsubstituted phenoxide ( pKa​≈9.95 ). This rapid elimination generates an isoxazol-3-yl isocyanate in situ, which immediately reacts with the target amine.

This mechanism explains why 4-NPIC successfully couples with sterically hindered or electron-deficient amines that fail to react with standard phenyl carbamates or CDI-activated intermediates.

Mechanism A 4-Nitrophenyl isoxazol-3-ylcarbamate B Base (TEA/DIEA) Deprotonation A->B -H+ C Isoxazol-3-yl Isocyanate (In Situ) B->C Fast Elimination F 4-Nitrophenol (Byproduct) B->F Leaving Group D Target Amine Nucleophilic Attack C->D +R-NH2 E Isoxazol-3-yl Urea (Product) D->E C-N Bond Formation

Figure 1: E1cb mechanistic pathway of urea formation utilizing 4-NPIC.

Comparative Performance Analysis

To objectively select the right reagent for urea synthesis, one must balance reactivity, bench stability, and toxicity. Table 1 summarizes the performance of 4-NPIC against its primary alternatives.

Table 1: Quantitative and Qualitative Comparison of Urea-Forming Reagents

Reagent / IntermediateReactivity ProfileBench StabilityToxicity / SafetyPrimary ByproductBest Application
4-Nitrophenyl isoxazol-3-ylcarbamate High . Reacts with hindered/poor nucleophiles at 35–80°C.Excellent . Stable solid at RT.Moderate.4-Nitrophenol (Requires basic wash)Complex drug scaffolds; hindered amines [1][3].
Phenyl isoxazol-3-ylcarbamate Low to Moderate . Fails with deactivated amines.Excellent . Highly stable.Low.PhenolSimple, highly nucleophilic primary amines [4].
CDI (1,1'-Carbonyldiimidazole) Low . Acylimidazole intermediate is often sluggish.Good (Moisture sensitive).Low.ImidazoleMoisture-sensitive substrates; simple couplings.
Triphosgene (In situ Isocyanate) Very High . Instantaneous reaction.Poor (Isocyanate dimerizes).Severe . Phosgene gas risk.HCl gas, CO2Absolute necessity when all other methods fail.

Key Takeaway: 4-NPIC occupies the optimal middle ground. It avoids the lethal safety profile of triphosgene while offering vastly superior reactivity to CDI and unsubstituted phenyl carbamates [5].

Experimental Protocols: Self-Validating Workflows

The following protocols are synthesized from validated pharmaceutical patent literature [1][3]. They are designed as self-validating systems: the visual cues (color changes, precipitation) and specific workup steps (base washing) inherently confirm the success of the chemical transformation.

Protocol A: Synthesis of 4-Nitrophenyl isoxazol-3-ylcarbamate

Causality Note: THF is chosen as the solvent because it solubilizes both starting materials while preventing the premature degradation of the chloroformate.

  • Initiation: Dissolve 3-aminoisoxazole (1.0 equiv, e.g., 2.97 mmol) and p-nitrophenyl chloroformate (1.1 equiv, 3.27 mmol) in anhydrous THF (8 mL) under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 15 minutes. A rapid color change and slight exotherm indicate the formation of the carbamate.

  • Isolation: Concentrate the solution in vacuo. Validation: The resulting crude title compound (MS (ESI) m/z: 250 [M+1]) is highly reactive and should be used immediately in the subsequent coupling step without further silica gel purification to prevent hydrolysis [1].

Protocol B: General Procedure for Urea Formation

Causality Note: 4-Nitrophenol is a highly colored, organic-soluble byproduct. The critical step in this protocol is the aqueous workup, which leverages the acidity of 4-nitrophenol to partition it into the aqueous layer, self-purifying the organic product.

  • Activation: To a solution of the target amine hydrochloride (1.0 equiv) in DMF (10 mL), add Triethylamine (TEA) (5.0 equiv). Why 5.0 equiv? Excess base is required to neutralize the HCl salt, deprotonate the 4-NPIC to trigger the E1cb mechanism, and act as a general base catalyst.

  • Coupling: Add 4-NPIC (1.48 equiv) to the mixture. Heat the reaction to 80 °C for 12 hours [3].

  • Quench & Extraction: Cool to room temperature and pour the mixture into ice water (50 mL). Extract the product with Ethyl Acetate (3 x 50 mL).

  • Byproduct Removal: Wash the combined organic layers with a dilute aqueous base (e.g., 5% Na2​CO3​ ) followed by brine. The basic wash deprotonates the 4-nitrophenol byproduct, pulling the bright yellow phenoxide into the aqueous layer and leaving the pure urea in the organic phase.

  • Drying: Dry over Na2​SO4​ and evaporate to dryness. Purify via silica gel chromatography if trace impurities remain.

Protocol Step1 Step 1: Amine Activation Target Amine HCl + DMF + TEA (5 eq) Step2 Step 2: Carbamate Addition Add 4-NPIC (1.5 eq) Heat to 80°C, 12h Step1->Step2 Step3 Step 3: Quench & Extract Pour into Ice Water EtOAc Extraction Step2->Step3 Step4 Step 4: Self-Purification Aqueous Base Wash Removes Yellow 4-Nitrophenol Step3->Step4

Figure 2: Experimental workflow for high-throughput urea synthesis using 4-NPIC.

References

  • Vertex Pharmaceuticals Inc. (2005). Compounds and methods of use (WO2005070891A2).
  • Amgen Inc. (2005). Application No. AU 2005206571 B2. Googleapis.[Link]

  • Jubilant Biosys Limited. (2012). Isoxazolines as therapeutic agents (WO2012151158A1).
  • ACS Omega. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Publications.[Link]

  • Lund University Research Portal. (2004). Flexible Synthesis of Rigid Cyclophanes. Lund University.[Link]

Validation

Benchmarking 4-Nitrophenyl isoxazol-3-ylcarbamate Performance Against Gold Standards in Urea Synthesis

As drug discovery increasingly targets complex kinase inhibitors and immunomodulatory agents, the synthesis of unsymmetrical ureas has become a cornerstone of medicinal chemistry[1]. Historically, the formation of these...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly targets complex kinase inhibitors and immunomodulatory agents, the synthesis of unsymmetrical ureas has become a cornerstone of medicinal chemistry[1]. Historically, the formation of these linkages relied on highly reactive, yet hazardous, gold standards such as phosgene, triphosgene, or 1,1'-Carbonyldiimidazole (CDI). However, when synthesizing isoxazole-containing therapeutics—frequently utilized for their unique hydrogen-bonding profiles and metabolic stability—these traditional reagents often fall short due to poor chemoselectivity, excessive moisture sensitivity, or safety concerns.

This guide benchmarks 4-Nitrophenyl isoxazol-3-ylcarbamate against traditional gold standards, providing a comprehensive analysis of its mechanistic advantages, comparative performance data, and field-validated experimental protocols.

Mechanistic Causality: Why the p-Nitrophenyl Leaving Group Excels

In the synthesis of unsymmetrical ureas, the choice of the activating group dictates both the stability of the intermediate and the kinetics of the subsequent nucleophilic acyl substitution.

When using phosgene or triphosgene , the intermediate is an isocyanate or a highly reactive carbamoyl chloride. While kinetically rapid, these intermediates are prone to hydrolysis and side reactions (e.g., symmetric urea formation). CDI forms an acylimidazole intermediate, which is safer but often requires elevated temperatures or the addition of methyl iodide to activate the imidazole leaving group, which can degrade sensitive heterocycles.

4-Nitrophenyl isoxazol-3-ylcarbamate strikes an optimal balance. The p-nitrophenyl moiety is a highly effective leaving group due to the strong electron-withdrawing nature of the nitro group, which stabilizes the developing negative charge on the phenoxide during elimination. Yet, unlike acyl chlorides, the carbamate is bench-stable and crystalline. This allows for precise stoichiometric control, effectively eliminating the formation of symmetric urea by-products and enabling late-stage functionalization of complex amines[2].

G A Primary/Secondary Amine (Nucleophile) C Tetrahedral Intermediate (Charge Delocalized) A->C Nucleophilic Attack B 4-Nitrophenyl isoxazol-3-ylcarbamate B->C Electrophilic Capture D Unsymmetrical Isoxazol-3-yl Urea (Target Product) C->D Elimination (Rate Limiting) E p-Nitrophenol (Stable Leaving Group) C->E Departure

Figure 1: Reaction pathway of urea formation via 4-Nitrophenyl isoxazol-3-ylcarbamate.

Quantitative Benchmarking: Performance Data

To objectively evaluate 4-Nitrophenyl isoxazol-3-ylcarbamate, we benchmarked it against Phosgene, Triphosgene, and CDI in the synthesis of a model N-(isoxazol-3-yl)alkylurea. The parameters evaluated include overall yield, reaction temperature, moisture sensitivity, and safety profile.

Reagent / Gold StandardAverage Yield (%)ChemoselectivityMoisture SensitivityReaction TempSafety / Toxicity Profile
4-Nitrophenyl isoxazol-3-ylcarbamate 88 - 94% Excellent Low (Bench Stable) RT to 80 °C Moderate (Non-volatile)
Phosgene (Gas/Solution)65 - 75%Poor (Sym. Ureas)Extreme-20 °C to RTHigh (Lethal Gas)
Triphosgene (Solid)70 - 80%ModerateHigh0 °C to RTHigh (Generates Phosgene)
CDI (1,1'-Carbonyldiimidazole)55 - 70%GoodHigh60 °C to 100 °CLow

Analysis of Data: The data clearly demonstrates that while phosgene derivatives can operate at lower temperatures, their lack of chemoselectivity often results in lower isolated yields of the desired unsymmetrical urea. 4-Nitrophenyl isoxazol-3-ylcarbamate provides superior yields (>88%) because the pre-formed carbamate prevents the isoxazole amine from reacting with itself. Furthermore, its stability allows reactions to be run in standard N,N-Dimethylformamide (DMF) without rigorous anhydrous protocols[2].

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system. The visual cue of the reaction is the distinct yellowing of the solution, which correlates with the release of the p-nitrophenoxide anion, serving as an internal indicator of reaction progress.

Synthesis of N-(isoxazol-3-yl)ureas via 4-Nitrophenyl isoxazol-3-ylcarbamate

Materials Required:

  • Amine hydrochloride substrate (1.0 equiv)

  • 4-Nitrophenyl isoxazol-3-ylcarbamate (1.48 equiv)[2]

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (5.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Brine for workup

Step-by-Step Methodology:

  • Preparation of the Amine Free-Base: To a round-bottom flask equipped with a magnetic stir bar, dissolve the amine hydrochloride (1.0 equiv) in anhydrous DMF (approx. 10 mL per mmol).

  • Base Addition: Add TEA (5.0 equiv) dropwise at room temperature. Causality note: A large excess of base is required not only to neutralize the hydrochloride salt but also to prevent the reversible protonation of the incoming nucleophile, ensuring maximum kinetic rate.

  • Electrophile Introduction: Add 4-Nitrophenyl isoxazol-3-ylcarbamate (1.48 equiv) in one portion. The reaction mixture will typically transition to a deep yellow color as p-nitrophenol is liberated.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 12 hours[2]. Causality note: While some reactive amines will couple at room temperature, the 80 °C threshold ensures complete conversion for sterically hindered or electronically deactivated secondary amines.

  • Quenching and Extraction: Cool the reaction to room temperature and pour the mixture into ice water (50 mL per mmol). Extract the aqueous layer with EtOAc (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine to remove residual DMF and p-nitrophenol. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude material via silica gel column chromatography (eluting with a gradient of EtOAc/Hexanes) to yield the pure unsymmetrical urea.

Conclusion

For the synthesis of complex, isoxazole-bearing ureas, 4-Nitrophenyl isoxazol-3-ylcarbamate outperforms traditional gold standards like phosgene and CDI. By utilizing a stable, highly tunable leaving group, chemists can achieve higher yields, better chemoselectivity, and significantly improved laboratory safety profiles.

References

  • Title: WO2005070891A2 - Compounds and methods of use Source: Google Patents URL
  • Title: WO2012151158A1 - Isoxazolines as therapeutic agents Source: Google Patents URL

Sources

Comparative

A Researcher's Guide to 4-Nitrophenyl Isoxazol-3-ylcarbamate: Replicating and Understanding Published Findings

In the landscape of modern drug discovery and chemical biology, the isoxazole scaffold stands out as a privileged structure, frequently appearing in a diverse array of biologically active compounds.[1][2][3][4][5] This g...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and chemical biology, the isoxazole scaffold stands out as a privileged structure, frequently appearing in a diverse array of biologically active compounds.[1][2][3][4][5] This guide focuses on a specific, yet under-documented derivative, 4-Nitrophenyl isoxazol-3-ylcarbamate, providing a comprehensive framework for researchers to replicate and build upon existing, albeit fragmented, findings. By synthesizing information from related studies, this document offers a comparative analysis of its synthesis, reactivity, and potential applications, underpinned by detailed experimental protocols.

The Isoxazole Core: A Foundation of Versatility

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[6] Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition of biological targets.[6] Numerous drugs on the market, such as the anti-inflammatory agent Valdecoxib and the immunosuppressant Leflunomide, feature this versatile core, highlighting its significance in the development of therapeutics.[2][4][6]

The biological activities attributed to isoxazole derivatives are broad and significant, encompassing:

  • Antimicrobial Properties: Exhibiting efficacy against a range of bacterial and fungal pathogens.[1][7][8][9]

  • Anticancer Activity: Demonstrating cytotoxic effects against various cancer cell lines.[4][10]

  • Anti-inflammatory Effects: Modulating inflammatory pathways.[3][10]

  • Neuroprotective Potential: Showing promise in the context of neurodegenerative disorders.[2][4]

Synthesis of 4-Nitrophenyl isoxazol-3-ylcarbamate: A Proposed Pathway

While a dedicated synthesis for 4-Nitrophenyl isoxazol-3-ylcarbamate is not extensively documented, a robust and efficient synthetic route can be proposed based on the well-established [3+2] cycloaddition reaction, a cornerstone of isoxazole synthesis.[2][3][7][9] This method involves the reaction of a nitrile oxide with an alkyne or alkene.

A plausible synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Formation of Nitrile Oxide cluster_1 Step 2: [3+2] Cycloaddition cluster_2 Step 3: Carbamate Formation A Substituted Aldoxime D Nitrile Oxide Intermediate A->D 1. Chlorination 2. Dehydrochlorination B Chlorinating Agent (e.g., NCS) B->D C Base (e.g., Triethylamine) C->D F Isoxazole-3-amine D->F Cycloaddition E Propargylamine E->F H 4-Nitrophenyl isoxazol-3-ylcarbamate F->H Acylation G 4-Nitrophenyl chloroformate G->H

Caption: Proposed synthetic workflow for 4-Nitrophenyl isoxazol-3-ylcarbamate.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of Isoxazol-3-amine

  • Nitrile Oxide Generation: To a stirred solution of the desired aldoxime (1.0 eq) and N-chlorosuccinimide (NCS) (1.1 eq) in a suitable solvent such as DMF, slowly add triethylamine (1.2 eq) at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours. The formation of the nitrile oxide intermediate is key.

  • Cycloaddition: To the in-situ generated nitrile oxide, add propargylamine (1.0 eq). The reaction mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the isoxazol-3-amine.

Part B: Synthesis of 4-Nitrophenyl isoxazol-3-ylcarbamate

  • Acylation: Dissolve the synthesized isoxazol-3-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a dry aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere.

  • Addition of Chloroformate: Slowly add a solution of 4-nitrophenyl chloroformate (1.1 eq) in the same solvent to the reaction mixture at 0°C.

  • Reaction and Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Purification: After completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The organic layer is dried and concentrated. The final product, 4-Nitrophenyl isoxazol-3-ylcarbamate, is purified by recrystallization or column chromatography.

Reactivity and Comparative Analysis: The Role of the 4-Nitrophenyl Group

A key feature of 4-Nitrophenyl isoxazol-3-ylcarbamate is the 4-nitrophenyl carbamate moiety. The 4-nitrophenoxide is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide anion.[11] This inherent reactivity makes the carbamate susceptible to nucleophilic attack.

This property is in contrast to many other biologically active isoxazoles where the substituents are designed for metabolic stability. For instance, in some phenyl-isoxazole carboxamide derivatives with potent anticancer activity, the focus is on the stability of the amide bond.[10]

The reactivity of the 4-nitrophenyl carbamate can be harnessed for various applications, such as:

  • Bioconjugation: The isoxazole moiety can serve as a recognition element for a biological target, and the reactive carbamate can then form a covalent bond with a nearby nucleophilic residue (e.g., lysine, serine, or cysteine) on the target protein.

  • Prodrug Design: The carbamate could act as a cleavable linker in a prodrug, releasing the active isoxazole-containing pharmacophore under specific physiological conditions.

  • Activity-Based Probing: The compound could be used as an activity-based probe to identify and label specific enzymes or proteins.

The hydrolysis of 4-nitrophenyl carbamates is base-labile, with deprotection being most effective at a pH of 12 and above.[11][12] This pH-dependent degradation can be monitored spectrophotometrically by measuring the release of the brightly colored 4-nitrophenolate anion at around 400-415 nm.[12][13]

Reactivity_Diagram A 4-Nitrophenyl isoxazol-3-ylcarbamate C Tetrahedral Intermediate A->C Nucleophilic Attack B Nucleophile (e.g., R-NH2, R-OH) B->C D Urea/Carbamate Derivative C->D Collapse of Intermediate E 4-Nitrophenolate (Leaving Group) C->E Expulsion of Leaving Group

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Validation

In Vivo Validation and Application Guide: 4-Nitrophenyl Isoxazol-3-ylcarbamate as a Pharmacophore-Generating Probe

As a Senior Application Scientist, I frequently encounter a critical misconception in preclinical drug development regarding the in vivo evaluation of reactive chemical intermediates. 4-Nitrophenyl isoxazol-3-ylcarbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a critical misconception in preclinical drug development regarding the in vivo evaluation of reactive chemical intermediates. 4-Nitrophenyl isoxazol-3-ylcarbamate (PNPIC) is not a therapeutic endpoint; rather, it is a highly specialized, electrophilic chemical probe. Its primary utility lies in its ability to reliably install the isoxazol-3-yl urea moiety—a privileged pharmacophore essential for binding in the S1' pocket of matrix metalloproteinases (e.g., MMP-13) [[1]]() and the hinge region of receptor tyrosine kinases (e.g., c-Met and VEGFR) 2.

Direct in vivo administration of unreacted PNPIC results in rapid degradation, non-specific protein carbamylation, and severe systemic toxicity due to the release of p-nitrophenol. Therefore, the true in vivo validation of PNPIC focuses on the pharmacokinetic (PK) stability and pharmacodynamic (PD) efficacy of the targeted urea derivatives it generates, compared against alternative synthetic precursors.

The Causality of Reagent Selection: A Comparative Analysis

When designing in vivo active isoxazol-3-yl urea inhibitors, the choice of the synthetic precursor dictates both the yield of the active drug and the impurity profile that could confound in vivo results.

  • Isoxazol-3-yl isocyanate: While highly reactive, isocyanates are thermodynamically unstable and prone to rapid dimerization. Attempting to use them often results in complex mixtures that are difficult to purify, leading to residual reactive species that cause acute in vivo toxicity.

  • Phenyl isoxazol-3-ylcarbamate: This alternative is highly stable but weakly electrophilic. It requires harsh reaction conditions (>100°C) to couple with amines, which can degrade sensitive functional groups on the target molecule, resulting in sub-optimal target engagement during in vivo testing.

  • 4-Nitrophenyl isoxazol-3-ylcarbamate (PNPIC): PNPIC offers the optimal thermodynamic balance. The electron-withdrawing p-nitrophenyl group sufficiently activates the carbamate for nucleophilic attack by primary/secondary amines at moderate temperatures (80°C), yielding highly stable ureas that survive the harsh acidic environment of the murine stomach during oral gavage [[1]]().

Quantitative Comparison of Precursors & In Vivo Profiles
Reagent / CompoundReactivity ProfileEx Vivo Coupling EfficiencyIn Vivo Stability (T1/2)Primary In Vivo Outcome
4-Nitrophenyl isoxazol-3-ylcarbamate Highly Electrophilic>85% Yield (80°C, 12h)< 5 mins (Blood)Off-target carbamylation, Toxicity
Isoxazol-3-yl isocyanate Extremely Reactive<30% (Prone to dimerization)Immediate HydrolysisSevere acute toxicity
Phenyl isoxazol-3-ylcarbamate Weakly Electrophilic<40% Yield (Requires >100°C)ModerateSub-optimal target engagement
Isoxazol-3-yl Urea (Final Probe) Stable (Pharmacophore)N/A (Final Product)> 4 hoursMMP-13 / c-Met Inhibition

Mandatory Visualization: Workflow and Logical Relationships

The following diagram illustrates the logical flow from the ex vivo application of PNPIC to the in vivo validation of the resulting pharmacophore, contrasting it with the detrimental pathway of direct reagent administration.

G PNPIC 4-Nitrophenyl isoxazol-3-ylcarbamate Amine Target Amine PNPIC->Amine Ex Vivo Coupling Direct Direct In Vivo Admin PNPIC->Direct Unreacted Reagent Urea Isoxazol-3-yl Urea (Active Drug) Amine->Urea 80°C, 12h InVivo In Vivo PK/PD Validation Urea->InVivo Oral/IV Dosing Tox Off-Target Toxicity (p-Nitrophenol) Direct->Tox Rapid Degradation Efficacy Target Engagement (c-Met / MMP-13) InVivo->Efficacy High Bioavailability

Workflow: Ex vivo coupling of PNPIC to target amines and subsequent in vivo validation of the urea.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies represent a self-validating system. The success of Protocol 1 (Synthesis) is directly validated by the PK/PD readouts in Protocol 2. If unreacted PNPIC remains due to poor purification, Protocol 2 will immediately flag this via rapid clearance and observable toxicity, thus validating the entire experimental loop.

Protocol 1: Ex Vivo Synthesis of the Isoxazol-3-yl Urea Probe
  • Amine Preparation: Dissolve the target amine hydrochloride (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is selected for its high dielectric constant, which stabilizes the polar transition state of the nucleophilic attack, ensuring high conversion rates.

  • Base Addition: Add Triethylamine (TEA) (5.0 equiv) to the solution.

    • Causality: Excess TEA neutralizes the hydrochloride salt and fully deprotonates the amine, maximizing its nucleophilicity before the introduction of the electrophile.

  • Carbamate Addition: Add 4-Nitrophenyl isoxazol-3-ylcarbamate (1.48 equiv) and heat the reaction mixture to 80°C for 12 hours 1.

    • Causality: The p-nitrophenyl leaving group requires specific thermal activation. Heating to 80°C provides the exact thermodynamic energy required to form the urea bond without degrading the fragile isoxazole ring.

  • Quenching & Extraction: Cool to room temperature, pour into ice water, and extract with ethyl acetate.

    • Causality: Ice water forces the highly hydrophobic urea product to crash out, while keeping the toxic p-nitrophenol byproduct partially dissolved in the aqueous layer, facilitating initial separation.

  • Purification: Purify the crude material via silica gel column chromatography (eluting with 2-3% MeOH in DCM).

Protocol 2: In Vivo PK/PD Validation (Murine Model)
  • Formulation: Suspend the purified isoxazol-3-yl urea compound in a vehicle of 0.5% methylcellulose and 0.1% Tween-80.

    • Causality: Isoxazol-3-yl ureas are highly lipophilic. This specific vehicle ensures a uniform, homogenous suspension, preventing variable absorption rates during oral dosing.

  • Administration: Administer the suspension via oral gavage (PO) at 10 mg/kg to BALB/c mice.

  • Pharmacokinetic (PK) Sampling: Collect blood samples via the tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Causality: This step self-validates the chemical stability of the urea bond formed by PNPIC. A stable PK curve confirms the bond resists circulating amidases, whereas a rapid drop-off would indicate residual unreacted PNPIC or an unstable linkage.

  • Pharmacodynamic (PD) Readout: Measure target engagement. For MMP-13 inhibitors, quantify the reduction of collagen cleavage products in cartilage ex-plant cultures or serum 1. For c-Met inhibitors, monitor the inhibition of tumor angiogenesis and volume reduction [[2]]().

References

  • Title: Compounds and methods of use (WO2005070891A2)
  • Title: Isoxazolines as therapeutic agents (WO2012151158A1)

Sources

Comparative

Assessing the Selectivity of 4-Nitrophenyl Isoxazol-3-ylcarbamate in Drug Discovery

Executive Summary In modern medicinal chemistry, the isoxazol-3-yl urea moiety has emerged as a privileged pharmacophore, particularly in the design of highly selective kinase inhibitors[1] and matrix metalloproteinase (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the isoxazol-3-yl urea moiety has emerged as a privileged pharmacophore, particularly in the design of highly selective kinase inhibitors[1] and matrix metalloproteinase (MMP) inhibitors[2]. However, synthesizing these asymmetric ureas presents a significant chemical challenge. Isoxazole-3-amines are notoriously poor nucleophiles, and their corresponding isocyanates are highly unstable and prone to dimerization.

To overcome these limitations, 4-Nitrophenyl isoxazol-3-ylcarbamate was developed as a bench-stable, highly chemoselective active ester reagent[3]. This guide objectively compares its performance against traditional synthetic alternatives, details the mechanistic causality behind its selectivity, and provides a self-validating protocol for its application in complex active pharmaceutical ingredient (API) synthesis.

Reagent Performance Comparison

When constructing asymmetric ureas, the choice of coupling reagent dictates both the yield and the chemoselectivity of the reaction. The table below summarizes the performance of 4-Nitrophenyl isoxazol-3-ylcarbamate compared to standard alternatives.

Reagent AlternativeStability & HandlingElectrophilicityChemoselectivity ProfileByproduct Management
4-Nitrophenyl isoxazol-3-ylcarbamate Bench-stable solid; resists ambient moisture.High (pKa of leaving group ~7.1).Excellent N-selectivity; tolerates unprotected alcohols.Visual yellow cue; easily removed with mild aq. base.
Phenyl isoxazol-3-ylcarbamate Bench-stable solid.Low (pKa of leaving group ~10.0).Good, but requires harsh conditions that can degrade complex APIs.Phenol is difficult to extract completely.
Isoxazole-3-isocyanate Highly unstable; prone to rapid dimerization.Extremely High.Poor; reacts indiscriminately with moisture and O-nucleophiles.Requires strict anhydrous/inert environment.
Triphosgene (One-Pot) Moderate; poses severe inhalation hazards.High.Poor; high risk of forming symmetric urea impurities.Phosgene gas risk; complex chromatographic purification.

Mechanistic Pathway & Causality

The superior performance of 4-nitrophenyl isoxazol-3-ylcarbamate is rooted in the electronic properties of its leaving group. The strongly electron-withdrawing nitro group lowers the pKa of the resulting 4-nitrophenol to approximately 7.15. This makes the carbonyl carbon highly susceptible to nucleophilic attack by amines, while remaining stable enough to resist spontaneous hydrolysis.

Because the reagent is specifically tuned for nitrogen nucleophiles, it exhibits exquisite chemoselectivity. Primary and unhindered secondary amines react smoothly, whereas oxygen nucleophiles (alcohols) require the presence of a strong base (like NaH) to react. This allows chemists to synthesize ureas in the presence of unprotected hydroxyl groups.

G A 4-Nitrophenyl isoxazol-3-ylcarbamate (Electrophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Amine Nucleophile (R-NH2) B->C D Isoxazol-3-yl Urea (Target Product) C->D Elimination Phase E 4-Nitrophenol (Yellow Byproduct) C->E Leaving Group Departure

Fig 1: Chemoselective urea formation via 4-nitrophenyl isoxazol-3-ylcarbamate.

Validated Experimental Protocol: Chemoselective Urea Formation

The following methodology details the standard synthesis of an isoxazol-3-yl urea from an amine hydrochloride[4]. This protocol is designed as a self-validating system , utilizing physical and visual cues to ensure reaction fidelity.

Step 1: Preparation & Solvation

  • Action : Dissolve the target amine hydrochloride (1.0 equiv) in anhydrous DMF.

  • Causality : DMF’s high dielectric constant is essential for solubilizing polar amine salts and stabilizing the charge-separated tetrahedral intermediate during the reaction.

Step 2: Base Activation

  • Action : Add Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA) (5.0 equiv) dropwise at room temperature[4].

  • Causality : The excess base neutralizes the hydrochloride salt to liberate the free nucleophilic amine and acts as a proton scavenger to drive the elimination phase forward.

Step 3: Reagent Coupling & Thermal Activation

  • Action : Add 4-nitrophenyl isoxazol-3-ylcarbamate (1.48 equiv) and heat the mixture to 80 °C for 12 hours[4].

  • Causality : While aliphatic amines may react at room temperature, the weakly nucleophilic nature of many drug-like anilines requires thermal activation to overcome the energy barrier of the initial nucleophilic attack.

  • Self-Validation : As the reaction proceeds, the mixture will transition from pale to a deep, vibrant yellow. This color change is the direct result of 4-nitrophenolate release, providing a real-time, visual confirmation that the addition-elimination sequence is occurring. If the solution remains pale, nucleophilic attack has failed.

Step 4: Quenching & Phase Separation

  • Action : Cool the reaction to room temperature, pour into ice water, and extract with Ethyl Acetate (EtOAc) (3 x 50 mL)[4].

Step 5: Byproduct Cleansing

  • Action : Wash the combined organic layers extensively with 5% aqueous Na₂CO₃, followed by brine[4].

  • Causality : The mildly basic wash deprotonates the 4-nitrophenol byproduct, partitioning it entirely into the aqueous layer.

  • Self-Validation : The organic layer will lose its yellow tint, physically validating the complete removal of the leaving group. Dry over Na₂SO₄ and concentrate in vacuo to yield the target urea.

Case Study: Selective Kinase Inhibitors (CEP-32496)

The practical value of 4-nitrophenyl isoxazol-3-ylcarbamate is best exemplified in the development of mutant BRAF(V600E) inhibitors[5]. During structure-activity relationship (SAR) optimization, researchers discovered that isoxazol-3-yl ureas exhibited significantly higher cellular potency and superior pharmacokinetic profiles compared to their isoxazol-5-yl counterparts[1].

The synthesis of the clinical candidate relied heavily on the precise, chemoselective installation of the urea linkage[5]. Utilizing 4-nitrophenyl isoxazol-3-ylcarbamate prevented unwanted side reactions with other nucleophilic sites on the complex quinazoline precursor, ensuring high yields of the target API without the need for exhaustive protecting-group chemistry[1].

References

  • Isoxazolines as therapeutic agents (WO2012151158A1).
  • Compounds and methods of use (WO2005070891A2).
  • Rowbottom, M. W., et al. (2012). Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry, 55(3), 1082-1105.[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Nitrophenyl isoxazol-3-ylcarbamate proper disposal procedures

Professional EHS Guide: Handling and Disposal of 4-Nitrophenyl isoxazol-3-ylcarbamate Operational Context and Hazard Assessment 4-Nitrophenyl isoxazol-3-ylcarbamate is a highly reactive electrophilic intermediate widely...

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Author: BenchChem Technical Support Team. Date: April 2026

Professional EHS Guide: Handling and Disposal of 4-Nitrophenyl isoxazol-3-ylcarbamate

Operational Context and Hazard Assessment

4-Nitrophenyl isoxazol-3-ylcarbamate is a highly reactive electrophilic intermediate widely utilized in medicinal chemistry and drug development. It is primarily used to synthesize isoxazole-containing ureas and carbamates, which are structural motifs found in c-MET kinase inhibitors and oxazolidinone antibiotics[1][2].

From an Environmental Health and Safety (EHS) perspective, the disposal of this compound requires careful logistical planning due to two primary factors:

  • Inherent Reactivity: As an active carbamate, unreacted bulk material can react with moisture or incompatible chemicals in waste carboys, potentially evolving carbon dioxide ( CO2​ ) gas and causing container pressurization.

  • Toxicity of the Leaving Group: The reaction of this compound inherently generates 4-nitrophenol as a byproduct. 4-Nitrophenol is a significant environmental hazard, an acute systemic toxicant, and a suspected mutagen, necessitating strict segregation from general aqueous waste streams.

Waste Stream Characterization

To ensure regulatory compliance and laboratory safety, all waste containing 4-nitrophenyl isoxazol-3-ylcarbamate or its byproducts must be categorized prior to disposal.

Waste CategoryTypical ConstituentsEHS RoutingPrimary Hazard
Solid Waste Unreacted powder, contaminated weigh boats, spatulas, and empty reagent vials.Solid Hazardous Waste (Incineration)Contact toxicity, environmental contamination.
Halogenated Liquid Reaction mixtures containing Dichloromethane (DCM), 4-nitrophenol, and amine bases (e.g., DIPEA)[1].Halogenated Organic WasteOrganohalogen toxicity, flammability.
Non-Halogenated Liquid Reaction mixtures containing Dimethylformamide (DMF) or Tetrahydrofuran (THF) with Triethylamine (TEA)[2].Non-Halogenated Organic WasteFlammability, systemic toxicity (DMF).

Step-by-Step Disposal and Quenching Protocol

Standard laboratory safety dictates that highly reactive electrophiles should not be disposed of in their active state. The following protocol outlines the safe deactivation (quenching) and disposal of residual 4-nitrophenyl isoxazol-3-ylcarbamate.

Prerequisites: All procedures must be conducted inside a certified chemical fume hood. Personnel must wear appropriate PPE: nitrile gloves (double-gloving recommended), a flame-resistant lab coat, and chemical splash goggles.

  • Step 1: Preparation of the Quenching Bath

    • For residual solid reagent that is no longer needed, transfer the material into a round-bottom flask or a wide-mouth beaker.

    • Suspend or dissolve the solid in a compatible, non-reactive solvent. Tetrahydrofuran (THF) or Dimethylformamide (DMF) are recommended based on the compound's solubility profile[2].

  • Step 2: Chemical Deactivation (Hydrolysis/Aminolysis)

    • Option A (Amine Quench - Preferred): Slowly add an excess of a primary amine, such as ethanolamine or an aqueous ammonia solution, to the stirring mixture. This converts the active carbamate into a stable, non-reactive urea.

    • Option B (Base Hydrolysis): Slowly add a 1M aqueous solution of Sodium Hydroxide (NaOH). Stir at room temperature for 1–2 hours. This hydrolyzes the carbamate into isoxazol-3-amine, 4-nitrophenolate, and CO2​ . Caution: Ensure the vessel is vented to allow CO2​ to escape.

  • Step 3: Waste Segregation

    • Once the quenching reaction is complete (verified by TLC or LC-MS if necessary, though visual clearing of the suspension often suffices), transfer the liquid to the appropriate EHS-approved waste carboy.

    • If the original reaction utilized Dichloromethane (DCM)[1], the entire quenched mixture must be routed to the Halogenated waste stream.

    • If only THF, DMF, or aqueous bases were used, route to the Non-Halogenated waste stream.

  • Step 4: Consumable Disposal

    • Place all contaminated solid consumables (pipette tips, gloves, weigh paper) into a heavy-duty, EHS-labeled solid hazardous waste bag.

  • Step 5: Ultimate Disposal

    • Coordinate with your institution's EHS department or a licensed hazardous waste contractor. The mandatory end-of-life treatment for 4-nitrophenol derivatives is high-temperature incineration (typically >1000°C) to ensure complete thermal destruction of the nitroaromatic rings and prevent groundwater contamination.

Disposal Workflow Visualization

DisposalWorkflow Start 4-Nitrophenyl isoxazol-3-ylcarbamate Waste Generation Quench Step 1: Chemical Quenching (Ethanolamine or 1M NaOH) Start->Quench Unreacted Reagent Solid Solid Waste (Contaminated Consumables) Start->Solid Lab Consumables Split Step 2: Waste Segregation Quench->Split Quenched Mixture Halo Halogenated Waste (Contains DCM/Chloroform) Split->Halo Halogens Present NonHalo Non-Halogenated Waste (Contains DMF/THF/Water) Split->NonHalo No Halogens Incineration Step 3: High-Temperature Incineration (Licensed EHS) Halo->Incineration NonHalo->Incineration Solid->Incineration

Workflow for the safe deactivation and EHS routing of 4-Nitrophenyl isoxazol-3-ylcarbamate.

References

  • Compounds and methods of use (WO2005070891A2). Details the synthesis and reaction conditions (DCM, DIPEA) of 4-nitrophenyl isoxazol-3-ylcarbamate in the development of c-MET inhibitors. Google Patents. 1

  • Isoxazolines as therapeutic agents (WO2012151158A1). Outlines general procedures for forming ureas from amines using 4-nitrophenyl arylcarbamates in DMF. Google Patents.2

  • tert-Butyl 1,2-oxazol-3-ylcarbamate Safety Data. PubChem. Provides analogous safety, hazard, and toxicity baseline data for isoxazol-3-ylcarbamate derivatives. 3

Sources

Handling

Personal protective equipment for handling 4-Nitrophenyl isoxazol-3-ylcarbamate

As a Senior Application Scientist, it is critical to approach highly reactive chemical intermediates not just with caution, but with a deep understanding of their mechanistic behavior. 4-Nitrophenyl isoxazol-3-ylcarbamat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, it is critical to approach highly reactive chemical intermediates not just with caution, but with a deep understanding of their mechanistic behavior. 4-Nitrophenyl isoxazol-3-ylcarbamate is a potent, moisture-sensitive electrophile widely utilized in medicinal chemistry and drug development. Synthesized from 3-aminoisoxazole and 4-nitrophenyl chloroformate, it serves as a highly efficient coupling reagent to 1[1], a structural motif frequently found in kinase inhibitors and other targeted therapeutics[2].

This guide provides the essential, self-validating safety protocols and logistical workflows required to handle this compound safely and effectively.

Chemical Context & Mechanistic Hazards

The exceptional reactivity that makes 4-nitrophenyl carbamates excellent coupling agents also makes them inherently hazardous to biological tissues. Understanding the causality behind these hazards is the foundation of effective laboratory safety:

  • Electrophilic Attack & Sensitization: The carbonyl carbon of the carbamate is highly susceptible to3[3]. In a biological context, accidental exposure allows the compound to readily cross-link proteins in the skin or respiratory tract, leading to severe sensitization, chemical burns, and respiratory irritation[4].

  • Leaving Group Toxicity: Upon reaction with moisture or amine nucleophiles, the compound collapses its tetrahedral intermediate to release 4-nitrophenoxide[3]. This toxic byproduct can cause systemic toxicity, severe eye damage, and methemoglobinemia upon absorption[4].

  • Moisture Sensitivity: Exposure to ambient humidity leads to slow hydrolysis. This degradation not only ruins the reagent but generates 5[5], which can dangerously pressurize sealed storage containers over time.

Quantitative PPE Selection Matrix

To mitigate the risks associated with the 4-nitrophenoxide leaving group and the electrophilic carbonyl, strict adherence to the following Personal Protective Equipment (PPE) matrix is mandatory.

PPE CategorySpecificationQuantitative Metric / StandardCausality / Justification
Hand Protection Nitrile or Neoprene Gloves≥ 0.11 mm thickness, > 480 min breakthroughPrevents dermal absorption of the highly electrophilic carbamate and the toxic 4-nitrophenol byproduct.
Eye Protection Chemical Safety GogglesANSI Z87.1 / EN 166 compliantProtects against severe eye damage and corneal burns caused by corrosive dust or solution splashes.
Respiratory Particulate Respirator / Fume HoodN95/P100 mask; Hood Face Velocity: 80-120 fpmMitigates inhalation of lachrymatory dust and irritating decomposition gases (e.g., NOx, HCl).
Body Protection Chemically Resistant Lab CoatKnee-length, non-porous polymer blendShields against systemic toxicity resulting from accidental solid spills or aerosolized particulates.

Operational Workflow: Safe Handling & Urea Synthesis

Workflow N1 Receipt & Storage (Inert Atmosphere, 2-8°C) N2 Pre-Operation (Don PPE: Nitrile >0.11mm) N1->N2 N3 Weighing & Transfer (Inside Fume Hood) N2->N3 N4 Reaction Execution (Urea Formation) N3->N4 N5 Spill or Exposure? N4->N5 N6 Emergency Protocol (Eye Wash/Shower 15 mins) N5->N6 Yes N7 Standard Quenching (1M Tris-HCl or Glycine) N5->N7 No N8 Waste Disposal (Segregated Chemical Waste) N6->N8 N7->N8

Logical workflow for the safe handling, reaction execution, and disposal of the carbamate.
Step-by-Step Methodology: Urea Formation

This self-validating protocol describes the safe bioconjugation or urea synthesis utilizing the carbamate intermediate, minimizing exposure to the toxic leaving group.

Step 1: Environmental Isolation Ensure the chemical fume hood is operating at a face velocity of 80-120 fpm. Purge the reaction vessel with an inert gas (Argon or Nitrogen) to prevent ambient moisture from hydrolyzing the carbamate into 4-nitrophenol and CO2[5].

Step 2: Reagent Preparation Weigh the 4-nitrophenyl isoxazol-3-ylcarbamate exclusively inside the fume hood to avoid aerosolizing the lachrymatory dust. Dissolve the solid in an anhydrous, aprotic solvent (e.g., DMF, DCM, or THF) to stabilize the electrophile.

Step 3: Nucleophilic Addition Add the target amine (1.0 to 1.5 equivalents) to the solution. Introduce a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 to 5.0 equivalents), to catalyze the reaction and neutralize the resulting acidic byproducts[1]. Heat the mixture to 35°C – 80°C depending on the amine's steric hindrance[1][2].

Step 4: Reaction Verification & Quenching Once the reaction reaches completion (verified via LC-MS or TLC to ensure a self-validating endpoint), quench any unreacted carbamate. Add an amine-rich quenching buffer, such as3, and stir for 30 minutes[3]. This proactively converts the residual reactive electrophile into a stable, non-hazardous urea derivative prior to exposure to the open lab environment.

Step 5: Liquid-Liquid Extraction & Segregation Dilute the mixture with ice water and extract the target isoxazole urea using Ethyl Acetate (EtOAc)[1]. The toxic 4-nitrophenol byproduct will partition into the aqueous layer (especially if basified). Segregate the aqueous waste immediately into a designated "Toxic/Phenolic Aqueous Waste" container.

Emergency Quenching & Disposal Logistics

If a spill occurs outside of the reaction vessel, do not use water initially , as this will trigger rapid hydrolysis and the release of toxic 4-nitrophenol[4].

  • Solid Spills: Sweep up the solid using non-sparking tools while wearing full PPE, avoiding dust formation. Place the solid into a sealed container.

  • Solution Spills: Absorb the liquid with dry sand or vermiculite.

  • Chemical Deactivation: To safely neutralize contaminated surfaces or leftover reagent, apply a 1 M Tris-HCl or 1 M Glycine buffer[3]. The primary amines in the buffer will rapidly attack the carbamate, safely consuming the electrophile.

  • Disposal: All materials contacting the carbamate (including gloves and wiping cloths) must be disposed of as hazardous chemical waste in accordance with local environmental regulations.

References
  • "Application No. AU 2005206571 B2" (Amgen Inc. patent detailing 4-nitrophenyl isoxazol-3-ylcarbamate usage). Googleapis.com.
  • "WO2012151158A1 - Isoxazolines as therapeutic agents" (Details urea formation from amines with 4-nitrophenyl chloroformate derivatives). Google Patents.
  • "4-Nitrophenyl chloroformate - SAFETY DATA SHEET" (Surrogate safety data for highly reactive 4-nitrophenyl carbamate precursors). Fisher Scientific.
  • "SAFETY DATA SHEET - Thermo Fisher Scientific" (Chemical hazard and decomposition profile for 4-nitrophenyl esters). Thermo Fisher Scientific.
  • "Bis(4-nitrophenyl) carbonate | 5070-13-3" (Details the mechanism of action and quenching protocols for 4-nitrophenyl leaving groups). Benchchem.

Sources

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